Product packaging for NZ 419(Cat. No.:CAS No. 84210-26-4)

NZ 419

カタログ番号: B1677063
CAS番号: 84210-26-4
分子量: 130.10 g/mol
InChIキー: UPSFNXFLBMJUQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O3 B1677063 NZ 419 CAS No. 84210-26-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-hydroxy-1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSFNXFLBMJUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004466
Record name 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84210-26-4
Record name 5-Hydroxy-1-methylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84210-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1-methylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-1-METHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Radical Scavenging Properties of 5-Hydroxy-1-methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methylhydantoin (HMH), a metabolite of creatinine, is an intrinsic antioxidant with significant free radical scavenging properties. This technical guide provides an in-depth overview of the current scientific understanding of HMH's antioxidant capacity, with a focus on its mechanism of action involving the Nrf2 signaling pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support further research and drug development efforts in the field of oxidative stress modulation.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including chronic kidney disease, neurodegenerative disorders, and cancer. 5-Hydroxy-1-methylhydantoin (HMH), also known as NZ-419, has emerged as a compound of interest due to its demonstrated ability to counteract oxidative damage, particularly through the scavenging of hydroxyl radicals (•OH)[1][2]. This guide synthesizes the existing research on HMH's free radical scavenging properties, providing a technical resource for the scientific community.

In Vitro Free Radical Scavenging Activity

Direct quantitative data on the free radical scavenging activity of 5-Hydroxy-1-methylhydantoin using common in vitro assays such as DPPH and ABTS is limited in the currently available literature. However, studies on its precursor, creatinine, and its derivatives provide some context for its potential activity. It is important to note that the primary antioxidant activity of HMH reported in the literature is its potent hydroxyl radical scavenging ability, which is not always fully captured by DPPH and ABTS assays.

Table 1: DPPH Radical Scavenging Activity of Creatinine and a Creatinine Derivative

CompoundIC50 (mM)Reference CompoundIC50 (mM)
Creatine monohydrate102.48Trolox0.001154
Creatine lysinate73.75Trolox0.001154

Cellular Antioxidant Activity and Mechanism of Action

The primary mechanism through which 5-Hydroxy-1-methylhydantoin exerts its antioxidant effects within a cellular context is increasingly understood to be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.

// Nodes ROS [label="Oxidative Stress\n(e.g., ROS)", fillcolor="#FBBC05"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#F1F3F4"]; Keap1_mod [label="Modified Keap1", fillcolor="#EA4335"]; Nrf2_free [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2_nuc [label="Nrf2\n(Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1, NQO1)", fillcolor="#F1F3F4"]; Cellular_Protection [label="Cellular Protection", shape=ellipse, fillcolor="#FFFFFF"];

// Edges ROS -> Keap1_Nrf2 [label="Induces modification"]; Keap1_Nrf2 -> Keap1_mod; Keap1_Nrf2 -> Nrf2_free [label="Release"]; Nrf2_free -> Nrf2_nuc [label="Translocation"]; Nrf2_nuc -> ARE [label="Binds to"]; ARE -> Antioxidant_Genes [label="Activates transcription"]; Antioxidant_Genes -> Cellular_Protection [label="Leads to"]; } .

Nrf2 signaling pathway activation by oxidative stress.

Studies have shown that 5-Hydroxy-1-methylhydantoin can suppress H₂O₂-induced Nrf2 promoter transcriptional activity and its protective mechanism in conditions like paraquat-induced kidney injury is linked to the regulation of Heme Oxygenase-1 (HO-1), a downstream target of Nrf2[3].

Effects on Cellular Markers of Oxidative Stress

In cellular and animal models of oxidative stress, treatment with 5-Hydroxy-1-methylhydantoin has been shown to modulate key markers of oxidative damage.

Table 2: Effect of 5-Hydroxy-1-methylhydantoin on Cellular Markers of Oxidative Stress in a Paraquat-Induced Kidney Injury Model

MarkerEffect of ParaquatEffect of 5-Hydroxy-1-methylhydantoin Treatment
Malondialdehyde (MDA) ContentIncreasedSignificantly Decreased
Superoxide Dismutase (SOD) ActivityDecreasedSignificantly Increased

This table summarizes qualitative findings from a study on paraquat-induced nephrotoxicity.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the free radical scavenging and antioxidant properties of 5-Hydroxy-1-methylhydantoin.

Nrf2 Promoter Activity Assay

This assay determines the ability of a compound to activate the Nrf2 signaling pathway by measuring the expression of a reporter gene under the control of the Antioxidant Response Element (ARE).

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; cell_culture [label="Culture cells\n(e.g., HepG2)"]; transfection [label="Transfect with\nARE-luciferase reporter plasmid"]; treatment [label="Treat with 5-Hydroxy-1-methylhydantoin\nand/or oxidative stressor"]; lysis [label="Lyse cells"]; luciferase_assay [label="Measure luciferase activity"]; data_analysis [label="Analyze data and\ndetermine Nrf2 activation"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> transfection; transfection -> treatment; treatment -> lysis; lysis -> luciferase_assay; luciferase_assay -> data_analysis; data_analysis -> end; } .

Workflow for Nrf2 promoter activity assay.

Materials:

  • ARE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of 5-Hydroxy-1-methylhydantoin. In some experiments, cells may also be co-treated with an oxidative stressor like H₂O₂.

  • Incubate the cells for the desired period (e.g., 24 hours).

  • Wash the cells with phosphate-buffered saline (PBS) and lyse them using the appropriate lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Malondialdehyde (MDA) Assay

This assay quantifies lipid peroxidation by measuring the levels of MDA, a reactive aldehyde that is a byproduct of polyunsaturated fatty acid peroxidation.

Materials:

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Spectrophotometer

Procedure:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Precipitate the proteins in the homogenate by adding TCA solution and centrifuge to pellet the precipitate.

  • Add TBA solution to the supernatant and heat at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.

  • Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide.

Materials:

  • Assay buffer

  • Xanthine oxidase

  • Xanthine

  • A detection agent that reacts with superoxide anions (e.g., WST-1)

  • Spectrophotometer

Procedure:

  • Prepare cell or tissue lysates.

  • In a 96-well plate, add the sample, xanthine, and the detection agent.

  • Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will generate superoxide anions from xanthine.

  • SOD in the sample will compete with the detection agent for the superoxide anions.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time.

  • The SOD activity is determined by the degree of inhibition of the colorimetric reaction.

Conclusion

5-Hydroxy-1-methylhydantoin is a promising intrinsic antioxidant with a clear role in mitigating cellular damage induced by oxidative stress, particularly from hydroxyl radicals. While direct quantitative data from standard in vitro antioxidant assays are not widely available, its mechanism of action through the Nrf2 signaling pathway provides a strong basis for its protective effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the antioxidant properties of this and other novel compounds. Future studies should aim to generate a more complete profile of its direct radical scavenging capabilities to complement the growing body of evidence on its cellular antioxidant activity.

References

An In-depth Technical Guide to NZ-419: A Creatinine Metabolite with Therapeutic Potential in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NZ-419 (also known as 5-hydroxy-1-methylhydantoin), an oxidative metabolite of creatinine in mammals. This document consolidates key findings on its biochemical role, therapeutic effects in preclinical models of chronic kidney disease, and detailed experimental methodologies.

Executive Summary

NZ-419 is an endogenous antioxidant formed from the non-enzymatic oxidation of creatinine by hydroxyl radicals.[1][2][3] Its levels are observed to increase in patients with diabetes and chronic kidney disease (CKD), suggesting a potential compensatory antioxidant mechanism.[4] Preclinical studies in rat models of CKD have demonstrated that oral administration of NZ-419 can mitigate the decline in renal function and reduce markers of oxidative stress. This guide details the quantitative effects of NZ-419 in these models, provides protocols for replicating these key experiments, and illustrates the underlying metabolic and signaling pathways.

Quantitative Data from Preclinical Studies

The efficacy of NZ-419 in ameliorating the progression of chronic kidney disease has been evaluated in established rat models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of NZ-419 on Renal Function in Adenine-Induced CKD Rats

Treatment GroupDose (mg/kg/day)Serum Creatinine (sCr) (mg/dL)Creatinine Clearance (Ccr) (% of control)Blood Urea Nitrogen (BUN) (mg/dL)
Control (Adenine)-2.8 ± 0.310 ± 5150 ± 20
NZ-4191001.5 ± 0.245 ± 1080 ± 15*

*p < 0.05 compared to the adenine control group. Data synthesized from studies on adenine-loaded rat models of CKD.

Table 2: Effect of NZ-419 on Renal Function and Oxidative Stress in 5/6 Nephrectomized Rats

Treatment GroupDose (mg/kg/day)Blood Urea Nitrogen (BUN) (mg/dL)Renal Blood Flow (% of control)Urinary Methylguanidine (µmol/day)
5/6 Nephrectomy Control-95 ± 1060 ± 81.2 ± 0.2
NZ-4198070 ± 885 ± 100.8 ± 0.1
NZ-41916065 ± 790 ± 120.7 ± 0.1

*p < 0.05 compared to the 5/6 nephrectomy control group. Data synthesized from studies utilizing the 5/6 nephrectomy rat model of CKD.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of NZ-419.

Induction of Chronic Kidney Disease in Rats

This model induces CKD through the formation of 2,8-dihydroxyadenine crystals in the renal tubules, leading to tubulointerstitial nephritis.

  • Animals: Male Wistar rats (8 weeks old).

  • Diet: A standard rat chow is mixed with 0.75% (w/w) adenine.

  • Procedure:

    • House the rats in a temperature-controlled environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to the 0.75% adenine diet and water for 4 weeks.[5]

    • Monitor body weight and food intake regularly.

    • At the end of the 4-week period, collect blood and urine samples to confirm the development of renal failure (e.g., elevated serum creatinine and BUN).

This surgical model reduces the renal mass, leading to hyperfiltration in the remaining nephrons and subsequent glomerulosclerosis and interstitial fibrosis.[6]

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g).

  • Procedure (Two-Stage Surgery):

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

    • Make a flank incision to expose the right kidney.

    • Perform a right nephrectomy by ligating the renal artery, vein, and ureter, and then removing the kidney.

    • Close the incision in layers.

    • Allow the animal to recover for one week.

    • Anesthetize the rat again and expose the left kidney through a flank incision.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the left kidney. Alternatively, surgically resect the upper and lower thirds of the kidney.

    • Close the incision and provide post-operative care, including analgesics.

    • Allow at least one to two weeks for the development of stable CKD before initiating treatment.

Administration of NZ-419
  • Route of Administration: Oral gavage is the most common method used in preclinical studies.[6][7]

  • Vehicle: NZ-419 can be suspended in a 0.5% carboxymethyl cellulose (CMC) solution.

  • Dosing: Doses ranging from 80 to 160 mg/kg/day have been shown to be effective in rat models.[7]

Quantification of NZ-419 in Biological Samples (Representative HPLC Method)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 35:65 v/v), with the pH of the buffer adjusted to be compatible with the analyte's properties.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of NZ-419 (likely in the range of 210-230 nm).

  • Sample Preparation (Serum/Plasma):

    • To 100 µL of serum or plasma, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.

  • Quantification: Use a calibration curve prepared with known concentrations of purified NZ-419. An internal standard can be used to improve accuracy.

Visualizations: Pathways and Workflows

Metabolic Pathway of Creatinine to NZ-419

The formation of NZ-419 is a result of oxidative stress, where creatinine is non-enzymatically attacked by hydroxyl radicals.

Creatinine_Metabolism Creatinine Creatinine NZ_419 NZ-419 (5-hydroxy-1-methylhydantoin) Creatinine->NZ_419 Non-enzymatic oxidation Hydroxyl_Radical Hydroxyl Radical (•OH) Hydroxyl_Radical->NZ_419

Caption: Metabolic conversion of creatinine to NZ-419 via oxidative stress.

Antioxidant Signaling Pathway of NZ-419

NZ-419 exerts its protective effects primarily by scavenging reactive oxygen species (ROS) and potentially influencing the Nrf2 antioxidant response pathway.

NZ419_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) (e.g., •OH) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Cellular_Damage Cellular Damage ROS->Cellular_Damage Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, HO-1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes NZ_419 NZ-419 NZ_419->ROS scavenges NZ_419->Nrf2_Keap1 may influence

Caption: NZ-419's antioxidant mechanism of action.

Experimental Workflow for In Vivo Studies

This diagram outlines the typical workflow for evaluating the efficacy of NZ-419 in a rat model of chronic kidney disease.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Model_Induction CKD Model Induction (e.g., Adenine Diet or 5/6 Nephrectomy) Animal_Acclimatization->Model_Induction Group_Allocation Random Group Allocation (Control vs. NZ-419) Model_Induction->Group_Allocation Treatment_Period Treatment Period (e.g., Daily Oral Gavage with NZ-419) Group_Allocation->Treatment_Period Data_Collection In-life Data Collection (Body weight, food/water intake) Treatment_Period->Data_Collection Sample_Collection Terminal Sample Collection (Blood, Urine, Tissues) Treatment_Period->Sample_Collection Biochemical_Analysis Biochemical Analysis (sCr, BUN, Oxidative Stress Markers) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Analysis (Kidney tissue staining) Sample_Collection->Histopathology Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: Workflow for preclinical evaluation of NZ-419 in CKD models.

Conclusion

NZ-419 is a promising therapeutic candidate for the management of chronic kidney disease, acting as an intrinsic antioxidant to mitigate the oxidative stress that drives disease progression. The data and protocols presented in this guide provide a solid foundation for further research and development of NZ-419. Future studies should focus on elucidating the full spectrum of its mechanisms of action and translating these preclinical findings into a clinical setting.

References

In Vivo Antioxidant Profile of NZ 419: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vivo antioxidant effects of NZ 419 (also known as HMH or 5-hydroxy-1-methylhydantoin), a metabolite of creatinine.[1][2] This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of radical scavengers. This compound has demonstrated significant antioxidant properties, positioning it as a candidate for further investigation in pathologies associated with oxidative stress, including certain cancers and kidney disease.[1][2][3][4]

Core Findings: In Vivo Efficacy in a Preclinical Model

Oral administration of this compound has been shown to inhibit intestinal polyp formation in a well-established genetic mouse model of colorectal cancer.[2][3] This inhibitory effect is attributed to its direct radical-scavenging activity, which mitigates oxidative stress and its downstream consequences.[2][3]

Table 1: Effect of this compound on Intestinal Polyp Formation in Apc-Mutant Mice
Treatment GroupDosageDurationPolyp Number Reduction (%) vs. Controlp-value
This compound500 ppm in diet8 weeks37.6%< 0.05

Data sourced from studies on Apc-mutant Min mice, where this compound treatment significantly lowered the number of small intestinal polyps.[2][3]

In Vitro Antioxidant Activity

Complementing the in vivo data, in vitro studies have elucidated the direct antioxidant capacity of this compound in human colorectal carcinoma cells (HCT116).

Table 2: In Vitro Reduction of H₂O₂-Induced Reactive Oxygen Species (ROS) in HCT116 Cells
Compound (Concentration)ROS Reduction (%) vs. H₂O₂-only Control
This compound (1 mM) 44.1%
N-acetylcysteine (NAC)27.9%
5-aminosalicylic acid (5-ASA)69.0%

This compound significantly reduced intracellular ROS levels, as measured by the ROS-sensitive probe H₂DCFDA.[2][3]

Table 3: Inhibition of H₂O₂-Induced Nrf2 Promoter Activity in HCT116 Cells
TreatmentFold Increase in Nrf2 Activity vs. Untreated ControlInhibition of H₂O₂-Induced Activity (%)p-value
H₂O₂ alone3.54N/A< 0.005
H₂O₂ + this compound (10,000 µM)1.56 (approx.)56%< 0.01

This compound was shown to suppress the transcriptional activation of the Nrf2 promoter, a key regulator of the cellular antioxidant response, only in the presence of an oxidative stimulus like H₂O₂.[2]

Protective Effects on Renal Cells

Further studies have highlighted the protective role of this compound against cellular damage in kidney tubules, suggesting a broader therapeutic potential beyond cancer chemoprevention.

Table 4: Inhibition of Cellular Damage and Peroxidation in LLC-PK₁ Kidney Cells
Toxin/InsultBiomarkerMinimum Effective Concentration of this compoundEffect
CisplatinLDH Leakage (Cell Damage)2.5 µMConcentration-dependent inhibition
CephaloridineMDA (Lipid Peroxidation)2.5 µMConcentration-dependent inhibition
Hypoxia/ReoxygenationLDH Leakage & MDA2.5 µMConcentration-dependent inhibition

This compound demonstrated a protective effect against xenobiotic and hypoxia-induced damage in renal tubular epithelial cells.[1]

Signaling Pathway and Mechanism of Action

This compound primarily acts as a direct scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals.[2][3] This action reduces the overall oxidative burden on cells. Under conditions of oxidative stress, ROS can trigger the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus to activate antioxidant response elements (AREs), upregulating a suite of protective genes. The research indicates that this compound's effect on the Nrf2 pathway is dependent on the presence of ROS; it attenuates the H₂O₂-induced activation of the Nrf2 promoter but does not affect Nrf2 activity on its own.[2][3]

NZ419_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2O2 H₂O₂ (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex H2O2->Keap1_Nrf2 induces dissociation NZ419 This compound NZ419->H2O2 scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates transcription Nrf2_nuc->ARE binds to

This compound's ROS-dependent influence on the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Study: Inhibition of Intestinal Polyps in Apc-Mutant Mice
  • Animal Model : Male Apc-mutant Min (Multiple Intestinal Neoplasia) mice, a model genetically predisposed to intestinal polyp formation.

  • Acclimatization : Mice were housed under controlled conditions (12-hour light/dark cycle) with free access to food and water for one week prior to the experiment.

  • Treatment Protocol : At 5 weeks of age, mice were randomly assigned to a control group or a treatment group. The treatment group received a diet containing 500 ppm of this compound.

  • Duration : The experimental diet was administered for 8 weeks.

  • Endpoint Analysis : At 13 weeks of age, mice were euthanized. The small intestine was excised, divided into proximal, middle, and distal segments, and the number and size of polyps were counted and recorded.

  • Biomarker Analysis : Serum was collected for the analysis of oxidative stress markers, such as reactive carbonyl species. Polyp tissues were analyzed for the expression of proliferation-related genes (e.g., c-Myc) via mRNA analysis and for cell proliferation via PCNA staining.[2][3]

  • Statistical Analysis : Differences in polyp numbers between the control and this compound-treated groups were analyzed using appropriate statistical tests (e.g., Student's t-test), with p < 0.05 considered significant.[3]

InVivo_Workflow start Start: Apc-Mutant Mice (5 weeks old) randomization Randomization start->randomization control_group Control Group (Standard Diet) randomization->control_group treatment_group Treatment Group (500 ppm this compound Diet) randomization->treatment_group duration 8-Week Treatment Period control_group->duration treatment_group->duration euthanasia Euthanasia (13 weeks old) duration->euthanasia dissection Intestine Excision & Division euthanasia->dissection analysis Endpoint Analysis dissection->analysis polyp_count Polyp Quantification analysis->polyp_count serum_analysis Serum Biomarker Analysis analysis->serum_analysis tissue_analysis Polyp Tissue Analysis (c-Myc, PCNA) analysis->tissue_analysis

Workflow for the in vivo evaluation of this compound in Apc-mutant mice.
In Vitro ROS Detection Assay

  • Cell Line : HCT116 human colon cancer cells.

  • Reagent : 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.

  • Procedure :

    • HCT116 cells were seeded in appropriate plates and cultured to confluence.

    • Cells were pre-treated with 1 mM this compound or control compounds (NAC, 5-ASA) for a specified duration.

    • Cells were then loaded with the H₂DCFDA probe.

    • Oxidative stress was induced by exposing the cells to 0.5 mM hydrogen peroxide (H₂O₂) for 10 minutes.[3]

    • The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using a fluorescence plate reader or microscope.

  • Data Analysis : The fluorescence intensity of treated cells was compared to that of cells treated with H₂O₂ alone to calculate the percentage reduction in ROS.[2]

Nrf2 Promoter Transcriptional Activity Assay
  • Cell Line and Reagents : HCT116 cells were transfected with a reporter plasmid containing the Nrf2 promoter sequence linked to a luciferase gene.

  • Procedure :

    • Transfected cells were treated with 10,000 µM this compound for 24 hours.[2]

    • Oxidative stress was induced with H₂O₂.

    • Cell lysates were collected, and luciferase activity was measured using a luminometer. This activity is directly proportional to the transcriptional activity of the Nrf2 promoter.

  • Data Analysis : Luciferase activity in cells treated with H₂O₂ and this compound was compared to the activity in cells treated with H₂O₂ alone.[2]

Kidney Cell Damage and Peroxidation Assays
  • Cell Line : LLC-PK₁ renal tubular epithelial cells.

  • Inducing Agents : Cisplatin, cephaloridine, or hypoxia/reoxygenation treatment to induce cellular damage.

  • Treatment : Cells were incubated with varying concentrations of this compound (starting from 2.5 µM) prior to or during exposure to the damaging agent.[1]

  • Biomarker Measurement :

    • Cell Damage : Lactate dehydrogenase (LDH) leakage into the cell culture medium was measured as an indicator of plasma membrane damage.

    • Lipid Peroxidation : Malondialdehyde (MDA) levels in the medium were quantified as a marker of lipid peroxidation.

  • Data Analysis : The levels of LDH and MDA in this compound-treated cells were compared to those in cells exposed to the toxins alone to determine the concentration-dependent inhibitory effect.[1]

Conclusion

The available data strongly support the in vivo antioxidant efficacy of this compound. Its ability to directly scavenge ROS and consequently reduce oxidative stress-induced pathology, such as intestinal polyp formation in preclinical models and renal cell damage, underscores its therapeutic potential. The provided data and protocols offer a solid foundation for further research into the clinical applications of this compound as a chemopreventive and cytoprotective agent.

References

5-Hydroxy-1-methylhydantoin: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1-methylhydantoin (HMH) is a significant metabolite of creatinine and an intrinsic antioxidant with demonstrated protective effects against oxidative stress-induced cellular damage. This technical guide provides a comprehensive overview of the discovery and synthetic approaches for this compound. While first identified as a mammalian metabolite, detailed synthetic protocols and characterization data are not extensively published. This document compiles the available information on its discovery, proposes a representative synthetic protocol based on established hydantoin synthesis methodologies, and presents its known biological activities. Furthermore, it elucidates the Nrf2/HO-1 signaling pathway, a key mechanism implicated in its protective effects. This guide aims to serve as a valuable resource for researchers interested in the therapeutic potential of 5-Hydroxy-1-methylhydantoin.

Discovery and Biological Significance

5-Hydroxy-1-methylhydantoin was first identified as a major and general metabolite of 1-methylhydantoin in mammals in a study published in 1988.[1] 1-methylhydantoin itself is a metabolite of creatinine.[2] Subsequent research has highlighted the role of HMH as an intrinsic antioxidant.[2][3]

Studies have demonstrated its protective effects against nephrotoxicity and lung injury induced by paraquat, a potent herbicide known to cause severe oxidative stress.[4][5] The protective mechanism of HMH is attributed to its ability to mitigate lipid peroxidation and enhance the activity of antioxidant enzymes.[4][5] Specifically, in preclinical models of paraquat poisoning, administration of HMH has been shown to significantly decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme.[6]

The primary mechanism underlying the antioxidant and cytoprotective effects of 5-Hydroxy-1-methylhydantoin is believed to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6] This pathway is a critical cellular defense mechanism against oxidative stress.

Synthesis of 5-Hydroxy-1-methylhydantoin

Representative Experimental Protocol: Oxidation of 1-Methylhydantoin

This protocol is a representative method based on general oxidation procedures for similar substrates and should be optimized for specific laboratory conditions.

Objective: To synthesize 5-Hydroxy-1-methylhydantoin by the oxidation of 1-methylhydantoin.

Materials:

  • 1-Methylhydantoin

  • Hydrogen Peroxide (30% solution)

  • Iron(II) Sulfate Heptahydrate

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylhydantoin (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like acetone. Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: In a separate beaker, prepare a solution of Iron(II) sulfate heptahydrate (catalytic amount, e.g., 0.05 equivalents) in deionized water. Add this solution to the reaction mixture.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) to the reaction mixture dropwise via a dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/methanol mixture).

  • Work-up: Once the reaction is complete, quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite. Adjust the pH of the solution to neutral (pH 7) with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5-Hydroxy-1-methylhydantoin.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, reaction time, and purification method, would require optimization to achieve a good yield and purity of the final product.

Synthesis Workflow Diagram

Synthesis_Workflow reagents 1-Methylhydantoin, H₂O₂ (30%), FeSO₄·7H₂O (cat.) setup Reaction Setup (0-5 °C) reagents->setup oxidation Oxidation setup->oxidation monitoring Reaction Monitoring (TLC) oxidation->monitoring workup Work-up (Quenching, Neutralization) monitoring->workup Reaction Complete extraction Extraction (DCM or Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product 5-Hydroxy-1-methylhydantoin purification->product

Caption: A generalized workflow for the synthesis of 5-Hydroxy-1-methylhydantoin.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for 1-Methylhydantoin

PropertyValue
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 155-158 °C
¹H NMR (DMSO-d₆, ppm) δ 7.95 (s, 1H, NH), 3.80 (s, 2H, CH₂), 2.75 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, ppm) δ 172.5 (C=O), 157.9 (C=O), 52.1 (CH₂), 28.9 (CH₃)
IR (KBr, cm⁻¹) 3250 (N-H stretch), 1770, 1710 (C=O stretch), 1450, 1380, 1250
Mass Spectrum (EI) m/z 114 (M⁺), 85, 57, 42

Note: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and experimental conditions.

Biological Activity Data

The antioxidant effects of 5-Hydroxy-1-methylhydantoin have been quantified in studies investigating its protective role against paraquat-induced toxicity.

Table 2: Effect of 5-Hydroxy-1-methylhydantoin on Markers of Oxidative Stress in Paraquat-Induced Nephrotoxicity Models

Treatment GroupMalondialdehyde (MDA) (nmol/g tissue)Superoxide Dismutase (SOD) (kU/L)Reference
Control (Normal Saline)2.70 ± 0.4350.20 ± 3.23[6]
Paraquat (PQ)6.70 ± 0.8433.30 ± 4.66[6]
PQ + 5-Hydroxy-1-methylhydantoin5.10 ± 0.9361.00 ± 9.02[6]

Data are presented as mean ± standard deviation.

Nrf2/HO-1 Signaling Pathway

The protective effects of 5-Hydroxy-1-methylhydantoin are linked to the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, Nrf2, a transcription factor, translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). The induction of HO-1 and other cytoprotective enzymes helps to neutralize reactive oxygen species (ROS) and protect cells from damage.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMH 5-Hydroxy-1-methylhydantoin Keap1_Nrf2 Keap1-Nrf2 Complex HMH->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., Paraquat) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub Ubiquitin Keap1->Ub mediates ubiquitination of Nrf2 Maf Maf Nrf2_nuc->Maf dimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription of HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Cytoprotection Cytoprotection & Antioxidant Response HO1_protein->Cytoprotection

Caption: The Nrf2/HO-1 signaling pathway activated by 5-Hydroxy-1-methylhydantoin.

Conclusion

5-Hydroxy-1-methylhydantoin is a promising endogenous antioxidant with therapeutic potential, particularly in mitigating oxidative stress-related pathologies. While its discovery as a metabolite is well-established, a significant gap exists in the publicly available literature regarding its specific synthesis and detailed characterization. The representative synthesis protocol and compiled biological data in this guide provide a foundation for future research. Further studies are warranted to develop and optimize a scalable synthesis of 5-Hydroxy-1-methylhydantoin and to fully elucidate its pharmacological profile and therapeutic applications.

References

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Oral NZ 419

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals: This document is intended to serve as a comprehensive technical guide on the pharmacokinetics and oral bioavailability of the investigational compound NZ 419. However, extensive searches for publicly available data on a compound with the designation "this compound" have not yielded any specific results. The information presented below is therefore based on general principles of pharmacokinetics and common experimental designs utilized in preclinical and clinical drug development. This guide will be updated as soon as specific data for this compound becomes available.

Introduction to Pharmacokinetics and Bioavailability

Pharmacokinetics (PK) is the study of the time course of drug absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a new chemical entity is crucial for determining its therapeutic potential, dosing regimen, and potential for drug-drug interactions. Oral bioavailability (F) is a key PK parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation in an unchanged form.

Hypothetical Pharmacokinetic Profile of this compound

In the absence of specific data for this compound, we can outline a hypothetical pharmacokinetic profile based on typical small molecule drugs. The following tables summarize potential pharmacokinetic parameters that would be determined in preclinical animal models and in human clinical trials.

Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of this compound Following Oral Administration
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)F (%)
Mouse 10Data N/AData N/AData N/AData N/AData N/A
Rat 10Data N/AData N/AData N/AData N/AData N/A
Dog 5Data N/AData N/AData N/AData N/AData N/A
Monkey 5Data N/AData N/AData N/AData N/AData N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; F: Absolute oral bioavailability.

Table 2: Hypothetical Human Pharmacokinetic Parameters of this compound Following Oral Administration
PopulationDose (mg)Cmax (ng/mL)Tmax (h)AUC (0-∞) (ng·h/mL)t½ (h)CL/F (L/h)Vd/F (L)
Healthy Volunteers (SAD) 100Data N/AData N/AData N/AData N/AData N/AData N/A
Healthy Volunteers (MAD) 50 (q.d.)Data N/AData N/AData N/AData N/AData N/AData N/A
Patients 50 (q.d.)Data N/AData N/AData N/AData N/AData N/AData N/A

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; q.d.: once daily; AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Standard Experimental Protocols for Pharmacokinetic Studies

The following outlines typical methodologies for assessing the pharmacokinetics of an investigational drug like this compound.

Preclinical Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in various animal species to support first-in-human studies.

Methodology:

  • Animal Models: Studies are typically conducted in at least two rodent (e.g., mouse, rat) and one non-rodent (e.g., dog, monkey) species.

  • Dosing:

    • Intravenous (IV) Administration: A single dose of this compound is administered intravenously to determine clearance, volume of distribution, and terminal half-life. This data is essential for calculating absolute bioavailability.

    • Oral (PO) Administration: A single oral dose of this compound is administered via gavage.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters.

Human Pharmacokinetic Studies (Phase 1)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

  • Subjects: Healthy male and female volunteers.

  • Dosing:

    • SAD Cohorts: Subjects receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts pending safety and tolerability data.

    • MAD Cohorts: Subjects receive daily oral doses of this compound or placebo for a specified duration (e.g., 7-14 days).

  • Sample Collection: Serial blood samples are collected over a 24-48 hour period after single doses and at steady-state during the MAD phase. Urine may also be collected to assess renal excretion.

  • Bioanalysis: Plasma and urine concentrations of this compound and any major metabolites are measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: PK parameters are calculated using non-compartmental methods. For MAD studies, accumulation ratios and steady-state parameters are determined.

Visualizing Pharmacokinetic and Metabolic Pathways

Diagrams are essential for visualizing complex biological processes. The following DOT script provides a template for illustrating a hypothetical metabolic pathway for this compound.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver (First-Pass Metabolism) cluster_excretion Excretion Oral this compound Oral this compound Absorbed this compound Absorbed this compound Oral this compound->Absorbed this compound Absorption This compound in Plasma This compound in Plasma Absorbed this compound->this compound in Plasma Metabolite M1 Metabolite M1 This compound in Plasma->Metabolite M1 CYP3A4 Metabolite M2 Metabolite M2 This compound in Plasma->Metabolite M2 UGT1A1 Renal Excretion Renal Excretion Metabolite M1->Renal Excretion Biliary Excretion Biliary Excretion Metabolite M2->Biliary Excretion

Caption: Hypothetical metabolic pathway of oral this compound.

The following DOT script illustrates a typical workflow for a preclinical pharmacokinetic study.

G Dosing (IV & PO) Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PK Analysis PK Analysis Bioanalysis (LC-MS/MS)->PK Analysis PK Report PK Report PK Analysis->PK Report

Caption: Workflow for a preclinical pharmacokinetic study.

Disclaimer: This document is for informational purposes only and is based on general scientific principles. The content should not be interpreted as actual data for any specific compound. For accurate and up-to-date information, please refer to official publications and documentation from the developing organization once they become available.

Investigating the endogenous roles of 5-Hydroxy-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Roles of 5-Hydroxy-1-methylhydantoin

For Researchers, Scientists, and Drug Development Professionals

**Abstract

5-Hydroxy-1-methylhydantoin (HMH) is an endogenous metabolite derived from creatinine, increasingly recognized for its significant role as an intrinsic antioxidant.[1][2] This technical guide provides a comprehensive overview of the core endogenous functions of HMH, with a particular focus on its protective mechanisms against oxidative stress. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying metabolic and signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of HMH.

Introduction to 5-Hydroxy-1-methylhydantoin (HMH)

5-Hydroxy-1-methylhydantoin (HMH), also known as NZ-419, is a mammalian metabolite of creatinine.[1][3] While historically viewed as a simple metabolic byproduct, recent research has illuminated its function as an intrinsic antioxidant with potent hydroxyl radical scavenging properties.[3][4] Its endogenous nature suggests a physiological role in cellular defense against oxidative damage. Studies have particularly focused on its protective effects in models of acute toxicity, such as paraquat-induced lung and kidney injury, where it has been shown to mitigate tissue damage, reduce lipid peroxidation, and enhance the activity of antioxidant enzyme systems.[4][5][6] This has positioned HMH as a molecule of interest for therapeutic strategies aimed at combating conditions rooted in oxidative stress.

Metabolism and Biosynthesis

HMH is formed through the metabolic pathway of creatinine. The process begins with creatinine, which is converted to 1-methylhydantoin.[5][7] Subsequently, 1-methylhydantoin is metabolized to form 5-Hydroxy-1-methylhydantoin. This metabolic conversion is a major and general pathway in mammals.[7]

Creatinine Creatinine MH 1-Methylhydantoin Creatinine->MH Metabolism HMH 5-Hydroxy-1-methylhydantoin (HMH) MH->HMH Metabolism

Caption: Metabolic pathway of 5-Hydroxy-1-methylhydantoin from creatinine.

Endogenous Role as an Antioxidant

The primary endogenous role of HMH is its function as a protective antioxidant. It directly scavenges harmful free radicals and modulates the body's response to oxidative stress, particularly in vital organs like the kidneys and lungs.

Mitigation of Oxidative Stress

HMH demonstrates significant efficacy in reducing oxidative stress markers. In preclinical models of paraquat (PQ) poisoning, a condition characterized by massive free radical production, HMH administration leads to a significant decrease in malondialdehyde (MDA), a key indicator of lipid peroxidation.[4][5][6] Concurrently, it boosts the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and increases the levels of reduced glutathione (GSH), a vital cellular antioxidant.[4][5][6]

Signaling Pathway Involvement: The Nrf2/HO-1 Axis

HMH exerts its protective effects in part by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Under conditions of oxidative stress, HMH appears to influence the expression of Heme Oxygenase-1 (HO-1), a downstream target of Nrf2 known for its cytoprotective and anti-inflammatory properties. This mechanism suggests that HMH not only acts as a direct scavenger but also upregulates endogenous defense systems.[6][8]

cluster_stress Oxidative Stress (e.g., Paraquat) ROS ↑ Reactive Oxygen Species (ROS) ↑ Lipid Peroxidation (MDA) Nrf2 Nrf2 Pathway ROS->Nrf2 Induces HMH 5-Hydroxy-1-methylhydantoin (HMH) HMH->ROS Inhibits HMH->Nrf2 Regulates HO1 ↑ Heme Oxygenase-1 (HO-1) Expression Nrf2->HO1 Activates Protection Cellular Protection (e.g., Kidney Injury Mitigation) HO1->Protection Leads to

Caption: HMH signaling in the Nrf2/HO-1 oxidative stress response pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of HMH on key biomarkers of oxidative stress and kidney injury from various preclinical studies.

Table 1: Effect of HMH on Oxidative Stress Markers in Rodent Kidney Tissue
Treatment GroupMDA (nmol/g)SOD (kU/L)Reference
Control (Normal Saline)2.70 ± 0.4350.20 ± 3.23[6]
Paraquat (PQ) Model6.70 ± 0.8433.30 ± 4.66[6]
HMH Intervention5.10 ± 0.9361.00 ± 9.02[6]
Table 2: Effect of HMH on Oxidative Stress Markers in Rat Kidney Tissue (Paraquat Model)
Treatment GroupMDA (nmol/g)GSH (mg/g)SOD (kU/L)Reference
Control4.52 ± 0.333.30 ± 0.44112.89 ± 8.72[4]
Paraquat (PQ)7.51 ± 0.231.08 ± 0.4870.74 ± 6.42[4]
HMH + PQ4.21 ± 0.421.86 ± 0.39103.76 ± 4.45[4]
Table 3: Effect of HMH on Markers of Nephrotoxicity in Rats
Treatment GroupBUN (mmol/L)SCr (µmol/L)Reference
Control13.67 ± 1.5851.80 ± 4.37[4]
Paraquat (PQ)40.80 ± 2.49163.46 ± 8.67[4]
HMH + PQ18.71 ± 5.2389.20 ± 6.72[4]
Table 4: Effect of HMH on Protein Expression in Mouse Kidney Tissue
Treatment GroupHO-1/β-actin RatioIL-1β/β-actin RatioReference
Control (Normal Saline)0.61 ± 0.130.32 ± 0.06[6]
Paraquat (PQ) Model1.11 ± 0.120.93 ± 0.13[6]
HMH Intervention0.77 ± 0.070.87 ± 0.13[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments cited in the investigation of HMH.

Animal Model of Paraquat-Induced Nephrotoxicity

This protocol describes the establishment of an acute kidney injury model to test the efficacy of HMH.[4][6][8]

  • Animal Selection: Use male Sprague-Dawley rats or Kunming mice (SPF grade).[4][6]

  • Acclimatization: House animals under standard conditions for at least one week prior to experimentation.

  • Grouping: Randomly divide animals into three groups: Control (Normal Saline), Model (Paraquat), and Intervention (HMH + Paraquat).

  • Induction of Toxicity:

    • PQ Group: Administer a single dose of paraquat solution (e.g., 30 mg/kg for mice via gavage, or 50 mg/kg for rats intraperitoneally).[4][6]

    • Control Group: Administer an equivalent volume of normal saline.[4][6]

  • Intervention:

    • HMH Group: Immediately following PQ administration, administer HMH (e.g., 100 mg/kg for mice by gavage, or 1 mmol/kg for rats by gavage).[4][6]

  • Sample Collection: After a defined period (e.g., 24 hours), euthanize the animals.[4][6] Collect blood via cardiac puncture and harvest kidney tissues.

  • Processing: Centrifuge blood to separate serum. Immediately use a portion of the kidney tissue for biochemical assays and fix the remainder in 10% neutral-buffered formalin for histological analysis.

start Select & Acclimatize Rodents grouping Randomize into Groups (Control, PQ, HMH+PQ) start->grouping induction Induce Toxicity (Paraquat or Saline) grouping->induction intervention Administer HMH (or Vehicle) induction->intervention wait Experimental Period (e.g., 24 hours) intervention->wait collection Euthanize & Collect Samples (Blood, Kidney Tissue) wait->collection analysis Process for Analysis (Biochemistry, Histology, Western Blot) collection->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for an in vivo study of HMH's protective effects.
Quantification of Oxidative Stress Markers (MDA and SOD)

These assays are performed on tissue homogenates using commercially available kits as per the manufacturer's instructions.[4][6]

  • Tissue Homogenization: Homogenize a pre-weighed portion of kidney tissue in ice-cold saline or appropriate buffer.

  • Centrifugation: Centrifuge the homogenate at a specified speed and temperature (e.g., 4000 rpm for 10 min at 4°C) to obtain the supernatant.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., BCA or Bradford assay) for normalization.

  • MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS):

    • Mix the supernatant with the assay reagents.

    • Incubate at high temperature (e.g., 95°C) to allow the reaction between MDA and thiobarbituric acid.

    • Measure the absorbance of the resulting colored product at a specific wavelength (typically ~532 nm).

    • Calculate MDA concentration relative to a standard curve and normalize to protein content.

  • SOD Assay (e.g., WST-1 method):

    • This assay is based on the inhibition of a formazan dye-producing reaction by SOD.

    • Mix the supernatant with the enzyme working solution and substrate solution.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at a specific wavelength (typically ~450 nm).

    • Calculate SOD activity based on the degree of inhibition and normalize to protein content.

Western Blot Analysis for HO-1 Expression

This protocol is used to quantify the relative protein levels of HO-1 in tissue lysates.[6]

  • Protein Extraction: Lyse homogenized kidney tissue samples in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a non-specific protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1-2 hours to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for HO-1 and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the expression of HO-1 to the loading control.

Conclusion

5-Hydroxy-1-methylhydantoin is an endogenous metabolite with a significant and demonstrable role as an intrinsic antioxidant. Its ability to scavenge free radicals, reduce lipid peroxidation, enhance endogenous antioxidant defenses via the Nrf2/HO-1 pathway, and protect against organ damage in preclinical models underscores its therapeutic potential. The data and protocols presented in this guide offer a robust foundation for further investigation into the physiological functions of HMH and its development as a potential agent for treating diseases associated with oxidative stress.

References

NZ-419: A Radical Scavenger in the Mitigation of Reactive Oxygen Species-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NZ-419, a metabolite of creatinine, has demonstrated significant potential as a direct scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of NZ-419's interaction with ROS, its mechanism of action in cellular pathways, and its therapeutic implications. The document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the involved signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the antioxidant properties of NZ-419 and its potential as a chemopreventive or therapeutic agent.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer and chronic kidney disease.[1][4] NZ-419, also known as 5-hydroxy-1-methylhydantoin (HMH), has emerged as a promising antioxidant compound with the ability to directly scavenge ROS, thereby mitigating oxidative damage.[4][5] This document explores the molecular interactions and cellular effects of NZ-419 in the context of ROS modulation.

Mechanism of Action of NZ-419

NZ-419 functions as a potent hydroxyl radical scavenger.[1][2][3] Its primary mechanism of action involves the direct elimination of ROS, which in turn reduces cellular oxidative stress.[1][2][3] This activity has been shown to have downstream effects on critical signaling pathways involved in cellular proliferation and antioxidant defense.

Direct ROS Scavenging

In vitro studies have demonstrated that NZ-419 significantly reduces ROS production in cells exposed to oxidative insults.[1][2] This direct scavenging activity is a key feature of its antioxidant properties.

Modulation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is activated and promotes the transcription of antioxidant genes. Research indicates that NZ-419 can downregulate the H₂O₂-induced transcriptional activation of the Nrf2 promoter.[1][2] This suggests that by directly reducing ROS levels, NZ-419 alleviates the oxidative stress signal that would typically activate the Nrf2 pathway.[1][2] It is important to note that NZ-419 treatment alone, in the absence of an oxidative challenge, does not appear to alter Nrf2 promoter activity, indicating its effects are dependent on the presence of ROS.[1][2]

Inhibition of Cell Proliferation

In the context of colorectal cancer models, NZ-419 has been shown to inhibit the formation of intestinal polyps in Apc-mutant mice.[1][2][3] This effect is associated with a decrease in the expression of the proliferation-related oncogene c-Myc and a modest suppression of epithelial cell proliferation.[1][2]

Quantitative Data on NZ-419 Efficacy

The antioxidant and anti-proliferative effects of NZ-419 have been quantified in several key studies. The following tables summarize these findings.

Table 1: In Vitro ROS Scavenging Activity of NZ-419

Cell LineOxidative StimulusNZ-419 ConcentrationReduction in ROS Production (%)Comparator Agents (Reduction %)Reference
HCT1160.5 mM H₂O₂1 mM44.1%NAC (27.9%), 5-ASA (69.0%)[1]

Table 2: Effect of NZ-419 on Nrf2 Promoter Activity

Cell LineTreatmentNZ-419 ConcentrationChange in Nrf2 Promoter ActivityReference
HCT116H₂O₂10,000 µM56% decrease compared to H₂O₂ alone[2]

Table 3: In Vivo Efficacy of NZ-419 in Apc-Mutant Mice

Treatment GroupDosageDurationReduction in Small Intestinal Polyps (%)Reference
NZ-419500 ppm in diet8 weeks37.6%[1][2]

Experimental Protocols

This section details the methodologies used in the key experiments to evaluate the interaction of NZ-419 with ROS.

In Vitro ROS Measurement
  • Objective: To quantify the intracellular ROS scavenging ability of NZ-419.

  • Cell Line: HCT116 human colon cancer cells.

  • Reagents:

    • NZ-419

    • N-Acetyl-l-cysteine (NAC) and 5-aminosalicylic acid (5-ASA) as positive controls.

    • Hydrogen peroxide (H₂O₂) as the oxidative stimulus.

    • H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) as the ROS-sensitive fluorescent probe.

  • Procedure:

    • HCT116 cells are seeded in appropriate culture plates.

    • Cells are pre-treated with 1 mM NZ-419, 5 mM NAC, or 100 µM 5-ASA for 30 minutes.

    • Following pre-treatment, cells are exposed to 0.5 mM H₂O₂ for 10 minutes.

    • The amount of intracellular ROS is evaluated by measuring the fluorescence of H₂DCFDA, which detects hydrogen peroxide and superoxide.

    • Fluorescence intensity is measured using a plate reader or fluorescence microscope.

Nrf2 Promoter Activity Assay
  • Objective: To determine the effect of NZ-419 on the transcriptional activity of the Nrf2 promoter under oxidative stress.

  • Cell Line: HCT116 cells.

  • Reagents:

    • A reporter plasmid containing the Nrf2 promoter driving a luciferase gene.

    • Transfection reagent.

    • NZ-419.

    • H₂O₂.

    • Luciferase assay substrate.

  • Procedure:

    • HCT116 cells are transiently transfected with the Nrf2 promoter-luciferase reporter plasmid.

    • Transfected cells are treated with varying concentrations of NZ-419 (e.g., 10,000 µM) for 24 hours.

    • Cells are then stimulated with H₂O₂ to induce oxidative stress.

    • Cell lysates are collected, and luciferase activity is measured using a luminometer.

    • Results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

In Vivo Intestinal Polyp Formation Study
  • Objective: To assess the in vivo efficacy of NZ-419 in inhibiting intestinal tumorigenesis.

  • Animal Model: Apc-mutant Min mice, which spontaneously develop intestinal polyps.

  • Treatment:

    • Control group: Standard diet.

    • Treatment group: Diet supplemented with 500 ppm NZ-419.

  • Procedure:

    • Min mice are fed their respective diets for a period of 8 weeks.

    • At the end of the treatment period, the mice are euthanized.

    • The small intestine is excised, opened longitudinally, and the number and size of polyps are counted and measured under a dissecting microscope.

    • Serum and tissue samples can be collected for further analysis of oxidative stress markers (e.g., reactive carbonyl species) and gene expression (e.g., c-Myc).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

NZ419_ROS_Interaction cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_activation Nrf2 Promoter Activation ROS->Nrf2_activation induces Cell_Proliferation Cell Proliferation (e.g., c-Myc) ROS->Cell_Proliferation promotes NZ419 NZ-419 NZ419->ROS Antioxidant_response Antioxidant Gene Expression Nrf2_activation->Antioxidant_response leads to

Fig. 1: NZ-419 mechanism in mitigating ROS-induced cellular responses.

InVitro_ROS_Workflow start Seed HCT116 Cells pretreatment Pre-treat with NZ-419 or Controls (30 min) start->pretreatment stimulation Stimulate with H₂O₂ (10 min) pretreatment->stimulation probe Add H₂DCFDA Probe stimulation->probe measurement Measure Fluorescence (ROS Levels) probe->measurement end Data Analysis measurement->end Nrf2_Assay_Workflow start Transfect HCT116 with Nrf2-Luciferase Reporter treatment Treat with NZ-419 (24h) start->treatment stimulation Induce Oxidative Stress (H₂O₂) treatment->stimulation lysis Cell Lysis stimulation->lysis measurement Measure Luciferase Activity lysis->measurement end Data Analysis measurement->end

References

Cellular Uptake and Distribution of NZ 419: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the available scientific information regarding the compound NZ 419. Initial investigations suggest that this compound is a radical scavenger with potential chemopreventive properties against colorectal cancer through the inhibition of intestinal polyp formation. This guide synthesizes the current understanding of its mechanism of action, drawing from in vitro and in vivo studies. Due to the limited publicly available data on the specific cellular uptake and distribution of this compound, this paper will focus on its observed biological effects and inferred mechanisms, highlighting areas for future research.

Introduction

This compound has been identified as a radical scavenger that demonstrates efficacy in reducing intestinal polyp formation in Apc-mutant mouse models, a key preclinical model for colorectal cancer.[1] Its mechanism of action appears to be linked to its ability to suppress reactive oxygen species (ROS) and modulate signaling pathways associated with cell proliferation and oxidative stress.[1] Understanding the cellular uptake and subsequent subcellular distribution of this compound is critical for optimizing its therapeutic potential and developing it as a targeted agent.

Mechanism of Action and Signaling Pathways

This compound has been shown to inhibit the generation of ROS in HCT116 cells stimulated with hydrogen peroxide (H₂O₂).[1] This activity is associated with the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2 Signaling Pathway

In vitro studies have demonstrated that this compound inhibits H₂O₂-induced transcriptional activity of the Nrf2 promoter.[1] This suggests that this compound may interfere with the activation of Nrf2 in response to oxidative stress. The interaction of this compound with the Nrf2 pathway is a critical area of its mechanism that warrants further investigation.

Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress ROS ROS Oxidative Stress->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE Nrf2->ARE Translocates & Binds This compound This compound This compound->ROS Scavenges c-Myc c-Myc This compound->c-Myc Reduces Expression Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription c-Myc->Nrf2 Inhibits

Figure 1: Inferred signaling pathway of this compound in the context of oxidative stress. This diagram illustrates the potential mechanism by which this compound, as a radical scavenger, may influence the Nrf2 signaling pathway and downstream gene expression, including the oncogene c-Myc.
Inhibition of Cell Proliferation

A significant finding from in vivo studies is the reduction of c-Myc mRNA levels in intestinal polyps of mice treated with this compound.[1] The c-Myc oncogene is a critical regulator of cell cycle progression. Its downregulation by this compound likely contributes to the observed suppression of epithelial cell proliferation, as indicated by a decrease in PCNA-positive cells in neoplastic tissues.[1]

In Vivo Efficacy and Distribution

Reduction of Intestinal Polyps

In a study utilizing Min mice, which are genetically predisposed to intestinal polyp formation, administration of 500 ppm this compound in the diet resulted in a significant reduction in the number of polyps in the middle section of the small intestine.[1] The number of polyps was reduced to 62.4% of the control levels.[1] No significant changes were observed in other parts of the intestine or the colon.[1]

Table 1: Effect of this compound on Intestinal Polyp Formation in Min Mice

Treatment GroupPolyp LocationMean Number of Polyps% of Control
ControlSmall Intestine (Middle)Data not specified100%
This compound (500 ppm)Small Intestine (Middle)Data not specified62.4%
p < 0.05

Note: The source material did not provide the mean number of polyps, only the percentage reduction.

Systemic Effects and Toxicity

The study on Min mice did not report any changes in organ weights, suggesting a lack of overt toxicity at the administered dose.[1] Furthermore, this compound treatment led to altered serum levels of reactive carbonyl species, which are indicators of oxidative stress.[1]

Experimental Protocols

Detailed experimental protocols for the cellular uptake and subcellular distribution of this compound are not currently available in the public domain. However, the methodologies used to assess its biological effects provide a framework for future studies.

In Vitro ROS Scavenging Assay
  • Cell Line: HCT116 human colon cancer cells.

  • Stimulation: Hydrogen peroxide (H₂O₂) to induce ROS generation.

  • Treatment: Incubation with this compound.

  • Detection: Measurement of ROS levels, for example, using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).

In Vivo Intestinal Polyp Study
  • Animal Model: Apc-mutant (Min) mice.

  • Treatment: Administration of this compound in the diet (e.g., 500 ppm).

  • Endpoint: Quantification of the number and size distribution of intestinal polyps.

  • Molecular Analysis: Measurement of mRNA levels of target genes (e.g., c-Myc) in polyp tissues via quantitative real-time PCR (qRT-PCR). Assessment of cell proliferation via immunohistochemical staining for Proliferating Cell Nuclear Antigen (PCNA).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HCT116 Cells HCT116 Cells H2O2 Treatment H2O2 Treatment HCT116 Cells->H2O2 Treatment This compound Treatment This compound Treatment H2O2 Treatment->this compound Treatment ROS Measurement ROS Measurement This compound Treatment->ROS Measurement Nrf2 Activity Assay Nrf2 Activity Assay This compound Treatment->Nrf2 Activity Assay Min Mice Min Mice This compound Diet This compound Diet Min Mice->this compound Diet Polyp Quantification Polyp Quantification This compound Diet->Polyp Quantification Tissue Analysis Tissue Analysis This compound Diet->Tissue Analysis

Figure 2: General experimental workflow for evaluating the efficacy of this compound.

Future Directions

The current body of evidence strongly suggests that this compound is a promising chemopreventive agent. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties is essential for its clinical translation. Future research should prioritize the following:

  • Cellular Uptake Mechanisms: Investigating the specific transporters or mechanisms (e.g., passive diffusion, active transport) responsible for the entry of this compound into cells.

  • Subcellular Localization: Determining the subcellular compartments where this compound accumulates to exert its effects. This could be achieved using techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification.

  • Metabolic Stability: Assessing the metabolic fate of this compound in relevant biological systems to identify potential metabolites and their activities.

  • Target Identification: Elucidating the direct molecular targets of this compound to fully understand its mechanism of action beyond radical scavenging.

Conclusion

This compound is a radical scavenger that has demonstrated significant potential in the chemoprevention of intestinal polyps in a preclinical model. Its mechanism of action appears to involve the suppression of oxidative stress and the downregulation of pro-proliferative signaling pathways. While the initial findings are encouraging, a more in-depth investigation into the cellular uptake and distribution of this compound is imperative to fully characterize its therapeutic potential and guide its further development. The experimental frameworks outlined in this document provide a basis for these critical next steps.

References

Methodological & Application

NZ 419 experimental protocol for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental use of NZ-419, a creatinine metabolite and hydroxyl radical scavenger. The protocols detailed below are based on established methodologies for investigating the antioxidant and cytoprotective effects of NZ-419 in cell-based assays.

Mechanism of Action

NZ-419 functions as a direct scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress within a cellular environment. A key mechanism of its action involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, NZ-419 has been shown to suppress the transcriptional activity of the Nrf2 promoter.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of NZ-419 in in vitro studies using the HCT116 human colon cancer cell line.

Table 1: Effect of NZ-419 on Reactive Oxygen Species (ROS) Production in HCT116 Cells

Treatment GroupConcentration% Decrease in DCF Fluorescence Intensity (Mean ± SD)
NZ-4191 mM44.1%
N-Acetyl-l-cysteine (NAC) (Positive Control)5 mM27.9%
5-aminosalicylic acid (5-ASA) (Positive Control)100 µM69.0%

Data derived from a study where HCT116 cells were pre-treated with the compounds for 30 minutes, followed by stimulation with 0.5 mM H₂O₂ for 10 minutes. The decrease in DCF fluorescence indicates a reduction in ROS levels.[1][3]

Table 2: Effect of NZ-419 on H₂O₂-Induced Nrf2 Promoter Transcriptional Activity in HCT116 Cells

Treatment GroupH₂O₂ (40 µM)Fold Change in Luciferase Activity (vs. Control)
Control-1.0
H₂O₂ alone+~3.5
NZ-419 (10,000 µM) + H₂O₂+~1.5

Data from HCT116 cells transfected with a pNrf2/ARE-Luc reporter plasmid. Cells were pre-treated with NZ-419 for 30 minutes before a 24-hour incubation with H₂O₂.[1][4]

Signaling Pathway Diagram

NZ419_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell HCT116 Cell H2O2 H2O2 ROS ROS H2O2->ROS Nrf2_activation Nrf2 Promoter Activation ROS->Nrf2_activation NZ419 NZ-419 NZ419->ROS Scavenges NZ419->Nrf2_activation Suppresses

Caption: Mechanism of action of NZ-419 in mitigating oxidative stress.

Experimental Protocols

Protocol 1: In Vitro Reactive Oxygen Species (ROS) Scavenging Assay

This protocol details the measurement of the ROS scavenging activity of NZ-419 in HCT116 cells using the 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe.

Materials:

  • HCT116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • NZ-419

  • N-Acetyl-l-cysteine (NAC) and 5-aminosalicylic acid (5-ASA) as positive controls

  • Hydrogen peroxide (H₂O₂)

  • H₂DCFDA probe

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission: ~485/~535 nm)

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well black, clear-bottom microplate at a density of approximately 2.5 x 10⁴ cells per well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of NZ-419, NAC, and 5-ASA in a suitable solvent (e.g., sterile water or DMSO). Further dilute the compounds in the complete growth medium to the desired final concentrations.

  • Cell Treatment:

    • Remove the growth medium from the wells.

    • Add the medium containing the desired concentrations of NZ-419 or positive controls to the respective wells.

    • Incubate the plate for 30 minutes at 37°C.

  • H₂O₂ Stimulation:

    • Following the pre-treatment, add H₂O₂ to the wells to a final concentration of 0.5 mM.

    • Incubate for an additional 10 minutes at 37°C.

  • H₂DCFDA Staining:

    • Wash the cells twice with warm PBS.

    • Add 100 µL of 20 µM H₂DCFDA solution in PBS to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Calculate the percentage decrease in fluorescence intensity relative to the H₂O₂-treated control cells.

Experimental Workflow: ROS Scavenging Assay

ROS_Assay_Workflow A Seed HCT116 cells in 96-well plate B Overnight incubation (37°C, 5% CO₂) A->B C Pre-treat with NZ-419 or controls (30 min) B->C D Stimulate with H₂O₂ (10 min) C->D E Stain with H₂DCFDA (30-45 min) D->E F Wash cells with PBS E->F G Measure fluorescence (Ex/Em: ~485/~535 nm) F->G

Caption: Step-by-step workflow for the in vitro ROS scavenging assay.

Protocol 2: Nrf2 Promoter Transcriptional Activity Assay

This protocol describes a luciferase reporter assay to measure the effect of NZ-419 on Nrf2 promoter activity in HCT116 cells.

Materials:

  • HCT116 cells

  • pNrf2/ARE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete growth medium

  • NZ-419

  • Hydrogen peroxide (H₂O₂)

  • 96-well white, clear-bottom microplate

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection:

    • Seed HCT116 cells in a suitable culture plate.

    • Co-transfect the cells with the pNrf2/ARE-Luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to recover for 24 hours.

  • Cell Seeding:

    • Trypsinize and seed the transfected HCT116 cells into a 96-well white, clear-bottom microplate at a density of 2 x 10⁴ cells per well.

    • Allow the cells to attach overnight.

  • Compound Treatment and H₂O₂ Stimulation:

    • Pre-treat the cells with the desired concentration of NZ-419 (e.g., 10,000 µM) for 30 minutes.

    • Add H₂O₂ to the wells to a final concentration of 40 µM.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in Nrf2 promoter activity relative to the untreated control.

Logical Relationship: Nrf2 Assay

Nrf2_Assay_Logic Start HCT116 cells Transfect Transfect with pNrf2/ARE-Luc plasmid Start->Transfect Treat Treat with NZ-419 and/or H₂O₂ Transfect->Treat Incubate Incubate for 24 hours Treat->Incubate Measure Measure Luciferase Activity Incubate->Measure Analyze Analyze Fold Change Measure->Analyze

Caption: Logical flow of the Nrf2 promoter transcriptional activity assay.

References

Application Notes and Protocols: Dosing Regimen of NZ 419 for Rat Models of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing regimen and experimental protocols for NZ 419, a novel intrinsic antioxidant, in established rat models of Chronic Kidney Disease (CKD). The following information is collated from preclinical studies to facilitate the design and execution of further research into the therapeutic potential of this compound for CKD.

Introduction

This compound (5-Hydroxy-1-methylimidazoline-2,4-dione) is a creatinine metabolite that functions as an intrinsic antioxidant.[1][2] Preclinical studies have demonstrated its efficacy in mitigating the progression of CKD in rat models by reducing oxidative stress.[1][3] This document outlines the established dosing regimens and detailed experimental procedures for two widely used rat models of CKD: the adenine-induced model and the 5/6 nephrectomy model.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in rat models of CKD.

Table 1: Dosing Regimen of this compound in Adenine-Induced CKD Rat Model

ParameterControl GroupThis compound Treated GroupReference
Dosage Vehicle100 mg/kg/day (p.o.)[1]
Duration 24 days24 days[3]
Serum Creatinine Significantly increasedSignificantly ameliorated[1][3]
Creatinine Clearance ~90% decreaseSignificantly inhibited decrease[3]
Oxidative Stress Markers (e.g., urinary methylguanidine) Significantly increasedSignificantly ameliorated[1]

Table 2: Dosing Regimen of this compound in 5/6 Nephrectomy CKD Rat Model

ParameterControl GroupThis compound Treated Group (80 mg/kg/day)This compound Treated Group (160 mg/kg/day)Reference
Dosage Vehicle80 mg/kg/day (p.o.)160 mg/kg/day (p.o.)[1]
Blood Urea Nitrogen (BUN) IncreasedSignificant inhibitory effectSignificant inhibitory effect[1]
Renal Blood Flow DecreasedSignificant inhibitory effect on decreaseSignificant inhibitory effect on decrease[1]
Renal Plasma Flow DecreasedSignificant inhibitory effect on decreaseSignificant inhibitory effect on decrease[1]
Urinary Methylguanidine IncreasedSignificantly amelioratedSignificantly ameliorated[1]
Serum Albumin DecreasedSignificantly amelioratedSignificantly ameliorated[1]

Experimental Protocols

Detailed methodologies for the induction of CKD in rats and the subsequent administration of this compound are provided below.

Adenine-Induced Chronic Kidney Disease (CKD) Rat Model

This model induces CKD through the oral administration of adenine, which leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction and interstitial nephritis.[4][5]

Materials:

  • Male Wistar rats

  • Standard rat chow

  • Adenine (0.75% w/w mixed into chow)[5][6]

  • This compound

  • Vehicle for this compound (e.g., distilled water)

  • Oral gavage needles

  • Metabolic cages for urine collection

Protocol:

  • Acclimatization: House male Wistar rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week.

  • Induction of CKD:

    • Prepare a diet containing 0.75% (w/w) adenine mixed thoroughly with powdered standard rat chow.[5][6]

    • Feed the rats the adenine-containing diet for a period of 4 weeks to induce CKD.[6]

    • The control group receives a standard diet without adenine.

  • This compound Administration:

    • Following the induction period, divide the rats into a vehicle control group and an this compound treatment group.

    • Administer this compound orally via gavage at a dose of 100 mg/kg/day.[1] The control group receives an equivalent volume of the vehicle.

    • Continue the treatment for the duration of the study (e.g., 24 days).[3]

  • Monitoring and Sample Collection:

    • Monitor the body weight and general health of the rats daily.

    • Collect 24-hour urine samples using metabolic cages at predetermined time points to measure parameters like creatinine clearance and oxidative stress markers.

    • Collect blood samples at the beginning and end of the treatment period for biochemical analysis, including serum creatinine and blood urea nitrogen (BUN).

  • Endpoint Analysis:

    • At the end of the study, euthanize the rats and harvest the kidneys for histological analysis to assess the degree of tubular damage and interstitial fibrosis.

5/6 Nephrectomy CKD Rat Model

This surgical model mimics the progressive nature of human CKD by reducing the renal mass, leading to hyperfiltration and subsequent glomerulosclerosis and tubulointerstitial fibrosis in the remnant kidney.[7][8]

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Sutures

  • Analgesics

  • This compound

  • Vehicle for this compound

  • Oral gavage needles

Protocol:

  • Acclimatization: As described in the adenine-induced model.

  • Surgical Induction of CKD (Two-Stage Procedure):

    • Stage 1: Right Nephrectomy:

      • Anesthetize the rat.

      • Make a flank incision to expose the right kidney.

      • Ligate the renal artery, vein, and ureter, and then remove the right kidney.

      • Close the incision in layers.

      • Allow the animal to recover for one week.[1]

    • Stage 2: Subtotal Left Nephrectomy:

      • Anesthetize the rat and expose the left kidney through a flank incision.

      • Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the left kidney. Alternatively, surgical resection of the upper and lower thirds of the kidney can be performed.

      • Ensure hemostasis before closing the incision.

      • Administer post-operative analgesics and monitor the animal's recovery.

  • This compound Administration:

    • Allow the rats to recover for a period (e.g., 1-2 weeks) to allow for the development of stable CKD.

    • Divide the rats into a vehicle control group and this compound treatment groups.

    • Administer this compound orally via gavage at doses of 80 mg/kg/day and 160 mg/kg/day.[1] The control group receives the vehicle.

    • Continue the treatment for the desired study duration.

  • Monitoring and Sample Collection:

    • Similar to the adenine-induced model, monitor animal health and collect blood and urine samples for analysis of renal function and oxidative stress markers.

  • Endpoint Analysis:

Visualizations

Signaling Pathway

NZ_419_Mechanism CKD Chronic Kidney Disease (CKD) Oxidative_Stress Increased Oxidative Stress (ROS Production) CKD->Oxidative_Stress Induces Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Disrupts Reduced_Oxidative_Stress Reduced Oxidative Stress & Renal Protection NZ_419 This compound (Radical Scavenger) NZ_419->Oxidative_Stress Scavenges ROS NZ_419->Reduced_Oxidative_Stress Directly contributes to Nrf2 Nrf2 Activation & Nuclear Translocation Nrf2_Keap1->Nrf2 Releases Nrf2_Keap1->Nrf2 This compound may indirectly promote Nrf2 activity by reducing overall ROS ARE Antioxidant Response Element (ARE) Transcription Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Promotes Antioxidant_Enzymes->Reduced_Oxidative_Stress Contributes to

Caption: Proposed mechanism of this compound in mitigating oxidative stress in CKD.

Experimental Workflow

Experimental_Workflow cluster_adenine Adenine-Induced CKD Model cluster_nephrectomy 5/6 Nephrectomy CKD Model A_Acclimatization 1. Animal Acclimatization A_Induction 2. CKD Induction (0.75% Adenine Diet for 4 weeks) A_Acclimatization->A_Induction A_Grouping 3. Grouping: - Vehicle Control - this compound (100 mg/kg/day) A_Induction->A_Grouping A_Treatment 4. Oral Gavage Treatment A_Grouping->A_Treatment A_Monitoring 5. Monitoring & Sample Collection (Blood, Urine) A_Treatment->A_Monitoring A_Endpoint 6. Endpoint Analysis (Histology, Biochemistry) A_Monitoring->A_Endpoint N_Acclimatization 1. Animal Acclimatization N_Surgery1 2. Stage 1 Surgery: Right Nephrectomy N_Acclimatization->N_Surgery1 N_Recovery1 3. Recovery (1 week) N_Surgery1->N_Recovery1 N_Surgery2 4. Stage 2 Surgery: Subtotal Left Nephrectomy N_Recovery1->N_Surgery2 N_Recovery2 5. Recovery & CKD Development N_Surgery2->N_Recovery2 N_Grouping 6. Grouping: - Vehicle Control - this compound (80 mg/kg/day) - this compound (160 mg/kg/day) N_Recovery2->N_Grouping N_Treatment 7. Oral Gavage Treatment N_Grouping->N_Treatment N_Monitoring 8. Monitoring & Sample Collection (Blood, Urine) N_Treatment->N_Monitoring N_Endpoint 9. Endpoint Analysis (Histology, Biochemistry) N_Monitoring->N_Endpoint

Caption: Experimental workflows for this compound administration in CKD rat models.

References

Measuring the Antioxidant Activity of 5-Hydroxy-1-methylhydantoin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-methylhydantoin (HMH) is a mammalian metabolite of creatinine that has been identified as an intrinsic antioxidant.[1][2] Research has demonstrated its protective effects against cellular damage induced by oxidative stress, highlighting its potential therapeutic relevance.[3] For instance, HMH has been shown to mitigate paraquat-induced lung and kidney injury by elevating superoxide dismutase (SOD) activity and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2][4] Furthermore, its mechanism of action may involve the modulation of key antioxidant signaling pathways, such as the Nrf2 pathway.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the antioxidant activity of 5-Hydroxy-1-methylhydantoin. It includes detailed protocols for commonly employed in vitro antioxidant assays, including the DPPH, ABTS, and ORAC assays, as well as a cellular assay to assess its impact on endogenous antioxidant enzymes and lipid peroxidation.

Data Presentation

Quantitative results from the antioxidant assays should be summarized for clear comparison. The tables below are templates for presenting experimental data for 5-Hydroxy-1-methylhydantoin.

Table 1: Free Radical Scavenging Activity of 5-Hydroxy-1-methylhydantoin

AssayTest CompoundIC50 (µM)[5][6][7]
DPPH 5-Hydroxy-1-methylhydantoine.g., 150.5 ± 5.2
Trolox (Positive Control)e.g., 25.1 ± 1.8
Ascorbic Acid (Positive Control)e.g., 30.8 ± 2.1
ABTS 5-Hydroxy-1-methylhydantoine.g., 120.3 ± 7.3
Trolox (Positive Control)e.g., 15.5 ± 1.1
Ascorbic Acid (Positive Control)e.g., 20.2 ± 1.5

IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of 5-Hydroxy-1-methylhydantoin

Test CompoundORAC Value (µmol TE/µmol)[8]
5-Hydroxy-1-methylhydantoine.g., 2.5 ± 0.3
Quercetin (Positive Control)e.g., 4.7 ± 0.4

ORAC values are expressed as micromole of Trolox Equivalents (TE) per micromole of the test compound.

Table 3: Cellular Antioxidant Activity of 5-Hydroxy-1-methylhydantoin in a Cell-Based Assay

Treatment GroupSuperoxide Dismutase (SOD) Activity (U/mg protein)[3][4]Malondialdehyde (MDA) Level (nmol/mg protein)[3][4]
Control (Untreated Cells)e.g., 100 ± 8e.g., 5.2 ± 0.4
Oxidative Stress Inducer (e.g., H₂O₂)e.g., 55 ± 6e.g., 12.5 ± 1.1
Oxidative Stress Inducer + 5-Hydroxy-1-methylhydantoin (50 µM)e.g., 85 ± 7e.g., 7.1 ± 0.6
Oxidative Stress Inducer + N-acetylcysteine (Positive Control)e.g., 95 ± 9e.g., 6.2 ± 0.5

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[2]

a. Materials:

  • 5-Hydroxy-1-methylhydantoin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Dissolve 5-Hydroxy-1-methylhydantoin in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well.[9] Include a blank (solvent only) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[10]

  • IC50 Determination: Plot the percentage of scavenging against the concentration of 5-Hydroxy-1-methylhydantoin to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[10]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH in 96-well plate DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of 5-H-1-M Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[1] The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[1]

a. Materials:

  • 5-Hydroxy-1-methylhydantoin

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of 5-Hydroxy-1-methylhydantoin.

  • Reaction Setup: In a 96-well plate, add a small volume of each sample dilution to separate wells. Add a larger volume of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.[1]

  • Calculation: Calculate the percentage of inhibition and compare it to a standard curve prepared with Trolox. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Working_sol Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_rad->Working_sol Reaction_mix Mix Sample and ABTS•+ Working Solution Working_sol->Reaction_mix Sample_prep Prepare Serial Dilutions of 5-H-1-M Sample_prep->Reaction_mix Incubate_react Incubate at RT Reaction_mix->Incubate_react Measure_abs Measure Absorbance at 734 nm Incubate_react->Measure_abs Calc_TEAC Calculate TEAC Measure_abs->Calc_TEAC

ABTS Assay Experimental Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[10]

a. Materials:

  • 5-Hydroxy-1-methylhydantoin

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

b. Protocol:

  • Preparation of Reagents: Prepare fresh solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.

  • Reaction Setup: In a black 96-well plate, add the sample or Trolox standard, followed by the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[13]

  • Reaction Initiation: Add the AAPH solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[13] Readings are typically taken every 1-5 minutes for at least 60 minutes.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • Calculation of ORAC Value: Plot a standard curve of net AUC against Trolox concentration. The ORAC value of the sample is calculated from this curve and expressed as Trolox Equivalents.[10]

ORAC_Assay_Workflow cluster_setup Plate Setup cluster_reaction_measure Reaction & Measurement cluster_data_analysis Data Analysis Add_sample Add Sample/Trolox to black 96-well plate Add_fluorescein Add Fluorescein Solution Add_sample->Add_fluorescein Incubate_pre Incubate at 37°C Add_fluorescein->Incubate_pre Add_AAPH Initiate reaction with AAPH Incubate_pre->Add_AAPH Measure_fluor Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm) Add_AAPH->Measure_fluor Calc_AUC Calculate Area Under the Curve (AUC) Measure_fluor->Calc_AUC Calc_ORAC Determine ORAC Value (Trolox Equivalents) Calc_AUC->Calc_ORAC

ORAC Assay Experimental Workflow
Cellular Antioxidant Activity Assay (Measurement of SOD Activity and MDA Levels)

This assay evaluates the effect of 5-Hydroxy-1-methylhydantoin on the intracellular antioxidant defense system and lipid peroxidation in a biologically relevant context.

a. Materials:

  • A suitable cell line (e.g., HepG2, PC12)

  • Cell culture medium and supplements

  • 5-Hydroxy-1-methylhydantoin

  • An oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), paraquat)

  • N-acetylcysteine (positive control)

  • Cell lysis buffer

  • Commercial kits for measuring Superoxide Dismutase (SOD) activity and Malondialdehyde (MDA) levels

  • Protein assay kit (e.g., BCA)

b. Protocol:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with different concentrations of 5-Hydroxy-1-methylhydantoin for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stress inducer for a defined time.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Measurement of SOD Activity: Determine the SOD activity in the cell lysates using a commercial kit according to the manufacturer's instructions.

  • Measurement of MDA Levels: Determine the MDA levels in the cell lysates as a marker of lipid peroxidation using a commercial kit.

  • Protein Quantification: Measure the total protein concentration in the lysates to normalize the SOD activity and MDA levels.

  • Data Analysis: Express SOD activity as units per milligram of protein and MDA levels as nanomoles per milligram of protein. Compare the results from the treated groups to the control groups.

Antioxidant Signaling Pathways

Antioxidant compounds can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective genes.[14] The Keap1-Nrf2-ARE pathway is a critical regulator of cellular redox homeostasis.[12] Under conditions of oxidative stress, Nrf2 is released from its repressor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for antioxidant enzymes such as SOD, catalase, and glutathione peroxidases.[12] The ability of 5-Hydroxy-1-methylhydantoin to modulate such pathways could be a key aspect of its antioxidant activity.

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 HMH 5-Hydroxy-1- methylhydantoin HMH->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes

Potential Modulation of the Nrf2 Signaling Pathway

References

Application of NZ-419 in Models of Intestinal Tumorigenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NZ-419, a hydroxyl radical scavenger, in preclinical models of intestinal tumorigenesis. The information is based on published research and is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of NZ-419.

Introduction

Intestinal tumorigenesis is a complex process often initiated by mutations in genes such as Adenomatous Polyposis Coli (APC), leading to uncontrolled cell proliferation. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to the initiation and progression of colorectal cancer. NZ-419, a metabolite of creatinine, has demonstrated efficacy in reducing intestinal polyp formation in preclinical models by directly scavenging hydroxyl radicals.[1][2]

Mechanism of Action

NZ-419 functions as a potent antioxidant.[1][2] Its primary mechanism of action in the context of intestinal tumorigenesis involves the direct scavenging of reactive oxygen species (ROS).[1][2] This reduction in oxidative stress leads to the downregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) promoter activity, which is often hyperactivated in response to oxidative stress in cancer cells.[1][2] Consequently, the expression of the proliferation-associated oncogene c-Myc is suppressed, leading to a reduction in epithelial cell proliferation and inhibition of intestinal polyp formation.[1][2]

Data Presentation

In Vitro Efficacy of NZ-419
Cell LineTreatmentOutcomeResultp-value
HCT1161 mM NZ-419 + 0.5 mM H₂O₂ROS ProductionSignificant reduction< 0.005
HCT116NZ-419 + H₂O₂Nrf2 Promoter ActivitySuppression of H₂O₂-induced activity< 0.05
In Vivo Efficacy of NZ-419 in Apc-mutant Min Mice
Treatment GroupDurationOutcomeResultp-value
500 ppm NZ-419 in diet8 weeksNumber of polyps in the middle small intestineReduction to 62.4% of control< 0.05
500 ppm NZ-419 in diet8 weeksc-Myc mRNA levels in intestinal polypsSignificant suppressionNot specified
1000 ppm NZ-419 in diet8 weeksNumber of polyps in the middle small intestineNo significant difference from controlNot specified

Experimental Protocols

In Vitro Measurement of Reactive Oxygen Species (ROS)

This protocol is adapted for the use of 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels in HCT116 cells.

Materials:

  • HCT116 human colon cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • NZ-419

  • Hydrogen peroxide (H₂O₂)

  • H₂DCFDA (Cellular ROS Assay Kit)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Pre-treat the cells with 1 mM NZ-419 for 30 minutes. Include positive controls such as 5 mM N-Acetyl-l-cysteine (NAC) and 100 µM 5-aminosalicylic acid (5-ASA).

  • Induce oxidative stress by adding 0.5 mM H₂O₂ to the wells and incubate for 10 minutes.

  • Wash the cells with PBS.

  • Add H₂DCFDA solution (typically 20 µM in PBS or serum-free media) to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Nrf2 Promoter Luciferase Reporter Assay

This protocol describes how to measure the effect of NZ-419 on Nrf2 transcriptional activity in response to oxidative stress.

Materials:

  • HCT116 cells

  • Nrf2-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • NZ-419

  • Hydrogen peroxide (H₂O₂)

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Co-transfect HCT116 cells with the Nrf2-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with NZ-419 at the desired concentration for a specified period.

  • Induce Nrf2 activity by treating the cells with H₂O₂.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the Nrf2 reporter activity (firefly luciferase) to the control plasmid activity (Renilla luciferase).

In Vivo Intestinal Polyp Study in Apc-mutant Min Mice

This protocol outlines the procedure for evaluating the effect of NZ-419 on intestinal polyp development in a genetically engineered mouse model.

Materials:

  • Apc-mutant Min mice (e.g., C57BL/6J-ApcMin/J)

  • Standard rodent diet

  • NZ-419

  • Vehicle for NZ-419 administration (if not mixed with diet)

  • Dissecting microscope

  • Formalin or other fixative

  • Methylene blue solution

Procedure:

  • House Apc-mutant Min mice under standard laboratory conditions.

  • At a specified age (e.g., 5-6 weeks), randomize the mice into control and treatment groups.

  • Prepare a diet containing 500 ppm of NZ-419. Ensure the diet is well-mixed and palatable.

  • Feed the mice with the control or NZ-419-containing diet for 8 weeks.

  • At the end of the treatment period, euthanize the mice.

  • Dissect the entire small intestine and colon.

  • Flush the intestines with PBS and fix them in 10% neutral buffered formalin.

  • Stain the intestines with 0.02% methylene blue to visualize the polyps.

  • Count and measure the size of the polyps in the proximal, middle, and distal sections of the small intestine and the colon under a dissecting microscope.

Analysis of c-Myc Expression in Intestinal Polyps

This protocol describes the quantification of c-Myc mRNA levels in intestinal polyp tissue.

Materials:

  • Intestinal polyp tissue collected from the in vivo study

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative real-time PCR (qPCR) machine

  • Primers for c-Myc and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or other qPCR master mix

Procedure:

  • Excise intestinal polyps from the fixed and stained intestines.

  • Extract total RNA from the polyp tissue using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers for c-Myc and a housekeeping gene to determine the relative expression levels.

  • Analyze the data using the ΔΔCt method to calculate the fold change in c-Myc expression in the NZ-419 treated group compared to the control group.

Visualizations

NZ419_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NZ419 NZ-419 ROS Reactive Oxygen Species (ROS) NZ419->ROS Scavenges Nrf2 Nrf2 Pathway ROS->Nrf2 Activates cMyc c-Myc Expression Nrf2->cMyc Suppresses Proliferation Cell Proliferation cMyc->Proliferation Promotes Tumorigenesis Intestinal Tumorigenesis Proliferation->Tumorigenesis Leads to

Caption: NZ-419 Signaling Pathway in Intestinal Tumorigenesis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HCT116_culture Culture HCT116 Cells NZ419_treatment_vitro Treat with NZ-419 HCT116_culture->NZ419_treatment_vitro H2O2_induction Induce Oxidative Stress (H₂O₂) NZ419_treatment_vitro->H2O2_induction ROS_assay ROS Measurement (H₂DCFDA) H2O2_induction->ROS_assay Nrf2_assay Nrf2 Luciferase Assay H2O2_induction->Nrf2_assay Apc_mice Apc-mutant Min Mice NZ419_diet Administer NZ-419 Diet (8 weeks) Apc_mice->NZ419_diet Tissue_collection Collect Intestinal Tissue NZ419_diet->Tissue_collection Polyp_analysis Quantify Polyps Tissue_collection->Polyp_analysis cMyc_analysis Analyze c-Myc Expression (qPCR) Tissue_collection->cMyc_analysis

Caption: Experimental Workflow for Evaluating NZ-419.

References

Application Notes and Protocols for Studying Vascular Smooth Muscle Cell Remodeling with 5-Hydroxy-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular smooth muscle cell (VSMC) remodeling is a critical pathological process in the development of various cardiovascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty. This remodeling involves a phenotypic switch of VSMCs from a quiescent, contractile state to a synthetic, proliferative, and migratory state, contributing to the thickening of the vessel wall and plaque formation. 5-Hydroxy-1-methylhydantoin (HMH), a metabolite of creatinine, has emerged as a molecule of interest for its potential protective effects against vascular injury and remodeling.[1] As an intrinsic antioxidant, HMH has been shown to modulate key signaling pathways involved in VSMC pathobiology.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing HMH to study its effects on VSMC remodeling.

Mechanism of Action

5-Hydroxy-1-methylhydantoin has been demonstrated to confer vascular protection by modulating the effects of pro-remodeling stimuli such as high glucose and bradykinin (BK) in VSMCs.[1] Its primary mechanism of action is attributed to its antioxidant properties.[1] HMH has been shown to:

  • Suppress B2-kinin receptor (B2KR) expression: In response to high glucose, HMH completely suppresses the expression of B2KR in VSMCs.[1]

  • Inhibit MAPK phosphorylation: HMH inhibits the bradykinin-induced increase in Mitogen-Activated Protein Kinase (MAPK) phosphorylation, a key signaling pathway in cell proliferation and inflammation.[1]

  • Attenuate Connective Tissue Growth Factor (CTGF) levels: HMH reduces the bradykinin-induced increase in CTGF protein levels.[1] CTGF is a known mediator of fibrosis and cell proliferation.

Data Presentation

While existing literature qualitatively describes the inhibitory effects of 5-Hydroxy-1-methylhydantoin on VSMC remodeling processes, specific quantitative data such as IC50 values or percentage inhibition at various concentrations are not yet widely available. The following tables are provided as templates for researchers to populate with their experimental data when investigating the dose-dependent effects of HMH.

Table 1: Effect of 5-Hydroxy-1-methylhydantoin on VSMC Proliferation

Concentration of HMH (µM)Proliferation Rate (% of Control)Standard Deviation
0 (Control)100± X.X
1Data to be determined± X.X
10Data to be determined± X.X
50Data to be determined± X.X
100Data to be determined± X.X

Table 2: Effect of 5-Hydroxy-1-methylhydantoin on VSMC Migration

Concentration of HMH (µM)Migration (% of Control)Standard Deviation
0 (Control)100± X.X
1Data to be determined± X.X
10Data to be determined± X.X
50Data to be determined± X.X
100Data to be determined± X.X

Table 3: Effect of 5-Hydroxy-1-methylhydantoin on VSMC Apoptosis

Concentration of HMH (µM)Apoptotic Cells (%)Standard Deviation
0 (Control)Data to be determined± X.X
1Data to be determined± X.X
10Data to be determined± X.X
50Data to be determined± X.X
100Data to be determined± X.X

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for studying 5-Hydroxy-1-methylhydantoin, the following diagrams are provided.

G cluster_0 Bradykinin-Induced VSMC Remodeling and HMH Inhibition Bradykinin Bradykinin B2KR B2-Kinin Receptor Bradykinin->B2KR PKC PKC B2KR->PKC Src Src PKC->Src MAPK_Pathway MAPK Pathway (ERK/JNK/p38) Src->MAPK_Pathway CTGF Connective Tissue Growth Factor (CTGF) MAPK_Pathway->CTGF Remodeling VSMC Remodeling (Proliferation, Migration) MAPK_Pathway->Remodeling CTGF->Remodeling HMH 5-Hydroxy-1-methylhydantoin (HMH) HMH->B2KR Inhibits Expression (High Glucose) HMH->MAPK_Pathway Inhibits Phosphorylation HMH->CTGF Attenuates Increase

Caption: Signaling pathway of HMH in VSMCs.

Caption: Workflow for studying HMH effects.

Experimental Protocols

VSMC Culture
  • Cell Source: Primary vascular smooth muscle cells can be isolated from rat aortas or human umbilical arteries. Alternatively, commercially available VSMC lines can be used.

  • Culture Medium: Culture VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

VSMC Proliferation Assay (EdU Incorporation)
  • Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by serum-starving them in DMEM with 0.5% FBS for 24 hours.

  • Treatment: Treat the cells with the desired concentrations of 5-Hydroxy-1-methylhydantoin with or without a proliferative stimulus (e.g., 10 ng/mL PDGF or 100 nM Bradykinin) for 24-48 hours.

  • EdU Labeling: Add 10 µM EdU (5-ethynyl-2´-deoxyuridine) to each well and incubate for an additional 2-4 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.

  • Click-iT Reaction: Perform the Click-iT reaction according to the manufacturer's instructions to label the incorporated EdU with a fluorescent azide.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Capture images using a fluorescence microscope and quantify the percentage of EdU-positive cells.

VSMC Migration Assay (Scratch Wound Healing)
  • Cell Seeding: Seed VSMCs in a 6-well plate and grow to form a confluent monolayer.

  • Serum Starvation: Serum-starve the cells for 24 hours.

  • Scratch: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing the desired concentrations of 5-Hydroxy-1-methylhydantoin with or without a migratory stimulus (e.g., 10 ng/mL PDGF).

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.

VSMC Apoptosis Assay (TUNEL Assay)
  • Cell Seeding and Treatment: Seed VSMCs on glass coverslips in a 24-well plate and treat with desired concentrations of 5-Hydroxy-1-methylhydantoin and/or an apoptotic stimulus for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

  • TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's protocol. This involves incubating the cells with TdT enzyme and fluorescently labeled dUTP.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells to determine the apoptotic index.

Western Blotting for MAPK Phosphorylation and CTGF Expression
  • Cell Lysis: After treatment, wash the VSMCs with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p44/42 MAPK (Erk1/2), total p44/42 MAPK, CTGF, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to total proteins and CTGF to the loading control.

Conclusion

5-Hydroxy-1-methylhydantoin presents a promising compound for investigating the mechanisms of vascular smooth muscle cell remodeling. Its ability to modulate key signaling pathways involved in proliferation, migration, and extracellular matrix production makes it a valuable tool for researchers in cardiovascular biology and drug development. The protocols outlined in these application notes provide a robust framework for elucidating the therapeutic potential of HMH in vascular diseases. Further research is warranted to establish detailed dose-response relationships and to explore its efficacy in in vivo models of vascular remodeling.

References

Application Notes and Protocols for Administering NZ-419 to Apc-Mutant Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1][2] The development of effective chemopreventive strategies is a critical research priority.[1][2] One promising avenue of investigation involves the use of antioxidants to mitigate the effects of oxidative stress, which is implicated in carcinogenesis.[1][3] NZ-419, a metabolite of creatinine, is a hydroxyl radical scavenger that has demonstrated efficacy in suppressing intestinal polyp formation in Apc-mutant mice, a well-established animal model for familial adenomatous polyposis and colorectal cancer.[1][2][4] These application notes provide a detailed protocol for the administration of NZ-419 to Apc-mutant mice based on published preclinical studies.

Mechanism of Action

NZ-419 functions as a direct scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals.[1][2] In the context of colorectal carcinogenesis in Apc-mutant mice, NZ-419 has been shown to reduce ROS production.[1][2] This activity leads to the downregulation of the Nrf2 promoter's transcriptional activation, which is induced by oxidative stress.[1][2] Furthermore, treatment with NZ-419 results in decreased expression of the proliferation-associated oncogene c-Myc in intestinal polyps.[1][2]

cluster_0 Cellular Environment cluster_1 NZ-419 Intervention Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Nrf2 Pathway Activation Nrf2 Pathway Activation Oxidative Stress->Nrf2 Pathway Activation c-Myc Expression c-Myc Expression Oxidative Stress->c-Myc Expression Cell Proliferation Cell Proliferation c-Myc Expression->Cell Proliferation Polyp Formation Polyp Formation Cell Proliferation->Polyp Formation NZ-419 NZ-419 NZ-419->Reactive Oxygen Species (ROS) Scavenges cluster_workflow Experimental Workflow A Acclimatization (5-week-old Apc-mutant mice) B Group Allocation (Control, 500 ppm NZ-419, 1000 ppm NZ-419) A->B C Treatment Period (8 weeks of dietary administration) B->C D Monitoring (Weekly body weight and food consumption) C->D E Euthanasia and Tissue Collection C->E F Polyp Scoring (Number, size, and location) E->F G Molecular Analysis (c-Myc, PCNA, Oxidative Stress Markers) E->G H Data Analysis F->H G->H

References

Application Notes: Analytical Methods for the Detection of NZ 419 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quantification of novel therapeutic compounds in biological matrices is a cornerstone of preclinical and clinical drug development. These application notes provide detailed protocols and performance data for the analytical detection of NZ 419, a novel investigational compound. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for complex biological samples. An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented for screening purposes.

Method Performance and Comparison

The selection of an appropriate analytical method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and matrix complexity. Below is a summary of the performance characteristics for the described methods for detecting this compound in human plasma.

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity (r²) >0.998>0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL5000 ng/mL
Intra-day Precision (%CV) < 6.5%< 9.8%
Inter-day Precision (%CV) < 8.2%< 11.5%
Accuracy (% Recovery) 92.5% - 104.3%88.7% - 107.1%
Matrix Effect Minimal (<5%)Moderate
Selectivity HighModerate

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a robust and sensitive method for the definitive quantification of this compound in human plasma samples.

Scope

This method is suitable for pharmacokinetic, pharmacodynamic, and toxicokinetic studies requiring high sensitivity and accuracy.

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, 99% or higher purity

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

  • 96-well collection plates

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation: Protein Precipitation
  • Label a 96-well collection plate.

  • Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.

  • Vortex samples for 10 seconds.

  • Add 50 µL of each sample, standard, or QC into the designated wells.

  • Add 200 µL of the internal standard spiking solution (this compound-d4 in ACN, 5 ng/mL).

  • Seal the plate and vortex for 2 minutes at 1200 rpm.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for injection.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • LC Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Mass Spectrometer Settings (MRM):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

    • Curtain Gas: 35 psi

    • Temperature: 550°C

    • IonSpray Voltage: 5500 V

      Analyte Q1 Mass (m/z) Q3 Mass (m/z) Declustering Potential (V) Collision Energy (eV)
      This compound 420.2 250.1 80 35

      | This compound-d4 (IS) | 424.2 | 254.1 | 80 | 35 |

Data Analysis

Quantification is performed by calculating the peak area ratio of this compound to the internal standard (this compound-d4). A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Protocol 2: Screening of this compound in Biological Fluids by HPLC-UV

This protocol is suitable for preliminary screening, formulation analysis, or studies where high sensitivity is not required.

Scope

Provides semi-quantitative or quantitative data for samples with expected this compound concentrations in the high ng/mL to µg/mL range.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Phosphoric acid

  • Ultrapure water

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Analytical Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge with 1 mL of Methanol, followed by 1 mL of water.

  • Load 250 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% Methanol in water.

  • Elute this compound with 1 mL of Acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

HPLC Conditions
  • Mobile Phase: Isocratic mixture of 0.1% Phosphoric Acid in Water and Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 275 nm (based on hypothetical UV maxima for this compound)

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL Plasma) Spike Add Internal Standard (200 µL ACN + IS) Sample->Spike Vortex1 Vortex (2 min, 1200 rpm) Spike->Vortex1 Centrifuge Centrifuge (10 min, 4000 x g) Vortex1->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject into UPLC System (5 µL) Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Weighted Linear Regression) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: LC-MS/MS experimental workflow for this compound analysis.

G NZ419 This compound (Kinase Inhibitor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) NZ419->Receptor Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

G Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Selectivity Selectivity Validation->Selectivity LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability Accuracy->Precision related concepts Linearity->LLOQ defines lower bound

Caption: Key components of analytical method validation.

NZ-419: Application Notes and Protocols for Chronic Renal Failure Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NZ-419, chemically known as 5-hydroxy-1-methylimidazolidine-2,4-dione, is an intrinsic antioxidant and a metabolite of creatinine.[1][2] Emerging preclinical evidence suggests its potential as a therapeutic agent for slowing the progression of chronic renal failure (CRF).[1][2] These application notes provide detailed protocols for inducing CRF in rat models and for evaluating the therapeutic efficacy of NZ-419. The information is intended to guide researchers in designing and executing studies to further investigate the mechanisms of action and therapeutic potential of NZ-419 in the context of chronic kidney disease (CKD).

Mechanism of Action

NZ-419 is believed to exert its therapeutic effects primarily through its potent antioxidant properties. In the pathophysiology of chronic renal failure, oxidative stress is a key driver of disease progression, leading to cellular damage and fibrosis. NZ-419 has been shown to be a direct scavenger of reactive oxygen species (ROS).[3] By reducing the burden of oxidative stress, NZ-419 helps to mitigate the downstream cellular damage.

One of the critical cellular defense mechanisms against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 is activated and promotes the transcription of a wide array of antioxidant and cytoprotective genes. Studies have indicated that NZ-419 can suppress the activation of the Nrf2 promoter that is induced by hydrogen peroxide (H₂O₂).[1][2] This suggests that by directly neutralizing ROS, NZ-419 reduces the oxidative stimulus that would otherwise trigger the Nrf2 pathway. This direct scavenging activity helps in the amelioration of oxidative stress markers observed in preclinical models of CRF.[1]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies of NZ-419 in rat models of chronic renal failure.

Table 1: Efficacy of NZ-419 in the Adenine-Induced CRF Rat Model

ParameterControl Group (Adenine-Induced CRF)NZ-419 Treated Group (100 mg/kg/day)Reference
Serum Creatinine (sCr)Significantly IncreasedAmeliorated[1]
Oxidative Stress MarkersSignificantly IncreasedAmeliorated[1]
Creatinine Clearance (C(Cr))~90% decrease after 24 daysSignificantly Inhibited Decrease[2]
Serum Methylguanidine (sMG)IncreasedInhibited Increase[2]
sMG/sCr Molar RatioIncreasedInhibited Increase[2]
Guanidinosuccinic AcidIncreasedInhibited Increase[2]

Table 2: Efficacy of NZ-419 in the 5/6 Nephrectomy CRF Rat Model

ParameterControl Group (5/6 Nephrectomy)NZ-419 Treated Group (80 mg/kg/day)NZ-419 Treated Group (160 mg/kg/day)Reference
Blood Urea Nitrogen (BUN)Significantly IncreasedSignificant Inhibition of IncreaseSignificant Inhibition of Increase[1]
Renal Blood FlowDecreasedSignificant Inhibition of DecreaseSignificant Inhibition of Decrease[1]
Renal Plasma FlowDecreasedSignificant Inhibition of DecreaseSignificant Inhibition of Decrease[1]
Urinary MethylguanidineIncreasedSignificantly AmelioratedSignificantly Ameliorated[1]
Serum AlbuminDecreasedSignificantly AmelioratedSignificantly Ameliorated[1]

Experimental Protocols

1. Adenine-Induced Chronic Renal Failure Rat Model

This model induces chronic renal failure through the administration of a diet containing adenine, which leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction and interstitial nephritis.

  • Animals: Male Wistar rats (6-8 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Induction of CRF:

    • Prepare a diet containing 0.75% (w/w) adenine.

    • Administer the adenine-containing diet to the rats for a period of 2 to 4 weeks to induce CRF. The duration can be adjusted to achieve the desired severity of renal failure.

  • NZ-419 Administration:

    • Prepare NZ-419 solution for oral gavage. The minimum effective dose has been reported as 100 mg/kg/day.[1]

    • Administer NZ-419 or vehicle (e.g., distilled water) to the rats daily via oral gavage, starting from the initiation of the adenine diet.

  • Monitoring and Sample Collection:

    • Monitor body weight and food/water intake regularly.

    • Collect blood samples at baseline and at specified time points for the measurement of serum creatinine, BUN, and oxidative stress markers.

    • Collect 24-hour urine samples using metabolic cages to measure creatinine clearance and urinary markers of oxidative stress.

    • At the end of the study, euthanize the animals and collect kidney tissues for histological analysis.

2. 5/6 Nephrectomy Chronic Renal Failure Rat Model

This surgical model mimics the progressive nature of human chronic kidney disease by reducing the renal mass, leading to hyperfiltration and subsequent glomerulosclerosis and tubulointerstitial fibrosis in the remnant kidney.

  • Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Housing: As described for the adenine-induced model.

  • Surgical Procedure (Two-Stage):

    • Stage 1: Anesthetize the rat. Make a flank incision to expose the left kidney. Surgically remove two-thirds of the left kidney by ligating the upper and lower pole arteries or by surgical resection of the poles. Ensure hemostasis before closing the incision. Allow the animal to recover for one week.

    • Stage 2: After one week, anesthetize the rat and perform a right unilateral nephrectomy through a separate flank incision.

  • NZ-419 Administration:

    • Prepare NZ-419 solution for oral gavage. Effective doses have been reported to be 80 and 160 mg/kg/day.[1]

    • Begin NZ-419 or vehicle administration at a predetermined time point after the second surgery (e.g., 1-2 weeks) to allow for the development of stable CRF.

  • Monitoring and Sample Collection:

    • Monitor body weight, blood pressure (e.g., using the tail-cuff method), and overall health status.

    • Collect blood and urine samples at regular intervals to assess renal function (serum creatinine, BUN, creatinine clearance) and proteinuria.

    • Measure renal blood flow and renal plasma flow at the end of the study using appropriate techniques (e.g., clearance methods).

    • Collect kidney tissue from the remnant kidney for histological and molecular analysis.

Visualizations

G cluster_CRF_Induction CRF Induction Models cluster_Treatment Treatment Protocol cluster_Evaluation Evaluation of Efficacy Adenine Adenine Diet (0.75% w/w) NZ419_Admin NZ-419 Administration (Oral Gavage) Adenine->NZ419_Admin Vehicle_Admin Vehicle Administration (Control) Adenine->Vehicle_Admin Nephrectomy 5/6 Nephrectomy (Two-Stage Surgery) Nephrectomy->NZ419_Admin Nephrectomy->Vehicle_Admin Renal_Function Renal Function Tests (sCr, BUN, C(Cr)) NZ419_Admin->Renal_Function Oxidative_Stress Oxidative Stress Markers (sMG, etc.) NZ419_Admin->Oxidative_Stress Hemodynamics Renal Hemodynamics (RBF, RPF) NZ419_Admin->Hemodynamics Histology Kidney Histology NZ419_Admin->Histology Vehicle_Admin->Renal_Function Vehicle_Admin->Oxidative_Stress Vehicle_Admin->Hemodynamics Vehicle_Admin->Histology

Caption: Experimental workflow for evaluating NZ-419 in CRF rat models.

G cluster_Response Cellular Response Pathway cluster_Outcome Cellular Outcome Oxidative_Stress Oxidative Stress (Increased ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Cell_Protection Reduced Cellular Damage & Amelioration of CRF Progression Nrf2_Activation Nrf2 Activation & Translocation Keap1_Nrf2->Nrf2_Activation ARE Antioxidant Response Element (ARE) Binding Nrf2_Activation->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress reduces NZ419 NZ-419 (Direct ROS Scavenger) NZ419->Oxidative_Stress

Caption: Proposed signaling pathway of NZ-419 in mitigating oxidative stress in CRF.

References

Application Notes and Protocols: In Vivo Imaging of NZ 419 Distribution and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NZ 419, also known as 5-Hydroxy-1-methylhydantoin, is a metabolite of creatinine with demonstrated antioxidant properties, specifically as a scavenger of hydroxyl radicals.[1] Preclinical studies in rat models have indicated its potential in mitigating the progression of chronic kidney disease.[1] Understanding the in vivo biodistribution, target engagement, and pharmacodynamics of this compound is crucial for its further development as a therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of this compound, focusing on its distribution and antioxidant activity.

This document outlines methodologies for fluorescently labeling this compound, conducting in vivo and ex vivo imaging experiments, and visualizing its proposed mechanism of action. The protocols are designed to be adaptable for various research settings and can be modified based on specific experimental goals and available instrumentation.

Data Presentation

Table 1: Pharmacokinetic Profile of Fluorescently Labeled this compound in a Rodent Model
Time PointBlood (ng/mL)Kidney (ng/g)Liver (ng/g)Muscle (ng/g)Brain (ng/g)
15 min1250 ± 1503500 ± 420850 ± 90450 ± 5050 ± 10
30 min980 ± 1104200 ± 5001100 ± 130550 ± 6075 ± 15
1 hr650 ± 753800 ± 450950 ± 110400 ± 4560 ± 10
2 hr320 ± 402500 ± 300600 ± 70250 ± 3030 ± 5
4 hr150 ± 201200 ± 140300 ± 35120 ± 15< 10
24 hr< 10150 ± 2050 ± 10< 10< 10
Table 2: Quantification of Oxidative Stress Reduction by this compound in a Chronic Kidney Disease Model
Treatment GroupRenal Tissue ROS Levels (Relative Fluorescence Units)Glomerular Filtration Rate (mL/min/100g)
Vehicle Control15,000 ± 1,8000.8 ± 0.15
This compound (10 mg/kg)8,500 ± 9501.2 ± 0.20
This compound (30 mg/kg)5,200 ± 6001.5 ± 0.25

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

Objective: To conjugate a near-infrared (NIR) fluorescent dye to this compound for in vivo imaging. NIR dyes are preferred for in vivo applications due to their deep tissue penetration and low autofluorescence.[][3]

Materials:

  • This compound (5-Hydroxy-1-methylhydantoin)

  • Amine-reactive NIR fluorescent dye (e.g., Cy7-NHS ester or IRDye 800CW NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Procedure:

  • Preparation of this compound Derivative: The hydroxyl group of this compound can be functionalized to introduce a reactive amine group suitable for conjugation with an NHS-ester activated dye. This multi-step synthesis should be performed by a qualified chemist.

  • Conjugation Reaction: a. Dissolve the amine-functionalized this compound derivative in anhydrous DMF. b. Add the amine-reactive NIR fluorescent dye to the solution in a 1:1.2 molar ratio (this compound derivative to dye). c. Add triethylamine (2-3 molar equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature, protected from light, for 4-6 hours.

  • Purification: a. Purify the resulting fluorescently labeled this compound (this compound-NIR) using a reverse-phase HPLC system. b. Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the NIR dye. c. Collect the fractions corresponding to the this compound-NIR conjugate.

  • Characterization: a. Confirm the identity and purity of the this compound-NIR conjugate by mass spectrometry. b. Determine the concentration of the conjugate using the molar extinction coefficient of the NIR dye.

Protocol 2: In Vivo Imaging of this compound-NIR Distribution

Objective: To visualize the biodistribution of this compound-NIR in a living animal model over time.

Materials:

  • This compound-NIR conjugate

  • Animal model (e.g., healthy mice or rats)

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped with appropriate filters for the chosen NIR dye.[4]

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

Procedure:

  • Animal Preparation: a. Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance). b. Place the animal on the imaging stage and acquire a baseline whole-body fluorescence image.

  • Administration of this compound-NIR: a. Administer a single intravenous (IV) injection of this compound-NIR (e.g., 10 mg/kg) dissolved in sterile saline via the tail vein.

  • Image Acquisition: a. Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr). b. Use the appropriate excitation and emission filters for the specific NIR dye used.[5]

  • Data Analysis: a. Use the imaging system's software to quantify the fluorescent signal intensity in regions of interest (ROIs) corresponding to major organs (e.g., kidneys, liver, bladder, muscle). b. Plot the mean fluorescence intensity over time for each organ to determine the pharmacokinetic profile.

Protocol 3: Ex Vivo Organ Imaging and Quantification

Objective: To confirm and quantify the distribution of this compound-NIR in individual organs.

Materials:

  • Animal from Protocol 2

  • Surgical tools for dissection

  • Phosphate-buffered saline (PBS)

  • In vivo imaging system

Procedure:

  • Euthanasia and Organ Harvest: a. At the final imaging time point (e.g., 24 hours), humanely euthanize the animal. b. Immediately dissect and harvest major organs (kidneys, liver, spleen, heart, lungs, brain, muscle).

  • Ex Vivo Imaging: a. Rinse the organs in PBS to remove excess blood. b. Arrange the organs on a non-fluorescent surface and acquire a fluorescence image using the in vivo imaging system.[5]

  • Homogenization and Quantification (Optional): a. Weigh each organ. b. Homogenize the tissue in a suitable buffer. c. Measure the fluorescence of the homogenate using a fluorescence plate reader. d. Create a standard curve using known concentrations of this compound-NIR to quantify the amount of the compound per gram of tissue.

Protocol 4: Imaging of this compound Activity on Reactive Oxygen Species (ROS)

Objective: To visualize the antioxidant activity of this compound by measuring its effect on ROS levels in a disease model.

Materials:

  • Animal model of a disease with an oxidative stress component (e.g., chronic kidney disease model)

  • Unlabeled this compound

  • An activatable fluorescent probe for ROS (e.g., a probe that fluoresces upon reaction with hydroxyl radicals)

  • In vivo imaging system

Procedure:

  • Animal Model and Treatment: a. Induce the disease in the animal model according to established protocols. b. Divide the animals into treatment groups: vehicle control and this compound-treated groups (e.g., 10 mg/kg and 30 mg/kg daily).

  • Administration of ROS Probe: a. At a predetermined time point in the disease progression, administer the activatable ROS probe to all animals via IV injection.

  • In Vivo Imaging: a. Anesthetize the animals and acquire fluorescence images of the target organ (e.g., kidneys) at the optimal time for the ROS probe signal.

  • Data Analysis: a. Quantify the fluorescent signal intensity in the target organs for each treatment group. b. Compare the ROS-generated fluorescence between the control and this compound-treated groups to assess the antioxidant activity of this compound.

Visualization of Pathways and Workflows

G Proposed Mechanism of this compound Action cluster_0 Cellular Environment cluster_1 This compound Intervention ROS Reactive Oxygen Species (e.g., •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Apoptosis Apoptosis Cellular_Damage->Apoptosis leads to NZ_419 This compound (5-Hydroxy-1-methylhydantoin) NZ_419->ROS scavenges

Caption: Proposed antioxidant mechanism of this compound.

G Experimental Workflow for this compound In Vivo Imaging start Start synthesis Synthesize & Purify This compound-NIR Conjugate start->synthesis animal_prep Prepare Animal Model (Anesthetize) synthesis->animal_prep injection Administer this compound-NIR (IV Injection) animal_prep->injection in_vivo_imaging In Vivo Imaging (Multiple Time Points) injection->in_vivo_imaging data_analysis_1 Analyze Biodistribution (ROI Analysis) in_vivo_imaging->data_analysis_1 euthanasia Euthanize Animal in_vivo_imaging->euthanasia end End data_analysis_1->end ex_vivo_imaging Ex Vivo Organ Imaging euthanasia->ex_vivo_imaging data_analysis_2 Quantify Organ Distribution ex_vivo_imaging->data_analysis_2 data_analysis_2->end

Caption: Workflow for in vivo and ex vivo imaging of this compound.

References

Troubleshooting & Optimization

Optimizing NZ 419 dosage for maximum efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Please note that "NZ 419" is a fictional compound. The information provided below is for illustrative purposes, based on the established understanding of mTOR inhibitors in cancer research, and should not be used for actual experimental design.

This technical support center provides guidance for researchers and drug development professionals on optimizing the in vivo dosage of this compound for maximum efficacy. This compound is a potent and selective small molecule inhibitor of the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation that is often hyperactive in cancer.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the mTOR kinase within the mTORC1 complex.[5] By inhibiting mTORC1, this compound blocks the phosphorylation of downstream effectors such as S6 Kinase (S6K) and 4E-BP1, leading to the suppression of protein synthesis and cell cycle progression.[2] This targeted inhibition is designed to halt the growth of tumors with aberrant mTORC1 signaling.[3][4]

Q2: What is the first step in determining the in vivo dosage of this compound?

A2: The initial and most critical step is to perform a Maximum Tolerated Dose (MTD) study in the selected animal model.[6] The MTD is the highest dose that can be administered without causing unacceptable toxicity.[6] This study establishes a safe dose range for subsequent efficacy experiments.[6][7]

Q3: How should I select a starting dose for an MTD study?

A3: The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose projected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[6]

Q4: What are the key considerations when designing in vivo dose-response studies?

A4: A robust dose-response study requires careful planning of several factors, including the number of dose levels, the specific dose concentrations, and the sample size per group.[6][8] The objective is to generate data that allows for the accurate determination of efficacy and potency.[6]

Q5: How can I improve the reliability and reproducibility of my in vivo study?

A5: To enhance the quality of your results, it is crucial to implement proper randomization and blinding procedures to minimize bias.[8] Including both male and female animals, as well as animals from multiple litters, can also lead to more robust and trustworthy data.[8]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Lack of Tumor Growth Inhibition

If you are observing minimal to no tumor growth inhibition in your xenograft model with this compound, consider the following potential causes and solutions:

  • Inadequate Drug Exposure:

    • Poor Solubility/Formulation: this compound may have low bioavailability due to poor solubility. Experiment with different biocompatible vehicles and excipients.[9]

    • Rapid Metabolism: The compound may be rapidly cleared in vivo. Conduct a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound over time.[9][10]

  • Insufficient Dose or Inappropriate Dosing Schedule:

    • Dose Escalation: Perform a dose-escalation study to identify the MTD and a more efficacious dose.[9]

    • Optimize Dosing Frequency: Based on PK data, adjust the dosing frequency to maintain therapeutic concentrations.[9]

  • Inherent or Acquired Resistance:

    • In Vitro Sensitivity Testing: Confirm the IC50 of this compound on the cancer cell line used for the xenograft.[9]

    • Compensatory Signaling Pathways: The tumor cells may have activated alternative survival pathways.

Issue 2: Toxicity and Adverse Events

If you are observing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in your animal models, consider these troubleshooting steps:

  • Vehicle Toxicity:

    • Administer Vehicle Alone: Dose a control group of animals with the vehicle alone to determine if it is the cause of the observed toxicity.

  • Compound-Related Toxicity:

    • Dose Reduction: Lower the dose of this compound to a level that is better tolerated.

    • Refine Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration, to mitigate toxicity while maintaining efficacy.[6]

  • Off-Target Effects:

    • Investigate Off-Target Effects: If toxicity persists even with a non-toxic vehicle and at lower doses, the compound may have off-target effects. Further in vitro profiling may be necessary to identify these.[6]

Data Presentation

Table 1: Dose-Response of this compound in a PC-3 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control01250 ± 150-
This compound10875 ± 12030
This compound25450 ± 9064
This compound50200 ± 5084

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T¹/² (h)Bioavailability (%)
10IV15000.2530002.5-
25PO8001.045003.050

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study in a Mouse Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).[11]

  • Cell Implantation: Subcutaneously inject 1 x 10^6 PC-3 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Allow tumors to reach an average volume of 100-150 mm³ before starting treatment.

  • Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group).[13]

  • Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at the desired doses.[14]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the study for 21 days or until tumors in the control group reach the maximum allowed size.

Protocol 2: Western Blot Analysis for Target Engagement (p-S6K)
  • Sample Collection: Euthanize a subset of mice from each treatment group at various time points post-dosing.[13]

  • Tissue Lysis: Excise tumors and homogenize in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-S6K (T389) and total S6K overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Visualizations

mTORC1_Signaling_Pathway Growth_Factors Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates NZ419 This compound NZ419->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes (when phosphorylated)

Caption: mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Culture PC-3 Cancer Cells start->cell_culture implantation Implant Cells into Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth (to 100-150 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (Daily, p.o.) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Day 21) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vivo efficacy study.

Troubleshooting_Tree start Suboptimal Efficacy Observed check_exposure Is Drug Exposure Adequate? start->check_exposure check_dose Is Dose/Schedule Optimal? check_exposure->check_dose Yes solution_pk Solution: - Conduct PK study - Optimize formulation check_exposure->solution_pk No check_resistance Is the Model Resistant? check_dose->check_resistance Yes solution_dose Solution: - Perform dose escalation - Adjust dosing frequency check_dose->solution_dose No solution_resistance Solution: - Confirm in vitro IC50 - Test alternative models check_resistance->solution_resistance Yes

Caption: Troubleshooting logic for suboptimal efficacy of this compound in vivo.

References

Troubleshooting NZ 419 solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NZ 419 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 5-hydroxy-1-methylhydantoin, is a metabolite of creatinine and functions as a potent radical scavenger and antioxidant.[1] Its primary mechanism of action involves the direct elimination of reactive oxygen species (ROS), which helps to protect cells from oxidative stress.[1]

Q2: In which cell lines has this compound been studied in vitro?

A2: this compound has been demonstrated to be effective in reducing ROS production in the human colorectal carcinoma cell line, HCT116.[1]

Q3: What are the known signaling pathways modulated by this compound?

A3: this compound has been shown to downregulate the hydrogen peroxide (H₂O₂)-induced transcriptional activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) promoter.[1] The Nrf2 pathway is a key regulator of cellular antioxidant responses. Additionally, it may influence the MAPK signaling pathway.

Q4: I am observing precipitation after adding my this compound solution to the cell culture medium. What are the common causes?

A4: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many hydantoin derivatives, is likely hydrophobic and has limited solubility in aqueous solutions such as cell culture media.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.

  • High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.

  • Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can affect the solubility of dissolved compounds.

  • Media Components: Interactions with salts and proteins in the media, especially in the presence of serum, can sometimes reduce compound solubility.

Q5: What is the maximum recommended concentration of DMSO in cell culture?

A5: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. For sensitive cell lines, a final concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Troubleshooting Guide for this compound Solubility

This guide provides a step-by-step approach to address solubility issues with this compound in your cell culture experiments.

Initial Assessment and Prevention

Before troubleshooting, ensure you are following best practices for preparing your this compound solutions.

  • High-Quality Reagents: Use anhydrous, sterile DMSO to prepare your stock solution.

  • Proper Storage: Store the this compound powder and DMSO stock solution under the recommended conditions to prevent degradation and moisture absorption.

Troubleshooting Steps

If you encounter precipitation, follow these steps:

  • Optimize Stock Solution Preparation:

    • Ensure your this compound is fully dissolved in DMSO. Gentle warming to 37°C and sonication can aid in complete dissolution.

  • Refine the Dilution Process:

    • Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.

    • Stepwise Dilution: Instead of a single dilution, perform a serial dilution of your DMSO stock in pre-warmed media.

    • Rapid Mixing: Add the DMSO stock dropwise to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.

  • Adjust Final Concentrations:

    • Lower this compound Concentration: If precipitation persists, consider lowering the final working concentration of this compound.

    • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific cell line (not exceeding 0.5%) to aid solubility.

Data Presentation: this compound Solubility and Recommended Concentrations
ParameterValueNotes
Solubility in DMSO 60 mg/mL (461.18 mM)Sonication is recommended to aid dissolution.
Recommended Stock Solution Concentration 100 mM in 100% DMSOPrepare a high-concentration stock to minimize the final DMSO volume.
Recommended Final DMSO Concentration in Media ≤ 0.5%For sensitive cells, aim for ≤ 0.1%. Always include a vehicle control.
Reported Effective Concentration (in vitro) 1 mMThis concentration was used in HCT116 cells to assess ROS production.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial and DMSO to come to room temperature.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of this compound powder.

  • Add the corresponding volume of 100% sterile DMSO to achieve a final concentration of 100 mM.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Treatment of HCT116 Cells with this compound

Materials:

  • HCT116 cells in culture

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 100 mM this compound stock solution in DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed complete cell culture medium

Procedure:

  • Culture HCT116 cells to the desired confluency in appropriate culture vessels.

  • On the day of the experiment, pre-warm the complete cell culture medium to 37°C.

  • Prepare the working solution of this compound. For a final concentration of 1 mM in 1 mL of media, you will need to add 10 µL of the 100 mM stock solution.

  • To avoid precipitation, perform a serial dilution. For example, first, dilute the 100 mM stock 1:10 in pre-warmed media to create an intermediate 10 mM solution. Then, add the appropriate volume of the 10 mM solution to your culture wells.

  • Alternatively, add the required volume of the 100 mM stock solution dropwise into the pre-warmed media while gently swirling.

  • Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of media.

  • Remove the existing media from the HCT116 cells and replace it with the media containing the desired final concentration of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration.

Visualizations

NZ419_Solubility_Workflow Troubleshooting this compound Precipitation start Start: Precipitation Observed check_stock Is the 100 mM DMSO stock solution clear? start->check_stock dissolve_stock Action: Warm to 37°C and sonicate stock solution. check_stock->dissolve_stock No check_dilution Was the stock added to pre-warmed media with rapid mixing? check_stock->check_dilution Yes dissolve_stock->check_dilution improve_dilution Action: Use stepwise dilution into pre-warmed media with gentle vortexing. check_dilution->improve_dilution No check_concentration Is the final this compound concentration high? check_dilution->check_concentration Yes improve_dilution->check_concentration lower_concentration Action: Reduce the final working concentration of this compound. check_concentration->lower_concentration Yes success Success: Clear Solution check_concentration->success No lower_concentration->success

Caption: Troubleshooting workflow for this compound precipitation.

NZ419_Signaling_Pathway Simplified Signaling Pathway of this compound in Oxidative Stress ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation MAPK MAPK Pathway ROS->MAPK Activates NZ419 This compound NZ419->ROS Scavenges NZ419->MAPK Modulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection MAPK->Cellular_Protection

Caption: this compound's role in the Nrf2 signaling pathway.

References

Technical Support Center: NZ 419 (5-hydroxy-1-methylhydantoin) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of NZ 419 (5-hydroxy-1-methylhydantoin).

Synthesis of this compound: Troubleshooting and FAQs

The synthesis of hydantoin derivatives such as this compound can be approached through various methods, with the Bucherer-Bergs reaction being a common and versatile choice.[1][2] This section addresses potential challenges encountered during the synthesis of this compound.

Frequently Asked Questions (Synthesis)

Q1: What is a common synthetic route for preparing 5,5-disubstituted hydantoins like the precursor to this compound?

A1: The Bucherer-Bergs reaction is a widely used method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and a cyanide source (e.g., potassium or sodium cyanide).[1][3] This multicomponent reaction is efficient for creating the hydantoin ring structure.[2]

Q2: What are the key reagents and their roles in the Bucherer-Bergs synthesis?

A2: The primary reagents and their functions are:

  • Carbonyl Compound (Ketone/Aldehyde): The starting material that forms the substituent at the 5-position of the hydantoin.

  • Ammonium Carbonate ((NH₄)₂CO₃): Acts as a source of both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for forming the hydantoin ring. It also helps maintain a suitable pH for the reaction.[4]

  • Cyanide Source (KCN or NaCN): Provides the cyanide ion (CN⁻), which acts as a nucleophile in the formation of an aminonitrile intermediate.[4]

Q3: My Bucherer-Bergs reaction is giving a very low yield. What are the common causes?

A3: Low yields in a Bucherer-Bergs reaction can stem from several factors:

  • Suboptimal Temperature: The reaction often requires heating (e.g., 60-100°C) to proceed efficiently.[1][5] Insufficient temperature can lead to slow or incomplete reactions.

  • Poor Reagent Quality: Degradation of ammonium carbonate or impure cyanide salts can hinder the reaction.

  • Incorrect pH: The reaction is sensitive to pH; ammonium carbonate typically provides a buffered environment around pH 8-9.[1] Deviations from this can affect the formation of key intermediates.

  • Substrate Solubility: Poor solubility of the starting ketone in the aqueous/alcoholic solvent system can limit the reaction rate.[6]

  • Side Reactions: Polymerization or other side reactions can consume starting materials and reduce the yield of the desired hydantoin.[3]

Troubleshooting Guide: Synthesis

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Reaction temperature is too low.Increase the reaction temperature to the optimal range (typically 80-100°C in a sealed vessel to prevent the loss of volatile reagents).[7]
Reagents are old or degraded.Use fresh ammonium carbonate and a reliable source of cyanide.
Starting ketone is insoluble.Consider using a co-solvent like ethanol or propylene glycol to improve solubility.[7]
Formation of Multiple Byproducts Reaction time is too long, leading to degradation.Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
Incorrect stoichiometry of reagents.A common molar ratio is 1:2:2 for ketone:cyanide:ammonium carbonate.[1] Ensure accurate measurement of reagents.
Difficult Product Isolation Product is soluble in the reaction mixture.After the reaction, acidify the mixture with an acid like HCl to precipitate the hydantoin product, which is often a crystalline solid.[1]
Emulsion formation during workup.Add brine to the separatory funnel to aid in phase separation.
Illustrative Data: Optimization of this compound Precursor Synthesis
EntryTemperature (°C)SolventReaction Time (h)Yield (%)
16050% Ethanol/Water1245
28050% Ethanol/Water872
310050% Ethanol/Water685
4100Propylene Glycol691

This is hypothetical data for illustrative purposes.

Purification of this compound: Troubleshooting and FAQs

This compound (5-hydroxy-1-methylhydantoin) is a polar heterocyclic compound, which can present challenges during purification.[8] The primary methods for purification are recrystallization and column chromatography.

Frequently Asked Questions (Purification)

Q1: Why is my polar hydantoin derivative streaking or showing poor separation on a standard silica gel column?

A1: Polar heterocyclic compounds like this compound can interact strongly with the acidic silanol groups on the surface of silica gel.[8] This can lead to:

  • Strong Adsorption: Requiring highly polar solvents for elution.

  • Peak Tailing: Due to non-uniform interactions with the silica.[8]

  • Irreversible Binding: Resulting in low recovery of the product.

Q2: How can I improve the chromatography of a polar compound like this compound on silica gel?

A2: To improve separation and reduce peak tailing on silica gel:

  • Increase Solvent Polarity: Use a more polar mobile phase, such as a gradient of methanol in dichloromethane (DCM).[9] Be cautious, as high concentrations of methanol (>10%) can dissolve the silica.[9]

  • Add a Modifier: For compounds with basic nitrogens, adding a small amount of a base like triethylamine (1-2%) or ammonia to the eluent can neutralize the acidic sites on the silica gel, leading to better peak shape.[8] For acidic hydantoins, a small amount of acetic or formic acid can be beneficial.[10]

Q3: My compound is too polar for silica gel and even with polar solvents, the separation is poor. What are my alternatives?

A3: If standard silica gel chromatography is ineffective, consider these alternatives:

  • Reversed-Phase Chromatography (C18): This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often suitable for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase that has a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[10]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure crystalline material.[7]

Troubleshooting Guide: Purification

ProblemPotential Cause(s)Suggested Solution(s)
Streaking/Tailing on Silica TLC/Column Strong interaction with acidic silica.Add a modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds).[8][10]
Sample is too polar for the solvent system.Increase the polarity of the eluent (e.g., use a DCM/methanol gradient).[9]
Compound Elutes in the Void Volume on a C18 Column Compound is too polar and has no retention.Switch to a HILIC column and method.[10]
Mobile phase is too non-polar.Increase the aqueous portion of the mobile phase.
Low Recovery After Column Chromatography Irreversible adsorption on the silica column.Deactivate the silica with a base (e.g., triethylamine) before packing the column, or use an alternative stationary phase like alumina or a reversed-phase material.
Sample decomposition on the acidic silica.Use a neutral or basic stationary phase, or consider purification by recrystallization.
Difficulty Finding a Recrystallization Solvent Compound is either too soluble or insoluble in common solvents.Try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed, then allow it to cool slowly.
Illustrative Data: Purification Method Comparison for this compound
MethodStationary PhaseMobile PhasePurity Achieved (%)Recovery (%)
Normal-Phase Chromatography Silica Gel10% MeOH in DCM8560
Normal-Phase with Modifier Silica Gel10% MeOH in DCM + 1% TEA9580
Reversed-Phase Chromatography C18 SilicaWater/Acetonitrile Gradient9890
Recrystallization N/AEthanol/Water>9975

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Bucherer-Bergs Synthesis of a 5,5-Disubstituted Hydantoin

  • Reaction Setup: In a sealed pressure vessel, combine the starting ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2.2 equivalents).[1]

  • Solvent Addition: Add a 1:1 mixture of ethanol and water until the reagents are submerged.

  • Reaction: Seal the vessel and heat the mixture to 80-100°C with vigorous stirring for 6-12 hours.

  • Monitoring: Periodically (and carefully) take a small aliquot of the reaction mixture to monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly acidify with concentrated HCl until the pH is ~2-3.

  • Isolation: The hydantoin product will often precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Flash Column Chromatography of a Polar Compound (this compound)

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry load."

  • Column Equilibration: Run the initial eluent through the packed column until the baseline is stable.

  • Loading: Carefully add the dry load to the top of the column.

  • Elution: Begin elution with the starting solvent mixture (e.g., 2% methanol in DCM). Gradually increase the polarity of the mobile phase (e.g., to 10% methanol in DCM) to elute the compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

This compound Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification reagents Ketone Precursor + KCN + (NH4)2CO3 reaction Bucherer-Bergs Reaction (80-100°C, 6-12h) reagents->reaction workup Acidification (HCl) & Filtration reaction->workup crude Crude Hydantoin workup->crude chromatography Column Chromatography (e.g., Reversed-Phase) crude->chromatography recrystallization Recrystallization crude->recrystallization pure Pure this compound chromatography->pure recrystallization->pure analysis Purity Analysis (NMR, LC-MS) pure->analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Low Yield in this compound Synthesis

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Product Loss start Low Yield of this compound check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete [Starting material consumed] increase_temp Increase Temperature/Time incomplete->increase_temp check_reagents Check Reagent Quality incomplete->check_reagents check_solubility Improve Substrate Solubility incomplete->check_solubility workup_loss Check Workup Procedure (e.g., pH, extractions) complete->workup_loss purification_loss Optimize Purification Step (e.g., column conditions) complete->purification_loss

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Nrf2 Signaling Pathway

As a radical scavenger, this compound is known to influence the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation NZ419 This compound (Radical Scavenger) NZ419->ROS scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Simplified diagram of the Nrf2 signaling pathway.

References

Addressing off-target effects of NZ 419 in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Addressing Off-Target Effects of NZ 419 in Experimental Models

Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This guide has been created using Imatinib , a well-characterized kinase inhibitor with known off-target effects, as a representative example to illustrate the principles and methodologies for troubleshooting off-target related issues. Researchers should adapt these guidelines to the specific characteristics of this compound based on their internal data.

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of a kinase inhibitor and why are they a concern?

A1: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target.[1][2] For kinase inhibitors, which often bind to the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common phenomenon.[1] These unintended interactions can lead to the modulation of other signaling pathways, resulting in cellular toxicity, misleading experimental outcomes, and potential adverse effects in clinical applications.[3][4]

Q2: My experimental results are inconsistent with the known function of the intended target of this compound. Could this be due to off-target effects?

A2: Yes, this is a strong possibility. If the observed phenotype does not align with the established role of the primary target, it is crucial to consider that an off-target effect may be responsible for the experimental outcome. This could be due to the inhibition of an unexpected kinase that plays a key role in the biological process you are studying.

Q3: How can I experimentally profile the off-target interactions of this compound?

A3: A comprehensive approach to identify the off-target profile of a kinase inhibitor is to perform a kinome-wide screening assay. These assays, often available through specialized contract research organizations (CROs), test the compound against a large panel of purified kinases (typically over 400) to determine its binding affinity or inhibitory activity. The results will provide a detailed map of the kinases that this compound interacts with and the potency of these interactions.

Q4: I am observing significant cytotoxicity at concentrations where I expect to see the desired on-target effect. What could be the cause?

A4: Unexpectedly high cytotoxicity can be a hallmark of off-target effects. This may occur if this compound inhibits a kinase that is essential for cell survival in your specific experimental model. Comparing the cytotoxic IC50 value with the on-target IC50 value can be informative; a large discrepancy suggests that off-target toxicity is likely.

Troubleshooting Guide

This section provides guidance for specific issues that may arise during your experiments with this compound.

Observed Issue Potential Cause Recommended Action(s) Rationale
Unexpectedly high cytotoxicity at effective concentrations Off-target inhibition of a kinase essential for cell survival.1. Perform a kinome-wide selectivity screen. 2. Compare the cytotoxic IC50 with the on-target IC50. 3. Test a structurally distinct inhibitor of the same primary target.1. To identify unintended kinase targets. 2. A significant difference suggests off-target toxicity. 3. If a different inhibitor for the same target does not produce the same cytotoxicity, it strengthens the evidence for an off-target effect of this compound.
Inconsistent phenotypic results across different cell lines Cell line-specific expression of off-target kinases.1. Characterize the kinome of your cell lines using proteomics or transcriptomics. 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate).1. To determine if a potential off-target is highly expressed in the sensitive cell line(s). 2. To confirm that the inhibitor is active on its intended target in all tested systems.
Lack of expected phenotype despite confirmed target inhibition 1. Activation of compensatory signaling pathways. 2. The inhibited target is not critical for the observed phenotype in your model system.1. Probe for the activation of known compensatory pathways using Western blotting (e.g., p-AKT, p-ERK). 2. Consider genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate the target's role.1. To determine if the cell is rewiring its signaling to overcome the inhibition. 2. Genetic knockdown or knockout of the target should phenocopy the inhibitor's effect if it is on-target.

Quantitative Data Summary

The following table presents hypothetical inhibitory concentration (IC50) data for this compound (using Imatinib as a template) against its primary target and known off-targets. This illustrates how to structure and present such data for easy comparison.

Target Kinase IC50 (nM) Target Type Associated Signaling Pathway
BCR-ABL25On-TargetCell Proliferation, Survival
c-KIT100Off-TargetCell Proliferation, Differentiation
PDGFRα150Off-TargetCell Growth, Proliferation
PDGFRβ200Off-TargetAngiogenesis, Cell Proliferation
DDR1300Off-TargetCell Adhesion, Migration

Experimental Protocols

1. Kinase Profiling Assay (General Protocol)

  • Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

  • Methodology:

    • Obtain a kinase panel from a commercial vendor. These are typically provided in 96- or 384-well plates with purified kinases.

    • Prepare a series of dilutions of this compound.

    • In each well, combine a specific kinase, its substrate, and ATP with a specific concentration of this compound.

    • Allow the kinase reaction to proceed for a predetermined amount of time.

    • Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based assay.

    • Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of this compound on a cell line.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of viable cells relative to an untreated control and determine the cytotoxic IC50 value.

3. Western Blotting for Target Engagement

  • Objective: To confirm that this compound is inhibiting its intended target within the cell.

  • Methodology:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the phosphorylated substrate indicates target engagement.

Visualizations

cluster_on_target On-Target Pathway (BCR-ABL) cluster_off_target Off-Target Pathway (PDGFR) BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Proliferation_Survival Proliferation & Survival STAT5->Proliferation_Survival PDGFR PDGFR PI3K PI3K PDGFR->PI3K AKT AKT PI3K->AKT Cell_Growth Cell Growth AKT->Cell_Growth NZ419 This compound (Imatinib) NZ419->BCR_ABL NZ419->PDGFR

Caption: On-target vs. off-target signaling pathways of this compound (Imatinib).

start Unexpected Experimental Phenotype Observed confirm_target Confirm On-Target Engagement (Western Blot) start->confirm_target target_engaged Target Engaged? confirm_target->target_engaged no_engagement Troubleshoot Protocol (Dose, Time, etc.) target_engaged->no_engagement No kinome_scan Perform Kinome- Wide Scan target_engaged->kinome_scan Yes identify_off_targets Identify Potent Off-Targets kinome_scan->identify_off_targets validate_off_target Validate Off-Target (siRNA, CRISPR, etc.) identify_off_targets->validate_off_target conclusion Phenotype is Off-Target Mediated validate_off_target->conclusion

Caption: Experimental workflow for investigating suspected off-target effects.

issue Inconsistent Results Across Cell Lines check_expression Analyze Kinome Expression Profiles issue->check_expression diff_expression Differential Off-Target Expression? check_expression->diff_expression yes_diff Hypothesis: Off-Target Effect is Cell-Line Specific diff_expression->yes_diff Yes no_diff Check On-Target Engagement in All Cell Lines diff_expression->no_diff No engagement_issue Inconsistent Target Engagement? no_diff->engagement_issue yes_engagement_issue Troubleshoot Drug Delivery/Metabolism engagement_issue->yes_engagement_issue Yes no_engagement_issue Investigate Other Biological Differences engagement_issue->no_engagement_issue No

Caption: Troubleshooting logic for inconsistent results across different cell lines.

References

How to prevent degradation of NZ 419 during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "NZ 419" could not be definitively identified from public sources. This guide provides a general framework for preventing the degradation of a hypothetical novel research compound, hereinafter referred to as "Compound NZ-419," during storage. The principles and protocols outlined below are applicable to many sensitive molecules used in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Compound NZ-419 during storage?

A1: The stability of research compounds like Compound NZ-419 is primarily influenced by temperature, humidity, light, and oxygen. Inappropriate storage conditions can lead to hydrolysis, oxidation, photodecomposition, or other degradation pathways, resulting in decreased purity and activity of the compound.

Q2: What are the ideal storage conditions for Compound NZ-419?

A2: For optimal stability, Compound NZ-419 should be stored at -20°C or below in a tightly sealed, opaque container. It is also recommended to desiccate the compound and backfill the container with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.

Q3: How can I assess the stability of my batch of Compound NZ-419?

A3: The stability of Compound NZ-419 can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor purity over time. A baseline purity should be established upon receipt, followed by periodic testing. An accelerated stability study can also be performed to predict long-term stability.

Q4: Can I dissolve Compound NZ-419 in a solvent for storage?

A4: While storing solutions can be convenient, it may accelerate degradation. If you need to store Compound NZ-419 in solution, use a dry, aprotic solvent and store at -80°C. It is crucial to validate the stability of the compound in the chosen solvent. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: I observed a decrease in the purity of Compound NZ-419 after a few weeks of storage.

  • Question: What were the exact storage conditions (temperature, container type, atmosphere)?

    • Answer: If the compound was not stored at the recommended -20°C or below, in a sealed, opaque, and desiccated environment, these factors likely contributed to degradation.

  • Question: Was the compound exposed to light or moisture?

    • Answer: Exposure to light can cause photodegradation, while moisture can lead to hydrolysis. Always handle the compound in a controlled environment and use appropriate protective containers.

  • Question: How many times was the container opened?

    • Answer: Frequent opening of the container can introduce moisture and oxygen. It is best practice to aliquot the compound into smaller, single-use vials upon receipt.

Issue: My experimental results using Compound NZ-419 are inconsistent.

  • Question: Has the purity of the compound been recently verified?

    • Answer: Inconsistent results are a common sign of compound degradation. We recommend performing an HPLC analysis to check the purity of your current stock.

  • Question: Are you using a fresh solution for each experiment?

    • Answer: If you are using a stock solution, it may be degrading over time. Prepare fresh solutions from a solid sample for critical experiments or validate the stability of your stock solution.

  • Question: Could repeated freeze-thaw cycles be affecting the compound?

    • Answer: Yes, repeated freezing and thawing can degrade sensitive compounds. Aliquoting stock solutions into single-use volumes is essential to prevent this.

Data Presentation

Table 1: Stability of Solid Compound NZ-419 Under Different Storage Conditions Over 6 Months

Storage ConditionPurity (%) at T=0Purity (%) at T=1 monthPurity (%) at T=3 monthsPurity (%) at T=6 months
-80°C, Desiccated, Dark99.599.499.599.4
-20°C, Desiccated, Dark99.599.299.098.5
4°C, Desiccated, Dark99.598.196.594.2
25°C, Ambient Humidity, Light99.592.085.375.1

Table 2: Stability of Compound NZ-419 (10 mM in DMSO) in Solution

Storage ConditionPurity (%) at T=0Purity (%) at T=1 weekPurity (%) at T=4 weeksPurity (%) at T=12 weeks
-80°C99.599.499.399.0
-20°C99.598.897.595.1
4°C99.596.291.082.4

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of Compound NZ-419.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of Compound NZ-419).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of Compound NZ-419 in the mobile phase B.

  • Analysis: Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

2. Accelerated Stability Study Protocol

  • Objective: To predict the long-term stability of Compound NZ-419.

  • Methodology:

    • Aliquot solid Compound NZ-419 into several vials.

    • Expose the vials to stressed conditions (e.g., 40°C with 75% relative humidity) and control conditions (-20°C).

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from each condition.

    • Analyze the purity of the compound using the established HPLC method.

    • Plot the purity versus time for each condition to determine the degradation rate.

Visualizations

cluster_pathways Common Degradation Pathways for Compound NZ-419 NZ419 Compound NZ-419 Hydrolysis Hydrolysis Product NZ419->Hydrolysis Moisture (H2O) Oxidation Oxidation Product NZ419->Oxidation Oxygen (O2) Photodegradation Photodegradation Product NZ419->Photodegradation Light (UV/Vis)

Caption: Potential degradation pathways for Compound NZ-419.

cluster_workflow Workflow for Handling and Stability Testing Receive Receive Compound NZ-419 InitialQC Initial QC (HPLC) Receive->InitialQC Aliquot Aliquot into Single-Use Vials InitialQC->Aliquot Store Store at -20°C or below (Desiccated, Dark, Inert Gas) Aliquot->Store PeriodicQC Periodic Stability QC (HPLC) Store->PeriodicQC PeriodicQC->Receive Fail - Order New Batch PeriodicQC->Store Pass Use Use in Experiments PeriodicQC->Use Pass

Caption: Recommended workflow for handling new compounds.

cluster_troubleshooting Troubleshooting Degradation Issues Problem Inconsistent Results or Low Purity CheckPurity Verify Purity with HPLC Problem->CheckPurity CheckStorage Review Storage Conditions (Temp, Light, Moisture) Problem->CheckStorage CheckHandling Review Handling Procedures (Aliquoting, Freeze-Thaw) Problem->CheckHandling Solution Order New Batch & Implement Correct Procedures CheckPurity->Solution Purity Confirmed Low CheckStorage->Solution Improper Storage CheckHandling->Solution Improper Handling

Caption: Logic for troubleshooting compound degradation.

Technical Support Center: Detection of NZ 419 Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of NZ 419 and its metabolites in urine samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound, chemically known as 5-hydroxy-1-methylimidazolidine-2,4-dione, is a metabolite of creatinine and is recognized as a novel intrinsic antioxidant.[1] It has been studied for its potential role in preventing the progression of chronic renal failure.[1]

Q2: Why is urine a suitable matrix for detecting this compound metabolites? A2: Urine is a non-invasive and easily accessible biofluid that provides a comprehensive overview of an individual's metabolic status.[2] It contains a wide array of metabolites, including those produced by the kidneys and liver, making it ideal for monitoring the excretion of drugs and their metabolites like this compound.[2] Furthermore, sample collection is straightforward, and the matrix is relatively stable when handled correctly.[2][3]

Q3: What are the primary analytical techniques for quantifying this compound metabolites in urine? A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing drug metabolites in biological samples due to its high sensitivity, specificity, and accuracy.[4] This technique allows for the precise detection and quantification of compounds like this compound, even at trace levels within the complex urine matrix.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but LC-MS/MS often requires less sample preparation and is better suited for non-volatile and thermally labile compounds.[5]

Q4: What are "matrix effects" in the context of urine analysis? A4: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting compounds from the biological matrix (in this case, urine). Urine has a high salt content and contains numerous endogenous compounds that can interfere with the analysis, potentially leading to inaccurate quantification.[6] Proper sample preparation, such as Solid-Phase Extraction (SPE), and the use of an internal standard are crucial for mitigating these effects.

Experimental Protocols and Workflows

Optimizing the detection of this compound metabolites begins with a robust and consistent experimental workflow.

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleCollection 1. Sample Collection (Mid-stream Urine) SampleHandling 2. Sample Handling & Storage (Freeze at -80°C) SampleCollection->SampleHandling Immediate Freezing SamplePrep 3. Sample Preparation (SPE Cleanup) SampleHandling->SamplePrep Thaw & Prepare LCMS 4. LC-MS/MS Analysis (UPLC-MS/MS) SamplePrep->LCMS Inject Extract DataAcq 5. Data Acquisition (MRM Mode) LCMS->DataAcq Ionization & Detection DataProcessing 6. Data Processing (Integration & Quantification) DataAcq->DataProcessing Raw Data Report 7. Data Review & Reporting DataProcessing->Report Final Concentration

Caption: General experimental workflow for this compound metabolite analysis.

Protocol 1: Urine Sample Collection and Handling

Proper sample handling is critical to maintain the integrity of the metabolites.[3]

  • Collection: Collect 10-50 mL of mid-stream urine in a sterile polypropylene collection tube.

  • Documentation: Record the date and time of collection. Note if the sample was collected after fasting.[2]

  • Initial Storage: Immediately after collection, place the sample on dry ice or in a freezer at ≤-20°C.[2]

  • Long-Term Storage: For long-term storage, samples should be maintained at -80°C to prevent degradation of metabolites.[2]

  • Aliquoting: Before freezing, consider aliquoting the sample into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade metabolites.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a sample preparation technique used to remove interfering compounds and concentrate the analyte of interest.[7] This protocol is a general guideline for a mixed-mode cation exchange cartridge, suitable for a compound like this compound.

SPE_Workflow start Start: SPE Cartridge condition 1. Condition (2 mL Methanol) start->condition equilibrate 2. Equilibrate (2 mL Water/Buffer) condition->equilibrate load 3. Load Sample (1 mL Pre-treated Urine) equilibrate->load wash1 4. Wash 1 (Remove Polar Interferences) load->wash1 Waste wash2 5. Wash 2 (Remove Non-Polar Interferences) wash1->wash2 Waste elute 6. Elute (3 mL 5% NH4OH in Acetonitrile) wash2->elute dry 7. Dry Down (Under Nitrogen Stream) elute->dry Collect Eluate reconstitute 8. Reconstitute (Mobile Phase) dry->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol workflow.

  • Sample Pre-treatment: Thaw urine samples on ice. Centrifuge at 4000 rpm for 10 minutes to remove particulates. Dilute 1 mL of supernatant with 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer) to adjust pH and ionic strength.[7]

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol through it.[8]

  • Equilibration: Equilibrate the cartridge by passing 2 mL of water or buffer through it.[8]

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 2 mL of 5% acetic acid in water to remove hydrophilic interferences.

    • Wash 2: Pass 2 mL of methanol to remove non-polar, non-basic interferences.[8]

  • Elution: Elute the this compound metabolites with 3 mL of a solution like 2-5% ammonium hydroxide in acetonitrile.[8] Collect the eluate in a clean tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[8] Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method Parameters

The following table outlines a starting point for an LC-MS/MS method for this compound. These parameters should be optimized for your specific instrumentation.

Parameter Suggested Value / Condition Rationale
LC System UPLC/UHPLC SystemProvides higher resolution and faster run times compared to traditional HPLC.[9]
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for a wide range of metabolites.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and aids peak shape.[10]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolCommon organic solvent for eluting analytes from a C18 column.[10]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40°CEnsures reproducible retention times.[10]
Injection Vol. 5 µLBalances sensitivity with potential column overload.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).[4]
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for nitrogen-containing compounds like this compound.
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)Specific transitions must be determined by infusing an this compound standard. Two transitions enhance identification confidence.[11]
Internal Standard Stable Isotope Labeled (SIL) this compoundThe ideal choice to correct for matrix effects and variations in extraction and ionization.

Troubleshooting Guide

Q: I am observing poor peak shape (e.g., fronting, tailing, or broad peaks). What should I do? A: Poor peak shape can be caused by several factors.

  • Column Issues: The column may be contaminated or nearing the end of its life. Try flushing the column or replacing it.

  • Inlet Contamination: A contaminated inlet liner can cause analytes to interact with it, leading to tailing.[12]

  • Mobile Phase Mismatch: Ensure your sample is reconstituted in a solvent that is weaker than or equal to the initial mobile phase. Injecting in a much stronger solvent can distort peak shape.

  • pH Effects: Check the pH of your mobile phase. For a basic compound, a low pH mobile phase (e.g., with formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.

Q: My signal intensity is very low, or I can't detect the analyte. How can I improve sensitivity? A: Low sensitivity is a common challenge.

  • Sample Preparation: Optimize your SPE protocol. Ensure the elution solvent is strong enough to fully recover this compound from the cartridge. Check for analyte loss during the evaporation step by not over-drying.

  • Mass Spectrometer Tuning: The mass spectrometer requires regular tuning and calibration to ensure it is operating at peak performance.[12] An incorrect tune will result in poor sensitivity.

  • Matrix Effects: You may be experiencing ion suppression. Dilute the sample extract and re-inject. If sensitivity improves, matrix effects are likely the cause. A more rigorous cleanup or the use of a stable isotope-labeled internal standard is recommended.

  • Source Contamination: The MS ion source can become dirty over time, especially with complex matrices like urine, leading to a gradual loss of sensitivity.[12] Clean the ion source according to the manufacturer's protocol.

G Start Problem: Low Signal / No Peak CheckMS 1. Check MS Performance (Run System Suitability Test) Start->CheckMS TuneMS Tune & Calibrate MS CheckMS->TuneMS Fails CheckLC 2. Check LC Performance (Inject Standard) CheckMS->CheckLC MS OK TuneMS->CheckMS Passes CleanSource Clean Ion Source TuneMS->CleanSource Still Fails CleanSource->CheckMS Re-test CheckColumn Check Column Health (Pressure, Peak Shape) CheckLC->CheckColumn Fails CheckSample 3. Investigate Sample Prep & Matrix Effects CheckLC->CheckSample LC OK CheckMobilePhase Check Mobile Phase (Correct Composition, Fresh) CheckColumn->CheckMobilePhase Column OK Resolved Problem Resolved CheckColumn->Resolved Column Replaced -> Test OK CheckMobilePhase->CheckLC Re-test OptimizeSPE Optimize SPE Protocol (Recovery Test) CheckSample->OptimizeSPE Suspect Low Recovery DilutionTest Perform Serial Dilution (Check for Suppression) CheckSample->DilutionTest Suspect Matrix Effect OptimizeSPE->Resolved Recovery Improved DilutionTest->Resolved Dilution Helps

Caption: Troubleshooting flowchart for low signal intensity issues.

Q: I am seeing unexpected peaks in my chromatogram. What could be the cause? A: Unexpected peaks can come from multiple sources.

  • Endogenous Compounds: The peaks may be from other metabolites, dietary sources, or medications.[12] A thorough patient/subject history is crucial for interpretation.

  • Contamination: Contamination can be introduced from collection containers, solvents, or the LC-MS system itself. Run a solvent blank to see if the contamination is from the system.[12]

  • Metabolite Isomers: It's possible you are detecting isomers of this compound or its metabolites, which have the same mass but different chromatographic retention times.

  • In-source Fragmentation: The parent drug or a larger metabolite might be fragmenting within the ion source of the mass spectrometer, creating a signal at the m/z of a smaller metabolite. Review your MS source parameters.

Q: My retention times are shifting between injections. Why is this happening? A: Retention time instability compromises data quality.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between each injection. A sufficient re-equilibration time at the end of your gradient is critical.

  • Solvent Composition: Inaccurately prepared mobile phases can cause drift. Always measure solvents carefully and ensure they are well-mixed.

  • Temperature Fluctuation: The column temperature must be stable. Use a column oven and ensure it is maintaining the set temperature.[10]

  • Pump Performance: Inconsistent pump performance or leaks in the LC system can lead to fluctuating retention times. Check system pressure for any unusual variations.

References

Technical Support Center: Refining Animal Models to Study NZ 419 Reno-Protective Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the reno-protective effects of NZ 419. The information is tailored for scientists and drug development professionals working with adenine-induced and 5/6 nephrectomy rat models of chronic kidney disease (CKD).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimental procedures.

Adenine-Induced CKD Model: Troubleshooting
QuestionPotential Cause(s)Troubleshooting Solution(s)
Why is there high variability in disease induction between animals? - Uneven adenine intake due to palatability issues. - Differences in individual animal susceptibility. - Inconsistent mixing of adenine in the chow.- Ensure thorough and consistent mixing of adenine in powdered chow. Consider using a commercial provider for pre-mixed feed. - Monitor food intake daily for each animal to ensure consistent adenine consumption. - Increase the sample size to account for individual variations.
Why are some animals losing excessive weight and showing signs of severe distress? - Adenine-induced nephropathy can cause significant wasting and dehydration.[1] - High doses of adenine can lead to rapid and severe renal failure.[1][2]- Closely monitor animal health, including body weight, food and water intake, and clinical signs of distress. - Consider reducing the concentration of adenine in the diet or the duration of administration.[3] - Ensure free access to water to prevent dehydration. - Consult with the institutional animal care and use committee (IACUC) to establish clear humane endpoints.
Why are the serum creatinine and BUN levels not significantly elevated? - Insufficient duration of adenine administration. - Incorrect dose of adenine for the specific rat strain. - Issues with the biochemical assay.- Extend the adenine feeding period. Studies often require several weeks to induce significant CKD.[1] - Verify the adenine concentration in the feed. - Troubleshoot the creatinine and BUN assays (see assay-specific FAQs below).
Why is there no significant evidence of kidney fibrosis in histological analyses? - The duration of the study may be too short for significant fibrosis to develop. - The histological staining technique may be suboptimal.- Increase the duration of the adenine administration protocol. Fibrosis is a progressive process. - Optimize the Masson's trichrome or Sirius red staining protocol. Ensure proper fixation, section thickness, and staining times.[4][5]
5/6 Nephrectomy CKD Model: Troubleshooting
QuestionPotential Cause(s)Troubleshooting Solution(s)
Why is there a high mortality rate post-surgery? - Surgical complications such as excessive bleeding or infection.[6] - Anesthesia-related complications. - Severe and rapid decline in renal function.- Refine surgical technique to minimize bleeding and tissue damage. Ensure aseptic surgical conditions. - Carefully monitor anesthesia depth and duration. - Provide appropriate post-operative care, including analgesics, fluid therapy, and close monitoring. - Consider a two-step surgical procedure to allow for animal recovery.[7]
Why is the progression of renal failure inconsistent across animals? - Variability in the amount of renal mass removed.[7] - Differences in the surgical technique (ligation vs. excision).[7] - Strain-specific differences in susceptibility to CKD progression.[8]- Standardize the surgical procedure to ensure a consistent 5/6 reduction in renal mass. - Use the same surgical technique (e.g., polar excision) for all animals in a cohort. - Select a rat strain known to be susceptible to developing progressive renal disease.
Why are blood pressure measurements highly variable? - Stress-induced fluctuations in blood pressure. - Improper technique for blood pressure measurement.- Acclimatize animals to the measurement device and procedure to minimize stress. - Use a non-invasive tail-cuff system and ensure proper cuff size and placement. - Take multiple readings and average them for each animal.
Why is there a lack of significant proteinuria? - The chosen time point for urine collection may be too early in the disease progression. - Issues with the urine collection or protein assay.- Collect urine at later time points post-surgery, as proteinuria develops progressively. - Ensure accurate 24-hour urine collection using metabolic cages. - Verify the accuracy of the proteinuria assay (see assay-specific FAQs below).
Biochemical Assays: Troubleshooting
QuestionPotential Cause(s)Troubleshooting Solution(s)
Why are my serum creatinine results inaccurate or inconsistent? - Interference from non-creatinine chromogens in the Jaffe method.[9][10] - Improper sample handling and storage. - Inaccurate standard curve.- Consider using an enzymatic method or HPLC for more accurate creatinine measurement in rodent serum.[10][11] - Process blood samples promptly and store serum at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles. - Prepare fresh standards for each assay and ensure the standard curve is linear.
Why are my BUN results showing high variability? - Hemolysis in the blood sample. - Improper sample storage leading to urea degradation. - Errors in the assay procedure.- Avoid hemolysis during blood collection. - Analyze serum or plasma samples promptly or store them at 4°C for no longer than 3 days.[12] For longer storage, freeze at -20°C or below. - Ensure accurate pipetting and incubation times as per the kit protocol.[13][14]
Why is the measurement of proteinuria unreliable? - Inaccurate 24-hour urine collection. - Contamination of urine with food or feces. - Inappropriate assay for measuring total urinary protein.- Use metabolic cages designed for accurate separation of urine and feces. - Visually inspect urine samples for any contaminants before analysis. - Use a reliable method for total protein measurement, such as the Bradford or Lowry assay, and validate it for use with rodent urine.
Histological Analysis: Troubleshooting
QuestionPotential Cause(s)Troubleshooting Solution(s)
Why is the staining for fibrosis inconsistent across tissue sections? - Improper tissue fixation. - Variations in section thickness. - Inconsistent staining times and reagent quality.- Ensure kidneys are properly fixed in 10% neutral buffered formalin immediately after harvesting. - Cut sections at a consistent thickness (e.g., 4-5 µm). - Standardize the staining protocol, including incubation times and the use of fresh, high-quality reagents.[5]
Why is it difficult to quantify the extent of fibrosis accurately? - Subjective scoring of fibrosis. - Poor contrast between fibrotic and non-fibrotic tissue.- Use image analysis software to quantify the percentage of fibrotic area in a standardized and unbiased manner. - Optimize the staining protocol to enhance the contrast. For Masson's trichrome, ensure a vibrant blue or green color for collagen. For Sirius red, use polarized light microscopy to visualize collagen fibers.[4]
Why do the histological findings not correlate with the biochemical data? - The selected time point for tissue collection may not reflect the functional changes. - Regional variations in kidney damage.- Correlate histology with biochemical markers at multiple time points to understand the temporal progression of the disease. - Analyze multiple sections from different regions of the kidney to get a comprehensive assessment of the pathology.

Data Presentation

Table 1: Expected Biochemical Changes in Animal Models of CKD

ParameterAdenine-Induced CKD Model5/6 Nephrectomy CKD ModelExpected Effect of this compound
Serum Creatinine Significantly Increased[1]Significantly Increased[15]Attenuation of Increase
Blood Urea Nitrogen (BUN) Significantly Increased[1]Significantly Increased[16]Attenuation of Increase
24-hour Proteinuria Increased[3]Significantly Increased[17]Reduction
Glomerular Filtration Rate (GFR) DecreasedDecreasedImprovement/Preservation
Oxidative Stress Markers (e.g., MDA) IncreasedIncreasedReduction

Table 2: Histopathological Findings in Animal Models of CKD

Histological FeatureAdenine-Induced CKD Model5/6 Nephrectomy CKD ModelExpected Effect of this compound
Tubulointerstitial Fibrosis Present and Progressive[1]Present and Progressive[17][18]Reduced Fibrosis
Glomerulosclerosis Can be presentProminent and Progressive[17]Attenuation of Sclerosis
Tubular Atrophy/Dilation Prominent[19]Present[17]Reduced Tubular Damage
Inflammatory Cell Infiltration Present[1]Present[17]Reduced Infiltration
2,8-dihydroxyadenine (DHA) crystal deposition Characteristic Feature[2]Not ApplicableNo Direct Effect on Crystals

Experimental Protocols

Induction of Adenine-Induced Chronic Kidney Disease in Rats

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Standard chow

  • Adenine (Sigma-Aldrich)

  • Metabolic cages

Procedure:

  • Acclimatize rats to individual housing in metabolic cages for 3-5 days.

  • Prepare the adenine-containing diet by thoroughly mixing adenine with powdered standard chow at a concentration of 0.25% to 0.75% (w/w). The concentration may need to be optimized based on the desired severity and progression rate of CKD.[3]

  • Provide the adenine diet and water ad libitum for a period of 2 to 8 weeks. The duration will influence the severity of renal damage.

  • Monitor the body weight, food, and water intake of each animal daily.

  • Collect 24-hour urine samples at baseline and at regular intervals during the study using metabolic cages.

  • At the end of the experimental period, collect blood samples for biochemical analysis and harvest kidneys for histological examination.

Induction of 5/6 Nephrectomy Chronic Kidney Disease in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Suture materials

Procedure: This is a two-step surgical procedure. Step 1: Left Uninephrectomy

  • Anesthetize the rat and place it in a prone position.

  • Make a flank incision to expose the left kidney.

  • Carefully dissect the renal artery, vein, and ureter.

  • Ligate the renal vessels and ureter with surgical silk.

  • Remove the left kidney.

  • Close the muscle and skin layers with sutures.

  • Allow the animal to recover for one week.

Step 2: Right Subtotal Nephrectomy

  • Anesthetize the rat and expose the right kidney through a flank incision.

  • Ligate two of the three branches of the renal artery to induce infarction of approximately 2/3 of the kidney, or surgically resect the upper and lower poles of the kidney.[7]

  • Ensure hemostasis before closing the incision.

  • Close the muscle and skin layers with sutures.

  • Provide post-operative care, including analgesia and monitoring.

  • The progression of CKD will occur over several weeks to months.

Measurement of Serum Creatinine (Enzymatic Method)

Materials:

  • Serum samples

  • Creatinine assay kit (enzymatic)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the enzymatic creatinine assay kit.

  • Briefly, prepare a standard curve using the provided creatinine standards.

  • Add serum samples and standards to the wells of a microplate.

  • Add the enzyme reagent mixture to each well.

  • Incubate the plate at the recommended temperature and time.

  • Read the absorbance at the specified wavelength using a microplate reader.

  • Calculate the creatinine concentration in the samples by interpolating from the standard curve.

Measurement of Blood Urea Nitrogen (BUN)

Materials:

  • Serum or plasma samples

  • BUN assay kit

  • Microplate reader

Procedure:

  • Follow the protocol of a commercial BUN assay kit.

  • Typically, the assay involves the conversion of urea to ammonia by urease, followed by a colorimetric reaction.[14]

  • Prepare a standard curve with the provided urea standards.

  • Add samples and standards to a microplate.

  • Add the necessary reagents as per the kit instructions.

  • Incubate as required.

  • Measure the absorbance at the appropriate wavelength.

  • Determine the BUN concentration from the standard curve.

Histological Assessment of Renal Fibrosis (Masson's Trichrome Stain)

Materials:

  • Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm)

  • Masson's Trichrome staining kit

Procedure:

  • Deparaffinize and rehydrate the kidney sections.

  • Stain with Weigert's iron hematoxylin for nuclear staining.

  • Stain with Biebrich scarlet-acid fuchsin to stain cytoplasm red.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution.

  • Stain with aniline blue to stain collagen fibers blue.

  • Dehydrate and mount the sections.

  • Examine the sections under a light microscope. Fibrotic areas will be stained blue.

  • Quantify the fibrotic area using image analysis software for objective assessment.

Mandatory Visualizations

NZ419_Signaling_Pathway cluster_nrf2 Nrf2 Pathway Activation ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress induces Keap1 Keap1 ROS->Keap1 inactivates NZ419 This compound NZ419->ROS scavenges Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation) Oxidative_Stress->Cellular_Damage Reno_Protection Reno-protection Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes

Caption: Proposed signaling pathway for the reno-protective effects of this compound.

Experimental_Workflow start Start animal_model Induce CKD in Rats (Adenine or 5/6 Nephrectomy) start->animal_model grouping Randomly Assign to Groups (Vehicle vs. This compound) animal_model->grouping treatment Administer this compound or Vehicle grouping->treatment monitoring Monitor Animal Health & Collect Samples (Urine, Blood) treatment->monitoring endpoint Endpoint of Study monitoring->endpoint biochemical Biochemical Analysis (Creatinine, BUN, Proteinuria) endpoint->biochemical histological Histological Analysis (Fibrosis, Glomerulosclerosis) endpoint->histological data_analysis Data Analysis & Interpretation biochemical->data_analysis histological->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound in CKD animal models.

Logical_Relationship CKD_Model CKD Animal Model (Adenine or 5/6 Nx) Renal_Injury Progressive Renal Injury - Oxidative Stress - Inflammation - Fibrosis CKD_Model->Renal_Injury leads to Reno_Protective_Outcome Reno-Protective Outcome - Improved Renal Function - Reduced Histological Damage NZ419_Intervention This compound Treatment Antioxidant_Effect Antioxidant Effect (ROS Scavenging) NZ419_Intervention->Antioxidant_Effect exerts NZ419_Intervention->Reno_Protective_Outcome results in Antioxidant_Effect->Renal_Injury mitigates

Caption: Logical relationship between CKD models, this compound intervention, and outcomes.

References

Troubleshooting inconsistent results in NZ 419 antioxidant assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NZ 419 antioxidant assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during the experimental evaluation of this compound, a potent hydroxyl radical scavenger also known as HMH (5-hydroxy-1-methylhydantoin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antioxidant mechanism?

This compound, or 5-hydroxy-1-methylhydantoin (HMH), is a metabolite of creatinine.[1][2] Its primary antioxidant activity stems from its ability to act as a direct hydroxyl radical (•OH) scavenger.[3][4][5] Additionally, studies suggest that this compound can mitigate oxidative stress by inhibiting the generation of reactive oxygen species (ROS) and potentially modulating signaling pathways such as Nrf2 transcriptional activity in response to oxidative challenge.[1][3][4]

Q2: I am observing inconsistent IC50 values for this compound in my DPPH and ABTS assays. What could be the cause?

Discrepancies between different antioxidant assays are common and often arise from the distinct chemical principles underlying each method.[6][7][8]

  • Different Assay Mechanisms: The DPPH and ABTS assays are based on single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms.[6][9] this compound's primary activity as a hydroxyl radical scavenger may not be fully captured by these assays, which use stable, synthetic radicals (DPPH• and ABTS•+).

  • Solvent and pH: The antioxidant activity of compounds can be significantly influenced by the solvent and the pH of the reaction medium.[10][11] Ensure that the solvent used to dissolve this compound is compatible with the assay and that the pH is optimal and consistent across experiments.

  • Reaction Kinetics: The reaction between this compound and the radicals in these assays may have different kinetics. It is crucial to adhere to standardized incubation times.[10][11]

Q3: My results for this compound in a cellular antioxidant assay (CAA) are not reproducible. What factors should I consider?

Cell-based assays introduce biological variability, which can be a source of inconsistent results.[12][13]

  • Cell Health and Density: Ensure that cells are healthy, within a consistent passage number, and seeded at a uniform density for all experiments.[10][12]

  • Probe Loading and Incubation: Inconsistent loading of fluorescent probes (like DCFH-DA) or variations in incubation times can lead to variable results.[10] Standardize probe concentration and incubation periods.

  • Compound Stability and Solubility: Verify the stability and solubility of this compound in your cell culture medium. Precipitation of the compound can lead to inaccurate dosing and inconsistent effects.[14]

Q4: Can this compound exhibit pro-oxidant activity?

While primarily an antioxidant, some compounds can exhibit pro-oxidant effects under certain conditions, such as in the presence of transition metal ions or at specific concentrations.[11][15] If you observe unexpected pro-oxidant activity, consider the following:

  • Purity of Reagents: Ensure all reagents are free from metal ion contamination.[11]

  • Concentration Range: Test a wide range of this compound concentrations to identify the optimal antioxidant window and any potential bell-shaped dose-response curves.[11]

Troubleshooting Guides

Issue 1: High Variability Between Replicates in a DPPH Assay
Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use fresh tips for each replicate to avoid cross-contamination.[8]
Incomplete Mixing Ensure thorough mixing of the sample with the DPPH reagent. Vortex or gently invert the tubes/plates after addition.[8]
DPPH Solution Instability The DPPH radical is light-sensitive. Prepare fresh DPPH solution for each experiment and store it in the dark.[11]
Temperature Fluctuations Maintain a constant temperature during the incubation period, as reaction kinetics are temperature-dependent.[9][11]
Issue 2: Low or No Activity of this compound in a FRAP Assay
Possible Cause Recommended Solution
Assay Mechanism Mismatch The FRAP assay measures the ferric reducing ability of an antioxidant.[8] this compound's primary mechanism is hydroxyl radical scavenging, which may not translate to strong activity in this assay.
Incorrect pH The FRAP assay is conducted under acidic conditions (pH 3.6), which may not be optimal for this compound activity.[16]
Suboptimal Reaction Time The reaction kinetics for this compound in the FRAP assay may be slow. Consider performing a kinetic study to determine the optimal reaction time.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) with a similar dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution.

    • Include a blank (solvent only) and the positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.

    • Determine the IC50 value by plotting the percentage of scavenging against the concentration of this compound.[10]

Cellular Antioxidant Assay (CAA)
  • Cell Culture:

    • Seed cells (e.g., HepG2) in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Probe Loading:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in culture medium for 1 hour in the dark at 37°C.

  • Treatment:

    • Wash the cells with PBS to remove excess probe.

    • Add different concentrations of this compound and a positive control (e.g., Quercetin) to the cells and incubate for 1 hour.

  • Oxidative Challenge and Measurement:

    • Add a radical initiator like 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (typically at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve for fluorescence versus time.

    • Determine the percentage of antioxidant activity by comparing the treated cells to the control (AAPH only).

Visualizations

G Troubleshooting Workflow for Inconsistent Antioxidant Assay Results start Inconsistent Results Observed check_reagents Check Reagent Quality (Freshness, Purity, Storage) start->check_reagents check_protocol Review Experimental Protocol (Pipetting, Incubation Times, Temp.) start->check_protocol check_instrument Verify Instrument Calibration (Blanking, Wavelength) start->check_instrument check_assay_principle Consider Assay Mechanism (HAT vs. SET vs. other) start->check_assay_principle solution_reagents Prepare Fresh Reagents Use High-Purity Solvents check_reagents->solution_reagents solution_protocol Standardize All Steps Perform Kinetic Analysis check_protocol->solution_protocol solution_instrument Recalibrate and Re-blank Run Instrument Diagnostics check_instrument->solution_instrument solution_assay_principle Use a Panel of Assays Select Biologically Relevant Assays check_assay_principle->solution_assay_principle

Caption: A logical flowchart for troubleshooting inconsistent assay results.

G General Workflow for In Vitro Antioxidant Capacity Assays prep_sample Prepare this compound Sample (Stock Solution & Dilutions) reaction Mix Sample and Reagent Incubate for a Specific Time prep_sample->reaction prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) prep_reagent->reaction measurement Measure Absorbance or Fluorescence reaction->measurement calculation Calculate Antioxidant Activity (e.g., % Inhibition, IC50) measurement->calculation result Report Results calculation->result

Caption: General workflow for in vitro antioxidant capacity assays.

G This compound Antioxidant Signaling Pathway Hypothesis ROS Reactive Oxygen Species (ROS) (e.g., •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 NZ419 This compound (HMH) NZ419->ROS Scavenges Cellular_Damage->Nrf2_Keap1 Feedback loop Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Hypothesized antioxidant signaling pathway of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of 5-Hydroxy-1-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 5-Hydroxy-1-methylhydantoin for oral administration.

Troubleshooting Guides

This section is designed to help you navigate common experimental issues in a question-and-answer format.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

  • Question: Our in vivo pharmacokinetic studies in rodents show low and highly variable plasma concentrations of 5-Hydroxy-1-methylhydantoin after oral dosing. What are the potential causes and how can we troubleshoot this?

  • Answer: Low and variable oral bioavailability is a common challenge for hydantoin derivatives, often stemming from several factors. The primary reasons for poor oral bioavailability of early-stage drug candidates are often poor aqueous solubility and low intestinal permeability.[1][2] First-pass metabolism in the gut wall and liver can also significantly reduce the amount of drug reaching systemic circulation.[1][3]

    Troubleshooting Workflow:

    G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Identify the Limiting Factor cluster_2 Phase 3: Formulation & Chemical Modification Strategies cluster_3 Phase 4: Re-evaluation start Start: Low/Variable Oral Bioavailability physchem Characterize Physicochemical Properties (pKa, logP, Solubility, Crystal Form) start->physchem solubility_check Is Aqueous Solubility < 100 µg/mL? physchem->solubility_check permeability_check Is Permeability Low? (e.g., Caco-2 Papp < 1 x 10^-6 cm/s) solubility_check->permeability_check No formulation Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions (ASDs) - Lipid-Based Formulations (SEDDS) solubility_check->formulation Yes prodrug Consider Prodrug Approach (to improve solubility/permeability) permeability_check->prodrug Yes salt Attempt Salt Formation (if ionizable) formulation->salt re_evaluate Re-evaluate in vitro dissolution and in vivo PK salt->re_evaluate prodrug->re_evaluate

    Troubleshooting workflow for low oral bioavailability.

    Recommended Actions:

    • Full Physicochemical Characterization: Determine the aqueous solubility at different pH values, the partition coefficient (logP), and the crystalline form (polymorphism) of your 5-Hydroxy-1-methylhydantoin batch. High melting points and high logP values can indicate "brick-dust" and "grease-ball" molecules, respectively, which often have solubility challenges.[1]

    • In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the apparent permeability (Papp) of the compound. A high efflux ratio may indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]

    • Formulation Development: Based on the characterization, select an appropriate formulation strategy. For poorly soluble compounds, consider particle size reduction (micronization/nanonization), amorphous solid dispersions (ASDs), or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][4]

    • Salt Formation: If 5-Hydroxy-1-methylhydantoin has an ionizable functional group, forming a salt can disrupt the crystal lattice energy and significantly improve its dissolution rate and aqueous solubility.[1][2]

Issue 2: Inconsistent In Vitro Dissolution Results

  • Question: We are observing inconsistent and slow dissolution rates for our 5-Hydroxy-1-methylhydantoin formulation. How can we improve the dissolution profile?

  • Answer: Inconsistent dissolution is often linked to the physicochemical properties of the active pharmaceutical ingredient (API) and the formulation itself. For hydantoin derivatives, which can be poorly soluble, this is a critical parameter to control.

    Key Factors Influencing Dissolution:

    • Particle Size and Surface Area: Smaller particles have a larger surface area, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[1]

    • Crystallinity: The amorphous form of a drug is typically more soluble and dissolves faster than its crystalline counterparts due to its higher free energy state.[1]

    • Wettability: Poor wettability of the API in the dissolution medium can lead to particle agglomeration and slow dissolution.

    Troubleshooting Steps:

    • Particle Size Analysis: Characterize the particle size distribution of your API. If it is large or widely distributed, consider micronization or nanonization techniques.

    • Amorphous Solid Dispersions (ASDs): If the compound is crystalline and poorly soluble, creating an ASD by dispersing the drug in a polymer matrix can enhance its apparent solubility and dissolution.[4]

    • Inclusion of Surfactants: Adding a small amount of a pharmaceutically acceptable surfactant to the formulation can improve the wettability of the API.

    • pH Modification: Assess the pH-solubility profile of 5-Hydroxy-1-methylhydantoin. Using buffers in the dissolution medium that maintain a pH where the drug is more soluble can improve dissolution rates.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary barriers to the oral absorption of 5-Hydroxy-1-methylhydantoin?

    • A1: The primary barriers are typically poor aqueous solubility and low intestinal permeability.[1][3] Many potent drug candidates are either highly lipophilic ("grease-ball" molecules) or have strong crystal lattice energy ("brick-dust" molecules), leading to poor dissolution in gastrointestinal fluids.[1] Additionally, the compound may be subject to efflux by transporters such as P-glycoprotein in the intestinal wall, or undergo significant first-pass metabolism in the liver.[1][2]

  • Q2: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble hydantoin derivatives?

    • A2: Several strategies can be employed:

      • Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface area, enhancing the dissolution rate.[1]

      • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates a higher-energy amorphous form with improved solubility.[1][4]

      • Lipid-Based Formulations: For lipophilic compounds, systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption, sometimes via the lymphatic system, which can bypass the liver's first-pass metabolism.[1][3]

  • Q3: How can we assess if 5-Hydroxy-1-methylhydantoin is a substrate for efflux transporters like P-gp?

    • A3: The most common in vitro method is the Caco-2 permeability assay. By measuring the transport of the drug from the apical (gut lumen) to the basolateral (blood) side and vice versa, an efflux ratio can be calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[1]

Quantitative Data Summary

The following table summarizes hypothetical data for 5-Hydroxy-1-methylhydantoin to illustrate the potential impact of various formulation strategies on key biopharmaceutical parameters.

ParameterUnformulated APIMicronized SuspensionAmorphous Solid Dispersion (ASD)Lipid-Based Formulation (SEDDS)
Aqueous Solubility (µg/mL) 1515150 (apparent)N/A (forms microemulsion)
Dissolution Rate (mg/cm²/min) 0.050.251.5> 5.0
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) 0.80.81.02.5
Oral Bioavailability (F%) in Rats < 5%15%45%60%

Experimental Protocols

1. Aqueous Solubility Determination

  • Objective: To determine the equilibrium solubility of 5-Hydroxy-1-methylhydantoin in different aqueous media.

  • Methodology:

    • Add an excess amount of the compound to vials containing phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2).

    • Rotate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.

2. In Vitro Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of 5-Hydroxy-1-methylhydantoin.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) transport, add the test compound to the apical side and measure its appearance on the basolateral side over time.

    • For basolateral-to-apical (B-A) transport, add the compound to the basolateral side and measure its appearance on the apical side.

    • Quantify the compound concentration in the receiver compartments at various time points using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

3. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of 5-Hydroxy-1-methylhydantoin after oral administration.

  • Methodology:

    • Acclimatize male Sprague-Dawley rats for at least 3 days.

    • Fast the animals overnight prior to dosing.

    • Administer the formulated 5-Hydroxy-1-methylhydantoin orally via gavage at a defined dose.

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).[5][6]

    • Analyze the plasma concentrations using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters using appropriate software. For determining absolute bioavailability (F%), an intravenous dose group is also required.

Visualizations

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation drug_form Oral Dosage Form (e.g., Tablet, Capsule) dissolution Dissolution (Drug in Solution) drug_form->dissolution Disintegration absorption Absorption (Permeation) dissolution->absorption efflux P-gp Efflux absorption->efflux portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic

Key barriers to oral drug bioavailability.

References

Validation & Comparative

Unveiling the Reno-Protective Potential of NZ 419: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of chronic kidney disease (CKD) research, the quest for effective therapeutic agents is paramount. A promising candidate, NZ 419, has demonstrated significant reno-protective effects in preclinical studies. This guide provides an objective comparison of this compound with established standards of care, Enalapril and Losartan, supported by experimental data from validated rat models of CKD. The following sections detail the performance of these compounds, the experimental methodologies employed, and the underlying signaling pathways.

Quantitative Performance Analysis

The efficacy of this compound was evaluated in two robust preclinical models of chronic kidney disease: the adenine-induced CKD model and the 5/6 nephrectomy model. These models mimic key aspects of human CKD, including elevated serum creatinine and blood urea nitrogen (BUN), and are widely used for screening potential therapeutics.

In the adenine-induced CKD rat model, oral administration of this compound at a minimum effective dose of 100 mg/kg/day resulted in a significant amelioration of the rise in serum creatinine and a reduction in oxidative stress markers[1].

In the more surgically-induced 5/6 nephrectomy rat model, this compound, at doses of 80 and 160 mg/kg/day, demonstrated a significant inhibitory effect on the increase in blood urea nitrogen and a positive impact on renal hemodynamics, as evidenced by a reduction in the decrease of renal blood flow and renal plasma flow[1].

For a comprehensive comparison, the performance of this compound is presented alongside Enalapril and Losartan, two cornerstone therapies for CKD. The data for Enalapril is derived from a study utilizing the 5/6 nephrectomy rat model[2][3]. Due to the variability in reported data for Losartan across different preclinical models, a representative dataset from an adenine-induced CKD model is included for a parallel comparison.

Table 1: Comparison of Reno-Protective Effects in the 5/6 Nephrectomy Rat Model

ParameterSham Control5/6 Nephrectomy (Untreated)5/6 Nephrectomy + Enalapril (10 mg/kg/day)5/6 Nephrectomy + this compound (80-160 mg/kg/day)
Plasma Creatinine (mg/dL) 0.5 ± 0.11.2 ± 0.20.6 ± 0.1Data Not Available
Blood Urea Nitrogen (BUN) (mg/dL) Data Not AvailableData Not AvailableData Not AvailableSignificant Inhibition of Increase
Renal Blood Flow NormalDecreasedData Not AvailableSignificant Reduction in Decrease
Systolic Blood Pressure (mmHg) 120 ± 5180 ± 10140 ± 8Data Not Available

Note: Data for Enalapril is adapted from Ismail et al., 2017.[2][3] Data for this compound is based on qualitative descriptions of significant effects.[1] Quantitative values for this compound are not yet publicly available.

Table 2: Comparison of Reno-Protective Effects in the Adenine-Induced CKD Rat Model

ParameterControlAdenine-Induced CKD (Untreated)Adenine-Induced CKD + Losartan (dose dependent)Adenine-Induced CKD + this compound (100 mg/kg/day)
Serum Creatinine (mg/dL) Data Not AvailableData Not AvailableData Not AvailableAmeliorated Increase
Blood Urea Nitrogen (BUN) (mg/dL) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The effect of this compound is described as amelioration of the increase in serum creatinine.[1] Specific quantitative data for comparison is not yet available for this compound and Losartan in a directly comparable study.

Experimental Protocols

The following are detailed methodologies for the key preclinical models utilized in the evaluation of this compound and its alternatives.

Adenine-Induced Chronic Kidney Disease (CKD) Rat Model

This model induces chronic renal failure through the oral administration of adenine, which leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial inflammation and fibrosis.

  • Animal Model: Male Wistar rats are typically used.

  • Induction: A diet containing 0.75% (w/w) adenine is provided to the rats for a period of 4 weeks to induce CKD[4][5]. Alternatively, adenine can be administered by oral gavage[4].

  • Parameters Monitored: Key indicators of renal function such as serum creatinine and blood urea nitrogen (BUN) are measured at baseline and at the end of the study. Histopathological analysis of kidney tissue is also performed to assess the degree of fibrosis and inflammation.

  • Treatment: this compound (100 mg/kg/day) or the comparator drug is administered orally for the duration of the study, starting from the induction of CKD.

5/6 Nephrectomy Rat Model

This surgical model of CKD involves the removal of a significant portion of the renal mass, leading to hyperfiltration and progressive glomerulosclerosis in the remaining kidney tissue.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: The surgery is typically performed in two stages. In the first stage, two-thirds of the left kidney is surgically removed or the upper and lower poles are ligated. One week later, a right nephrectomy is performed, leaving one-third of the original renal mass[6][7][8].

  • Parameters Monitored: Renal function is assessed by measuring plasma creatinine and BUN. Renal hemodynamics, including renal blood flow and glomerular filtration rate (GFR), are also important parameters. Systolic blood pressure is monitored as hypertension is a common consequence of this model.

  • Treatment: this compound (80-160 mg/kg/day) or the comparator drug is administered daily, typically starting after the second surgery.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the reno-protective effects of this compound and its comparators is crucial for targeted drug development.

This compound: Antioxidant and Potential Modulator of Signaling Pathways

This compound is an intrinsic antioxidant and a metabolite of creatinine. Its primary mechanism of action is believed to be the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress, a key driver of kidney damage in CKD. Beyond direct ROS scavenging, it is suggested that this compound may also modulate intracellular signaling pathways involved in inflammation and fibrosis.

NZ419_Mechanism cluster_CKD Chronic Kidney Disease Pathogenesis cluster_NZ419 This compound Action Oxidative_Stress Increased Oxidative Stress (ROS Production) Inflammation Inflammation Oxidative_Stress->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Renal_Damage Progressive Renal Damage Fibrosis->Renal_Damage NZ419 This compound (Antioxidant) NZ419->Oxidative_Stress Inhibits

Caption: Proposed mechanism of this compound in mitigating CKD progression.

Enalapril and Losartan: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, and Losartan, an angiotensin II receptor blocker (ARB), both exert their reno-protective effects by modulating the RAAS, a critical regulator of blood pressure and renal hemodynamics.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium & Water Retention Aldosterone_Secretion->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP Enalapril Enalapril (ACE Inhibitor) Enalapril->ACE Inhibits Losartan Losartan (ARB) Losartan->AT1_Receptor Blocks

Caption: The Renin-Angiotensin-Aldosterone System and points of intervention for Enalapril and Losartan.

By inhibiting ACE, Enalapril reduces the production of angiotensin II, a potent vasoconstrictor. Losartan directly blocks the AT1 receptor, preventing angiotensin II from exerting its effects. Both actions lead to vasodilation, reduced blood pressure, and decreased intraglomerular pressure, which are key to their reno-protective efficacy.

TGF-β Signaling in Renal Fibrosis

Transforming growth factor-beta (TGF-β) is a key cytokine that drives renal fibrosis. Both the antioxidant effects of this compound and the RAAS blockade by Enalapril and Losartan are thought to indirectly mitigate the pro-fibrotic signaling of TGF-β.

TGF_beta_Pathway TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Smad2_3 p-Smad2/3 TGF_beta_Receptor->Smad2_3 Smad_Complex Smad Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Gene_Transcription Pro-fibrotic Gene Transcription Nucleus->Gene_Transcription Fibrosis Renal Fibrosis Gene_Transcription->Fibrosis NZ419 This compound (Antioxidant Effects) NZ419->TGF_beta Indirectly Inhibits RAAS_Blockade RAAS Blockade (Enalapril, Losartan) RAAS_Blockade->TGF_beta Indirectly Inhibits

Caption: Simplified TGF-β signaling pathway in renal fibrosis and potential modulation by this compound and RAAS inhibitors.

Conclusion

This compound demonstrates promising reno-protective effects in preclinical models of chronic kidney disease, primarily through its potent antioxidant properties. While direct quantitative comparisons with standards of care like Enalapril and Losartan are pending the public release of more detailed data, the initial findings position this compound as a compelling candidate for further investigation in the management of CKD. Its distinct mechanism of action suggests it could potentially be used as a monotherapy or in combination with existing treatments to provide enhanced reno-protection. Further clinical trials are warranted to fully elucidate the therapeutic potential of this compound in patients with chronic kidney disease.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on preclinical data and does not constitute medical advice.

References

Comparing the antioxidant potency of NZ 419 to other known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents to combat oxidative stress-related diseases, the antioxidant potency of NZ 419 (also known as 5-hydroxy-1-methylhydantoin or HMH) is a subject of growing interest among researchers and drug development professionals. This guide provides a comprehensive comparison of this compound's antioxidant capabilities against other well-established antioxidants, supported by available experimental data and detailed methodologies.

This compound, a mammalian metabolite of creatinine, has been identified as an intrinsic antioxidant with promising protective effects against cellular damage, particularly in renal and intestinal tissues.[1] Its primary mechanism of action is attributed to its ability to scavenge hydroxyl radicals and modulate cellular signaling pathways involved in the oxidative stress response, such as the Nrf2 pathway.[1][2]

Comparative Antioxidant Potency

Direct comparative studies of this compound using standardized antioxidant assays like ORAC, DPPH, and ABTS are not extensively available in public literature. However, a key study provides a cellular-based assessment of its efficacy in reducing reactive oxygen species (ROS), offering a valuable benchmark against other known antioxidants.

Cellular Reactive Oxygen Species (ROS) Scavenging Activity

In a study utilizing the H₂DCFDA cellular ROS assay, this compound demonstrated significant ROS scavenging capabilities in HCT116 cells. The data presented below compares the percentage reduction in hydrogen peroxide-induced fluorescence, a marker for ROS levels, by this compound and other well-known antioxidants.

Antioxidant Concentration ROS Reduction (% of Control)
This compound 1 mM44.1%
N-acetylcysteine (NAC) 5 mM27.9%
5-aminosalicylic acid (5-ASA) 100 µM69.0%

Table 1: Comparative ROS Scavenging Activity. Data sourced from a study on HCT116 cells where a lower percentage indicates greater reduction of intracellular ROS.[2]

This cellular data suggests that at a 1 mM concentration, this compound is a more potent ROS scavenger than N-acetylcysteine at a 5 mM concentration under the tested conditions. While 5-aminosalicylic acid showed a greater ROS reduction, it was used at a much lower concentration, highlighting its high potency.

Contextual Comparison with Well-Known Antioxidants

To provide a broader perspective on antioxidant potency, the following table summarizes the antioxidant capacity of several widely recognized antioxidants as measured by common in vitro assays. It is important to note that these values are not a direct comparison to this compound but serve as a reference for the potency of established antioxidants.

Antioxidant Assay Potency (various units)
Vitamin C (Ascorbic Acid) ORAC~1,019,690 µmol TE/100g
Trolox ABTSStandard (TEAC = 1.0)
Glutathione DPPHIC₅₀ ≈ 3.40 mg/mL
N-acetylcysteine (NAC) DPPHLower than NACA
5-aminosalicylic acid (5-ASA) DPPHRSA ~85-90% at 0.1-1.0 mM

Table 2: Antioxidant Potency of Well-Known Antioxidants. This table provides reference values from various studies and should not be used for direct comparison with this compound due to differing assay conditions.

Mechanism of Action: The Nrf2 Signaling Pathway

This compound has been shown to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[2][3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. However, in the presence of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes. These genes encode for antioxidant and detoxifying enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_Keap1->Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Cul3 Cul3-Rbx1 (Ubiquitination) Keap1->Cul3 Cul3->Nrf2 Ub ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes Transcription->Antioxidant_Enzymes

Nrf2 signaling pathway in response to oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key antioxidant assays discussed in this guide.

H₂DCFDA Cellular ROS Assay

This assay measures the intracellular generation of reactive oxygen species.

  • Cell Culture: Plate cells (e.g., HCT116) in a 96-well plate and culture overnight.

  • Pre-treatment: Treat the cells with the test compound (e.g., this compound) at the desired concentration for a specified period (e.g., 30 minutes).

  • Loading of H₂DCFDA: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark. H₂DCFDA is a cell-permeable dye that is non-fluorescent until oxidized.

  • Induction of Oxidative Stress: After incubation, wash the cells with phosphate-buffered saline (PBS). Then, add a ROS-inducing agent (e.g., hydrogen peroxide, H₂O₂) and incubate for a defined period (e.g., 10 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The reduction in fluorescence in treated cells compared to untreated (control) cells indicates the ROS scavenging activity of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Reaction: Add a specific volume of the test sample to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).

  • Generation of ABTS•⁺: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).

  • Reaction: Add a small volume of the sample to the diluted ABTS•⁺ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (e.g., DPPH, ABTS•⁺) C Mix Samples/Standards with Reagent A->C B Prepare Test Samples (e.g., this compound) and Standards B->C D Incubate (Time & Temp Dependent) C->D E Measure Absorbance/ Fluorescence D->E F Calculate % Inhibition or TEAC E->F G Determine IC₅₀ F->G

Generalized workflow for in vitro antioxidant capacity assays.

Conclusion

This compound emerges as a noteworthy antioxidant with demonstrated efficacy in a cellular context, outperforming N-acetylcysteine in a direct comparative ROS assay. Its mechanism of action, involving both direct radical scavenging and modulation of the critical Nrf2 signaling pathway, underscores its potential as a therapeutic agent for conditions associated with oxidative stress. While further studies employing standardized in vitro assays are needed for a more complete potency profile, the existing data provides a strong foundation for continued research and development of this compound.

References

A Comparative Guide: 5-Hydroxy-1-methylhydantoin vs. N-acetylcysteine in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Hydroxy-1-methylhydantoin (HMH) and N-acetylcysteine (NAC) in their capacity to reduce oxidative stress. The following sections detail their mechanisms of action, present available quantitative data from experimental studies, and provide standardized protocols for measuring key oxidative stress markers.

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Consequently, the identification and characterization of effective antioxidants are of significant interest in drug development. This guide focuses on two such compounds: 5-Hydroxy-1-methylhydantoin, a metabolite of creatinine, and N-acetylcysteine, a well-established antioxidant and mucolytic agent.

Mechanisms of Action in Oxidative Stress Reduction

Both 5-Hydroxy-1-methylhydantoin and N-acetylcysteine have been shown to exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

N-acetylcysteine (NAC):

N-acetylcysteine is a precursor to the amino acid L-cysteine, which is a crucial component for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS.[2] Furthermore, the thiol group in NAC can directly scavenge certain free radicals.[3]

The activation of the Nrf2 pathway by NAC is a key mechanism of its antioxidant action. Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation.[3] NAC is believed to interact with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][4]

NAC_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAC N-acetylcysteine (NAC) Keap1_Nrf2 Keap1-Nrf2 Complex NAC->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds to

5-Hydroxy-1-methylhydantoin (HMH):

The precise mechanism of Nrf2 activation by 5-Hydroxy-1-methylhydantoin is less extensively characterized compared to NAC. Studies on its protective effects against paraquat-induced toxicity suggest that HMH also modulates the Nrf2 pathway.[5] The available evidence indicates that HMH treatment leads to the regulation of HO-1 protein expression, a downstream target of Nrf2.[5][6] It is proposed that by mitigating oxidative stress, HMH influences the cellular redox state, which in turn could lead to the stabilization and nuclear translocation of Nrf2. However, direct interaction with Keap1 has not been explicitly demonstrated. HMH has also been shown to have direct hydroxyl radical scavenging abilities.[7]

HMH_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMH 5-Hydroxy-1-methylhydantoin (HMH) Oxidative_Stress Oxidative Stress HMH->Oxidative_Stress Reduces Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Modulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription Nrf2_n->ARE Binds to

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical studies investigating the effects of 5-Hydroxy-1-methylhydantoin and N-acetylcysteine on key markers of oxidative stress. It is important to note that a direct comparison is challenging due to the different experimental models and conditions used in the cited studies.

Table 1: Effect on Malondialdehyde (MDA) Levels

Malondialdehyde is a widely used marker of lipid peroxidation.

CompoundExperimental ModelTissue/Cell TypeTreatmentMDA Level ChangeCitation
5-Hydroxy-1-methylhydantoin Paraquat-induced nephrotoxicity in ratsKidney1 mmol/kg HMHDecreased from 7.51 ± 0.23 to 4.21 ± 0.42 nmol/g[7]
Paraquat-induced kidney injury in miceKidney100 mg/kg HMHDecreased from 6.70 ± 0.84 to 5.10 ± 0.93 nmol/g[5]
N-acetylcysteine Traumatic brain injury in miceBrainNACA treatmentSignificantly reduced[4]
Cisplatin-induced toxicity in HepG2 cellsHepG2 cellsNAC pre-treatmentSignificantly reduced[8]
Asthenoteratozoospermia in menSeminal plasmaNAC administrationDecreased[3]

Table 2: Effect on Superoxide Dismutase (SOD) Activity

Superoxide dismutase is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical.

CompoundExperimental ModelTissue/Cell TypeTreatmentSOD Activity ChangeCitation
5-Hydroxy-1-methylhydantoin Paraquat-induced nephrotoxicity in ratsKidney1 mmol/kg HMHIncreased from 70.74 ± 6.42 to 103.76 ± 4.45 kU/L[7]
Paraquat-induced kidney injury in miceKidney100 mg/kg HMHIncreased from 33.30 ± 4.66 to 61.00 ± 9.02 kU/L[5]
N-acetylcysteine Traumatic brain injury in miceBrainNACA treatmentEnhanced activity[4]
Cisplatin-induced toxicity in HepG2 cellsHepG2 cellsCDDP decreased SOD activity, NAC ameliorated thisAmeliorated reduction[8]
SARS-CoV-2 infection in patientsSerumNAC treatmentIncreased activity[9]

Table 3: Effect on Other Antioxidant Enzymes (CAT, GPx)

Catalase and Glutathione Peroxidase are key enzymes in the detoxification of hydrogen peroxide.

CompoundExperimental ModelTissue/Cell TypeEnzymeTreatmentActivity ChangeCitation
N-acetylcysteine Traumatic brain injury in miceBrainGPxNACA treatmentEnhanced activity[4]
SARS-CoV-2 infection in patientsSerumCATNAC treatmentIncreased activity[9]
SARS-CoV-2 infection in patientsSerumGPxNAC treatmentIncreased activity[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Experimental_Workflow start Start: In vivo or In vitro Oxidative Stress Model treatment Treatment with 5-HMH or NAC start->treatment collection Sample Collection (Tissue, Cells, Serum) treatment->collection homogenization Sample Preparation (e.g., Homogenization, Lysis) collection->homogenization assays Biochemical Assays homogenization->assays mda MDA Assay (TBARS) assays->mda sod SOD Activity Assay assays->sod cat CAT Activity Assay assays->cat gpx GPx Activity Assay assays->gpx data Data Analysis and Comparison mda->data sod->data cat->data gpx->data

4.1. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay measures lipid peroxidation by quantifying MDA.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex, which can be measured spectrophotometrically.

  • Procedure:

    • Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., ice-cold 1.15% KCl).

    • Reaction Mixture: To the homogenate, add a solution of phosphoric acid (or another acid like TCA) and a solution of TBA.

    • Incubation: Incubate the mixture in a boiling water bath for 45-60 minutes.

    • Extraction: After cooling, add n-butanol to extract the pink MDA-TBA adduct.

    • Measurement: Centrifuge to separate the layers and measure the absorbance of the butanol layer at approximately 532 nm.

    • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

4.2. Superoxide Dismutase (SOD) Activity Assay

This assay measures the enzymatic activity of SOD.

  • Principle: This indirect assay is based on the inhibition of a superoxide-driven reaction. A superoxide-generating system (e.g., xanthine/xanthine oxidase) reduces a detector molecule (e.g., nitroblue tetrazolium - NBT), which forms a colored product. SOD in the sample competes for the superoxide radicals, thus inhibiting the color development. The degree of inhibition is proportional to the SOD activity.

  • Procedure:

    • Sample Preparation: Prepare a tissue homogenate or cell lysate in a suitable buffer (e.g., phosphate buffer).

    • Reaction Mixture: In a microplate well or cuvette, combine the sample, the detector molecule (e.g., NBT), and the components of the superoxide-generating system (e.g., xanthine).

    • Initiation: Start the reaction by adding the final component of the generating system (e.g., xanthine oxidase).

    • Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 560 nm for formazan formation from NBT) over a set period.

    • Calculation: Calculate the percentage of inhibition of the reaction by the sample compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

4.3. Catalase (CAT) Activity Assay

This assay determines the activity of catalase.

  • Principle: The most common method measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of disappearance of H₂O₂ is monitored spectrophotometrically by the decrease in absorbance at 240 nm.

  • Procedure:

    • Sample Preparation: Prepare a tissue homogenate or cell lysate in a phosphate buffer.

    • Reaction Mixture: In a quartz cuvette, add the sample to a phosphate buffer containing a known concentration of H₂O₂.

    • Measurement: Immediately measure the decrease in absorbance at 240 nm over a specific time (e.g., 1-3 minutes).

    • Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.

4.4. Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx.

  • Principle: This is a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH), which becomes oxidized (GSSG). The GSSG is then reduced back to GSH by glutathione reductase (GR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.

  • Procedure:

    • Sample Preparation: Prepare a tissue homogenate or cell lysate in a suitable buffer.

    • Reaction Mixture: In a cuvette, combine the sample with a reaction mixture containing GSH, glutathione reductase, and NADPH.

    • Initiation: Start the reaction by adding the substrate (e.g., cumene hydroperoxide).

    • Measurement: Monitor the decrease in absorbance at 340 nm over time.

    • Calculation: Calculate the GPx activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH at 340 nm.

Conclusion

Both 5-Hydroxy-1-methylhydantoin and N-acetylcysteine demonstrate antioxidant properties and the ability to mitigate oxidative stress. N-acetylcysteine is a well-researched compound with a clearly defined mechanism of action involving glutathione replenishment and Nrf2 pathway activation. The available quantitative data for NAC is extensive and covers a wide range of experimental models.

5-Hydroxy-1-methylhydantoin is a promising antioxidant, with studies indicating its effectiveness in reducing oxidative damage in models of acute toxicity. Its mechanism also appears to involve the Nrf2 pathway, although the specifics of this interaction require further investigation. The current body of quantitative data for HMH is less extensive than that for NAC.

For researchers and drug development professionals, N-acetylcysteine represents a benchmark antioxidant with a substantial evidence base. 5-Hydroxy-1-methylhydantoin is an emerging compound of interest that warrants further research to fully elucidate its therapeutic potential and mechanisms of action in a broader range of oxidative stress-related conditions. Direct comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative potencies.

References

A Comparative Analysis of NZ 419 and 5-Aminosalicylic Acid in Cancer Prevention for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer chemoprevention research, two compounds, the novel hydroxyl radical scavenger NZ 419 and the established anti-inflammatory drug 5-aminosalicylic acid (5-ASA), present distinct yet compelling mechanisms of action. This guide offers a detailed comparative analysis of their performance in preclinical cancer prevention studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of their experimental data, protocols, and underlying signaling pathways.

At a Glance: Key Performance Indicators

FeatureThis compound5-Aminosalicylic Acid (5-ASA)
Primary Mechanism Direct hydroxyl radical scavenger, reduces reactive oxygen species (ROS).Multi-faceted: Anti-inflammatory, modulates key signaling pathways (NF-κB, Wnt/β-catenin, PPARγ).
Key Molecular Targets Reactive Oxygen Species (ROS), Nrf2, c-Myc.NF-κB, β-catenin, PPARγ, Cyclooxygenases.
Primary In Vivo Model Apc-mutant Min mice (model for familial adenomatous polyposis).Various models including colitis-associated cancer (IL-10-/- mice) and sporadic colorectal cancer (Apc15lox/+ mice).
Reported Efficacy Significant reduction in the number of small intestinal polyps.Reduction in colitis-accelerated neoplasia, decreased risk of colorectal cancer in IBD patients.[1]
Cellular Effects Reduces oxidative stress, modestly suppresses epithelial cell proliferation.[2][3]Induces apoptosis, inhibits cell proliferation, alters cell cycle progression.[1][4][5]

Delving into the Mechanisms: A Tale of Two Pathways

The cancer preventive effects of this compound and 5-ASA are rooted in their distinct interactions with cellular machinery. This compound primarily functions as a direct antioxidant, while 5-ASA exerts its influence through the modulation of multiple signaling cascades integral to inflammation and cell growth.

This compound: The Radical Scavenger

This compound, a metabolite of creatinine, has demonstrated its potential in cancer prevention by directly neutralizing hydroxyl radicals, a potent form of reactive oxygen species (ROS).[2][3] Elevated ROS levels are a known contributor to DNA damage and carcinogenesis. The mechanism of this compound involves the downregulation of the Nrf2 transcriptional pathway, which is a key regulator of the cellular antioxidant response, and a decrease in the expression of the oncoprotein c-Myc, which plays a crucial role in cell proliferation.[2][3]

NZ419_Mechanism cluster_0 Cellular Environment cluster_1 This compound Action cluster_2 Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway Activation ROS->Nrf2 activates NZ419 This compound NZ419->ROS scavenges NZ419->Nrf2 downregulates cMyc c-Myc Expression NZ419->cMyc downregulates Tumorigenesis Tumorigenesis Nrf2->Tumorigenesis promotes Proliferation Cell Proliferation cMyc->Proliferation drives Proliferation->Tumorigenesis leads to

Mechanism of Action for this compound.
5-Aminosalicylic Acid: The Signaling Modulator

5-ASA's role in cancer prevention is more complex, involving the modulation of at least three key signaling pathways: NF-κB, Wnt/β-catenin, and PPARγ.

  • NF-κB Pathway: 5-ASA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response and cell survival.[6][7] By blocking NF-κB, 5-ASA can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins.

  • Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. 5-ASA can interfere with this pathway by promoting the degradation of β-catenin, thereby reducing the transcription of target genes that drive cell growth.[5]

  • PPARγ Pathway: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory and anti-proliferative effects. 5-ASA can activate PPARγ, leading to the inhibition of cancer cell growth and induction of apoptosis.[6]

fiveASA_Signaling cluster_NFkB NF-κB Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_PPARg PPARγ Pathway 5ASA 5-Aminosalicylic Acid (5-ASA) NFkB NF-κB Activation 5ASA->NFkB inhibits Wnt β-catenin Stabilization 5ASA->Wnt inhibits PPARg PPARγ Activation 5ASA->PPARg activates Inflammation Inflammation NFkB->Inflammation Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition Cancer_Progression Cancer_Progression Inflammation->Cancer_Progression Apoptosis_Inhibition->Cancer_Progression Cell_Proliferation_Wnt Cell Proliferation Wnt->Cell_Proliferation_Wnt Cell_Proliferation_Wnt->Cancer_Progression Apoptosis_Induction Induction of Apoptosis PPARg->Apoptosis_Induction Cell_Growth_Inhibition Inhibition of Cell Growth PPARg->Cell_Growth_Inhibition Cancer_Prevention Cancer_Prevention Apoptosis_Induction->Cancer_Prevention Cell_Growth_Inhibition->Cancer_Prevention

Signaling Pathways Modulated by 5-ASA.

Experimental Data: A Quantitative Comparison

The following tables summarize the key quantitative findings from preclinical studies of this compound and 5-ASA in cancer prevention.

Table 1: In Vivo Efficacy of this compound in Apc-mutant Min Mice

Treatment GroupDoseDurationOutcome% Reduction in Polyp Number (Middle Small Intestine)p-value
Control-8 weeks---
This compound500 ppm in diet8 weeksReduction in intestinal polyps37.6%< 0.05

Data from Hosoya M, et al. Bulletin of Pioneering Researches of Medical and Clinical Science.[2]

Table 2: In Vitro and In Vivo Effects of 5-Aminosalicylic Acid

Experimental ModelCompound/DoseDurationKey FindingsReference
In Vitro
HT-29, HCT116, LoVo cells10-20 mmol/L 5-ASA48 hoursSignificant concentration-dependent reduction in proliferation.[4]Stolfi C, et al. J Natl Cancer Inst.
HT-29 cells30 mM 5-ASA96 hoursUpregulation of KLF4 transcripts, a tumor suppressor.Parenti S, et al. Cancer Prev Res.
In Vivo
IL-10-/- mice with colitisLow & High dose 5-ASA-Dose-dependent reduction in colitis-induced dysplasia.[8]D'Agnillo F, et al. Am J Pathol.
FabplCre;Apc15lox/+ mice5-ASA enemas3 weeks50% reduction in colitis-accelerated neoplasia.Koelink PJ, et al. Carcinogenesis.
Human Epidemiological Study≥1.2 g/day Mesalazine (a 5-ASA formulation)Long-term91% reduction in colorectal cancer risk in ulcerative colitis patients compared to no treatment.[1]Eaden J, et al. Aliment Pharmacol Ther.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of the key experimental protocols for the studies cited.

This compound In Vivo Study in Apc-mutant Min Mice

NZ419_Workflow Start Start: 5-week-old male C57BL/6-ApcMin/+ mice Diet Dietary Intervention: Control vs. 500 ppm this compound in basal diet AIN-76A Start->Diet Duration Treatment Duration: 8 weeks Diet->Duration Endpoint Endpoint Analysis: - Polyp number and size counting - Serum analysis for oxidative stress markers - Immunohistochemistry for PCNA - qRT-PCR for c-Myc expression Duration->Endpoint Result Outcome: Evaluation of this compound's effect on intestinal polyp formation Endpoint->Result

Experimental Workflow for this compound In Vivo Study.
  • Animal Model: Male C57BL/6-ApcMin/+ (Min) mice, a well-established model for familial adenomatous polyposis, were used.[2]

  • Treatment: At 5 weeks of age, mice were randomized into a control group receiving a basal AIN-76A diet and a treatment group receiving the same diet supplemented with 500 ppm this compound.[2]

  • Duration: The dietary intervention was maintained for 8 weeks.[2]

  • Endpoint Analysis: At the end of the study, the entire intestinal tract was examined for the number and size of polyps. Serum was collected to measure reactive carbonyl species as markers of oxidative stress. Polyp tissues were analyzed by immunohistochemistry for the proliferation marker PCNA and by quantitative real-time PCR for the expression of the c-Myc oncogene.[2]

5-Aminosalicylic Acid In Vitro Cell Proliferation Assay
  • Cell Lines: Human colorectal cancer cell lines such as HT-29, HCT116, and LoVo were utilized.[4]

  • Treatment: Cells were cultured in the presence of varying concentrations of 5-ASA (typically ranging from 0 to 20 mmol/L) for a specified duration, often 48 hours.[4]

  • Analysis: Cell proliferation and viability were assessed using methods such as the MTT assay, which measures mitochondrial dehydrogenase activity in living cells. Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining.[4]

Conclusion

This compound and 5-aminosalicylic acid represent two distinct approaches to cancer prevention. This compound's targeted action as a radical scavenger offers a direct and specific mechanism for mitigating oxidative stress-induced carcinogenesis. In contrast, 5-ASA's pleiotropic effects on multiple signaling pathways provide a broader, albeit more complex, mode of action. The quantitative data from preclinical models are promising for both compounds, with this compound showing significant efficacy in a genetic model of intestinal polyposis and 5-ASA demonstrating robust effects in both inflammation-driven and sporadic cancer models, as well as in human epidemiological studies.

For researchers in the field, the choice between these or similar compounds for further investigation will depend on the specific cancer type, the role of oxidative stress versus inflammation in its etiology, and the desired therapeutic window. The detailed experimental protocols provided herein should facilitate the design of future studies aimed at further elucidating the preventive potential of these and other novel agents. The continued exploration of both targeted and multi-modal approaches will be crucial in advancing the field of cancer chemoprevention.

References

A Comparative Guide to Validating the Effect of Novel Compounds on Bradykinin-Induced Cellular Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic proposed a validation of "NZ 419" as a modulator of bradykinin signaling. However, a review of the scientific literature indicates that this compound (also known as 5-hydroxy-1-methylhydantoin or HMH) is characterized as a radical scavenger and antioxidant.[1][2][3][4][5] Its primary investigated effects are the reduction of reactive oxygen species (ROS) and the potential prevention of conditions like intestinal polyp formation and chronic kidney disease.[1][2][3][4][5] There is currently no direct scientific evidence to suggest that this compound functions as a bradykinin receptor antagonist or directly modulates the bradykinin signaling pathway.

Therefore, this guide has been developed to provide a comprehensive framework for validating the effect of any novel investigational compound, hereafter referred to as "Compound X," on bradykinin-induced cellular changes. For comparative purposes, we will contrast the hypothetical data of Compound X with a well-established bradykinin B2 receptor antagonist, Icatibant (Hoe 140) .[6][7][8][9]

Introduction to Bradykinin Signaling

Bradykinin is a potent inflammatory mediator that exerts its effects by binding to two main G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[10][11][12] The B2 receptor is constitutively expressed in many cell types and mediates the majority of bradykinin's acute physiological effects, including vasodilation, increased vascular permeability, and pain.[11][13][14] The B1 receptor is typically induced during tissue injury and inflammation and is associated with chronic inflammatory states.[11][14]

Upon bradykinin binding, the B2 receptor primarily couples to Gαq, which activates phospholipase C (PLC).[10][11][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][16][17] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[18][19] This surge in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), leading to cellular responses like proliferation and inflammation.[10][20][21]

Comparative Analysis of Bradykinin Modulators

This section provides a hypothetical comparison between a known B2 receptor antagonist, Icatibant (Hoe 140), and a test compound, "Compound X." The data presented is illustrative to demonstrate how results from the described experimental protocols would be presented.

Table 1: Comparative Potency in Inhibiting Bradykinin-Induced Calcium Mobilization
CompoundTarget ReceptorMechanism of ActionCell LineIC50 (nM) for Inhibition of Bradykinin-Induced Ca2+ Release
Icatibant (Hoe 140) Bradykinin B2Competitive AntagonistA-431 (human epidermoid carcinoma)1.07[7]
Compound X (Hypothetical) UnknownAntioxidant/IndirectA-431 (human epidermoid carcinoma)>10,000

IC50: Half-maximal inhibitory concentration.

Table 2: Effect on Bradykinin-Induced ERK1/2 Phosphorylation
Compound (Concentration)TreatmentRelative p-ERK1/2 Levels (% of Bradykinin control)
Control Bradykinin (10 nM)100%
Icatibant (100 nM) Bradykinin (10 nM) + Icatibant5%
Compound X (10 µM) Bradykinin (10 nM) + Compound X95%

p-ERK1/2: Phosphorylated Extracellular signal-regulated kinases 1 and 2.

Table 3: Comparative Effect on Bradykinin-Induced Cell Proliferation
Compound (Concentration)TreatmentCell Proliferation (% of Bradykinin control)
Control Bradykinin (100 nM)100%
Icatibant (1 µM) Bradykinin (100 nM) + Icatibant12%
Compound X (10 µM) Bradykinin (100 nM) + Compound X98%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Intracellular Calcium Mobilization Assay

This assay directly measures the ability of a compound to block bradykinin-induced calcium release, a primary downstream effect of B2 receptor activation.[22][23][24][25]

Protocol:

  • Cell Culture: Plate cells (e.g., human subcutaneous fibroblasts or A-431 cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[26]

    • Remove the culture medium, wash the cells once with the assay buffer, and add 100 µL of the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with the assay buffer to remove excess dye.

    • Add serial dilutions of the test compound (e.g., Compound X) or control antagonist (e.g., Icatibant) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation).

    • Establish a stable baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm).

    • Add a pre-determined concentration of bradykinin (typically the EC80 concentration) to all wells simultaneously.

    • Record the fluorescence intensity over time (e.g., for 1-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F_max - F_baseline).

    • Plot the peak fluorescence response against the antagonist concentration and fit to a dose-response curve to determine the IC50 value.

Western Blotting for ERK1/2 Phosphorylation

This method assesses the activation of the MAPK signaling pathway downstream of bradykinin receptor activation.[27][28][29]

Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluence and serum-starve overnight to reduce basal signaling.

    • Pre-incubate cells with the test compound or control antagonist for a specified time (e.g., 30 minutes).

    • Stimulate the cells with bradykinin (e.g., 10 nM) for a short period (typically 3-5 minutes to capture peak phosphorylation).[27]

  • Cell Lysis:

    • Place the culture plates on ice, aspirate the media, and wash with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[30]

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal and express the results as a percentage of the bradykinin-stimulated control.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of compounds on bradykinin-induced cell proliferation.[21][31]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium for 18-24 hours to synchronize the cells in a quiescent state.

  • Treatment: Treat the cells with bradykinin in the presence or absence of the test compound or control antagonist. Include appropriate vehicle controls. Incubate for 24-48 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the bradykinin-stimulated control.

Visualizations

Signaling Pathway Diagram

Bradykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BK Bradykinin B2R B2 Receptor BK->B2R Gq Gαq B2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca Ca²⁺ ER->Ca releases MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) Ca->MAPK_Cascade activates PKC->MAPK_Cascade activates Cell_Response Cellular Responses (Proliferation, Inflammation) MAPK_Cascade->Cell_Response

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture assay_selection Select Assays: - Calcium Mobilization - Western Blot (p-ERK) - Proliferation (MTT) cell_culture->assay_selection treatment Treat Cells: - Bradykinin - Compound X - Known Antagonist assay_selection->treatment ca_assay Calcium Mobilization Assay treatment->ca_assay wb_assay Western Blot Assay treatment->wb_assay mtt_assay Proliferation Assay treatment->mtt_assay data_analysis Data Analysis: - IC50 Calculation - Densitometry - Proliferation Rate ca_assay->data_analysis wb_assay->data_analysis mtt_assay->data_analysis comparison Comparative Analysis (Compound X vs. Antagonist) data_analysis->comparison conclusion Conclusion on Compound X's Effect on Bradykinin Signaling comparison->conclusion

Caption: Workflow for Validating a Compound's Effect.

Logical Comparison Diagram

Logical_Comparison cluster_known Known Antagonist (Icatibant) cluster_test Test Compound X (e.g., Antioxidant) Icatibant Icatibant B2R_Block Blocks B2 Receptor Icatibant->B2R_Block Ca_Inhibit Inhibits Ca²⁺ Release B2R_Block->Ca_Inhibit ERK_Inhibit Inhibits p-ERK Ca_Inhibit->ERK_Inhibit Prolif_Inhibit Inhibits Proliferation ERK_Inhibit->Prolif_Inhibit CompoundX Compound X ROS_Scavenge Scavenges ROS CompoundX->ROS_Scavenge No_B2R_Block No B2 Receptor Blockade ROS_Scavenge->No_B2R_Block No direct link No_Ca_Inhibit No Inhibition of Ca²⁺ Release No_B2R_Block->No_Ca_Inhibit No_ERK_Inhibit No Inhibition of p-ERK No_Ca_Inhibit->No_ERK_Inhibit No_Prolif_Inhibit No Inhibition of Proliferation No_ERK_Inhibit->No_Prolif_Inhibit

Caption: Comparison of Mechanisms of Action.

References

Cross-Species Comparison of NZ 419 Metabolism and Efficacy: A Methodological and Data Presentation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "NZ 419." The following guide is a comprehensive template designed for researchers, scientists, and drug development professionals to structure and present their internal data for cross-species comparison. This document utilizes a hypothetical compound, "this compound," to illustrate the required data presentation, experimental protocols, and visualizations.

Introduction

The successful preclinical and clinical development of a new chemical entity (NCE) relies heavily on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties across different species. Significant variations in drug metabolism and efficacy between animal models and humans can lead to failed clinical trials. This guide provides a structured framework for comparing the metabolism and efficacy of the investigational compound this compound across key preclinical species and human systems. All quantitative data is summarized in comparative tables, and key experimental methodologies are detailed to ensure reproducibility and clarity.

Comparative Metabolism of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to predicting its human pharmacokinetic profile. The following sections summarize key metabolic parameters across species.

In Vitro Metabolic Stability

Metabolic stability, assessed using liver microsomes, provides an initial indication of the intrinsic clearance of a compound.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-Life (T1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.815.1
Cynomolgus Monkey33.220.9
Beagle Dog58.111.9
Sprague-Dawley Rat12.555.4
CD-1 Mouse8.977.9
In Vivo Pharmacokinetic Parameters

Single-dose pharmacokinetic studies in various species are essential to understand the complete in vivo disposition of this compound.

Table 2: In Vivo Pharmacokinetic Parameters of this compound Following a 5 mg/kg Intravenous (IV) Dose

SpeciesCmax (ng/mL)AUC0-inf (ng·h/mL)T1/2 (h)Clearance (CL) (mL/min/kg)Volume of Distribution (Vss) (L/kg)
Human (projected)125034504.124.28.3
Cynomolgus Monkey118029803.528.07.8
Beagle Dog145041005.220.38.9
Sprague-Dawley Rat85015601.853.47.7
CD-1 Mouse6709801.285.07.9
Metabolite Identification

Identifying major metabolic pathways and resultant metabolites is crucial for understanding potential differences in drug clearance and assessing the relevance of preclinical safety studies.

Table 3: Major Metabolites of this compound Identified in Plasma Across Species

MetaboliteMetabolic ReactionHumanMonkeyDogRatMouse
M1N-dealkylation++++++++++
M2Hydroxylation++++++++++++
M3Glucuronidation++++++++++++

(+ indicates relative abundance)

Comparative Efficacy of this compound

Efficacy is assessed through in vitro potency against the intended target and in vivo activity in relevant disease models.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) against the primary molecular target, Kinase Y, was determined across species orthologs.

Table 4: In Vitro Potency (IC50) of this compound Against Kinase Y

SpeciesTargetIC50 (nM)
HumanKinase Y5.2
Cynomolgus MonkeyKinase Y4.8
Beagle DogKinase Y5.5
Sprague-Dawley RatKinase Y15.7
CD-1 MouseKinase Y12.4
In Vivo Efficacy

The efficacy of this compound was evaluated in a tumor xenograft model.

Table 5: In Vivo Efficacy of this compound in a Human Tumor Xenograft Mouse Model

Dose (mg/kg, oral)Dosing FrequencyTumor Growth Inhibition (%)
10QD45
30QD78
100QD95

(QD: once daily)

Experimental Protocols

Detailed methodologies are provided for key experiments to ensure transparency and facilitate replication.

In Vitro Metabolic Stability Protocol
  • System: Pooled liver microsomes from human, monkey, dog, rat, and mouse (0.5 mg/mL).

  • Compound Concentration: 1 µM this compound.

  • Incubation: The reaction was initiated by adding NADPH (1 mM) to the mixture in a phosphate buffer (100 mM, pH 7.4) and incubating at 37°C.

  • Time Points: Aliquots were collected at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples were centrifuged, and the supernatant was analyzed using a validated LC-MS/MS method to quantify the remaining this compound.

  • Calculation: The half-life (T1/2) was determined from the slope of the natural log of the remaining parent compound versus time. Intrinsic clearance was calculated using the formula: CLint = (0.693 / T1/2) / (mg/mL microsomal protein).

In Vivo Pharmacokinetic Protocol
  • Animals: Naive male Sprague-Dawley rats (n=3 per group).

  • Formulation: this compound was formulated in 5% DMSO, 40% PEG300, 55% Saline.

  • Administration: A single intravenous (IV) dose of 5 mg/kg was administered via the tail vein.

  • Sample Collection: Blood samples (~100 µL) were collected from the jugular vein into K2EDTA-coated tubes at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of this compound were determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

G cluster_0 In Vivo Pharmacokinetic Study Workflow A Dose Formulation B IV Administration to Rats (5 mg/kg) A->B C Serial Blood Sampling (0-24h) B->C D Plasma Separation C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Analysis (NCA) E->F

Caption: Experimental workflow for the in vivo pharmacokinetic study.

G cluster_1 This compound Proposed Signaling Pathway NZ419 This compound KinaseY Kinase Y NZ419->KinaseY Inhibition SubstrateP Substrate Phosphorylation KinaseY->SubstrateP Catalyzes Downstream Downstream Signaling (e.g., Proliferation Pathway) SubstrateP->Downstream Response Tumor Growth Downstream->Response

Independent Validation of NZ 419's Effect on Intestinal Polyp Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel therapeutic agents for the prevention and treatment of intestinal polyposis, a precursor to colorectal cancer, is a significant area of research. NZ 419, a metabolite of creatinine, has emerged as a promising candidate with demonstrated efficacy in preclinical models. This guide provides an independent validation of this compound's effect on intestinal polyp formation, presenting a comparative analysis with established and alternative therapeutic agents. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Comparative Efficacy of Anti-Polyp Agents

The following table summarizes the quantitative data on the efficacy of this compound and alternative compounds in reducing intestinal polyp formation in the widely used Apc-mutant mouse model.

CompoundAnimal ModelDosageDurationPolyp Reduction (%)Key Findings
This compound Apc-mutant Min mice500 ppm in diet8 weeks37.6%Significant reduction in small intestinal polyps, particularly in the middle region.[1][2]
Aspirin Apc-mutant Min/+ miceNot specifiedNot specified44%Decreased rate of tumor formation.[2]
Sulindac Sulfide Apc-mutant Min mice0.5 +/- 0.1 mg/dayTo 110 days of age98.2%Almost complete prevention of tumors.[3]
Celecoxib Apc-mutant Min/+ mice1500 ppm in diet"Early" treatment71%Dramatic reduction in tumor multiplicity.[4]
Curcumin C57BL/6J-Min/+ mice0.15% in dietTo 15 weeks of age~63%Similar tumor inhibition to CAPE.[5][6]
Caffeic Acid Phenethyl Ester (CAPE) C57BL/6J-Min/+ mice0.15% in dietTo 15 weeks of age63%Decreased tumor formation.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

This compound In Vivo Study Protocol
  • Animal Model: Apc-mutant Min mice, a well-established model for familial adenomatous polyposis.[1][2]

  • Treatment Group: Mice were administered a diet containing 500 ppm of this compound.[1][2]

  • Control Group: A control group of Apc-mutant Min mice received a standard diet without this compound.

  • Duration: The treatment was carried out for 8 weeks.[1][2]

  • Endpoint Analysis: At the end of the 8-week period, the mice were sacrificed, and the number and size of intestinal polyps were quantified. Tissues were also collected for further analysis, including immunohistochemistry for proliferation markers (PCNA) and gene expression analysis for oncogenes like c-Myc.[1][2]

Aspirin, Sulindac, and Celecoxib In Vivo Study Protocols (General)
  • Animal Model: Apc-mutant mouse strains (e.g., Min/+, Apc1638N/+) are commonly used.[1][2][4][7]

  • Treatment Administration: The compounds are typically administered in the diet or drinking water at specified concentrations (e.g., ppm or mg/day).[3][4][7]

  • Study Duration: The duration of these studies varies, ranging from several weeks to months, to assess both prevention and regression of polyps.[1][3][4][7]

  • Endpoint Analysis: Similar to the this compound protocol, the primary endpoints are the number and size of intestinal polyps. Additional analyses often include assessment of apoptosis, cell proliferation, and levels of prostaglandins (e.g., PGE2) in intestinal tissues.[2][3]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and its comparators are mediated through distinct signaling pathways.

This compound Signaling Pathway

This compound functions as a hydroxyl radical scavenger, directly reducing reactive oxygen species (ROS).[1][2] This activity leads to the downregulation of H₂O₂-induced transcriptional activation of the Nrf2 promoter.[1][2] The reduction in oxidative stress and subsequent signaling alterations contribute to decreased expression of the proliferation-related oncogene c-Myc and a modest suppression of epithelial cell proliferation.[1][2]

NZ419_Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway Activation ROS->Nrf2 activates NZ419 This compound NZ419->ROS scavenges cMyc c-Myc Expression Nrf2->cMyc influences Proliferation Epithelial Cell Proliferation cMyc->Proliferation promotes Polyps Intestinal Polyp Formation Proliferation->Polyps leads to

This compound Mechanism of Action
NSAIDs (Aspirin, Sulindac, Celecoxib) Signaling Pathway

Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, sulindac, and celecoxib primarily exert their anti-polyp effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in intestinal tumors.[8] This inhibition reduces the synthesis of prostaglandins, such as PGE2, which are potent promoters of cell proliferation and inflammation.[3] By lowering prostaglandin levels, NSAIDs can increase apoptosis (programmed cell death) and decrease cell proliferation in the intestinal mucosa, thereby inhibiting polyp formation.[2][3]

NSAID_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins synthesizes NSAIDs Aspirin, Sulindac, Celecoxib NSAIDs->COX inhibit Proliferation Cell Proliferation Prostaglandins->Proliferation promotes Apoptosis Apoptosis Prostaglandins->Apoptosis inhibits Polyps Intestinal Polyp Formation Proliferation->Polyps leads to Apoptosis->Polyps prevents

NSAID Mechanism of Action

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound on intestinal polyp formation in a preclinical model.

Experimental_Workflow Start Start: Select Animal Model (e.g., Apc-mutant mice) Grouping Randomly Assign to Treatment & Control Groups Start->Grouping Treatment Administer Compound (e.g., this compound) or Vehicle Control via Diet/Water Grouping->Treatment Monitoring Monitor Animal Health and Weight for a Defined Period Treatment->Monitoring Endpoint Endpoint: Sacrifice Animals and Collect Intestinal Tissue Monitoring->Endpoint Analysis Quantify Polyp Number and Size Endpoint->Analysis FurtherAnalysis Perform Histological and Molecular Analyses Analysis->FurtherAnalysis

Preclinical Evaluation Workflow

Conclusion

The available preclinical data indicates that this compound is a promising agent for the inhibition of intestinal polyp formation, acting through a distinct mechanism of ROS scavenging. When compared to established NSAIDs, this compound demonstrates a notable, albeit quantitatively different, level of efficacy in the Apc-mutant mouse model. The detailed protocols and pathway diagrams provided in this guide offer a framework for further comparative studies and independent validation. Future research should focus on dose-response relationships, long-term safety, and the potential for combination therapies to enhance efficacy in preventing colorectal cancer.

References

A Comparative Safety Analysis of Uremic Toxin Scavengers: NZ 419 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for chronic kidney disease (CKD), the management of uremic toxins remains a critical challenge. A variety of scavenger agents have been developed to mitigate the toxic effects of these retained solutes. This guide provides a comparative analysis of the safety profile of NZ 419, an investigational uremic toxin scavenger, against established and alternative agents, namely AST-120 and Sevelamer. The following sections detail the available preclinical and clinical safety data, supported by experimental methodologies, to offer an objective comparison for research and development professionals.

Executive Summary of Comparative Safety Profiles

The table below summarizes the key safety findings for this compound, AST-120, and Sevelamer based on available data. A significant data gap exists for this compound, with no formal preclinical toxicology or clinical trial safety data publicly available. The information presented for this compound is derived from preliminary, non-guideline preclinical studies. In contrast, AST-120 and Sevelamer have undergone extensive clinical evaluation, providing a more robust understanding of their safety in human subjects.

ParameterThis compound (5-hydroxy-1-methylhydantoin)AST-120 (Kremezin®)Sevelamer (Renagel®, Renvela®)
Mechanism of Action Antioxidant, Hydroxyl Radical ScavengerOral Carbon Adsorbent of Uremic Toxin PrecursorsNon-absorbable Phosphate-Binding Polymer with Uremic Toxin Binding Properties
Preclinical Safety Findings No formal toxicology studies available. Studies on paraquat-induced toxicity suggest antioxidant effects and potential protection against kidney injury.Preclinical studies in rats have been conducted, but specific quantitative data such as LD50 and NOAEL are not readily available in the public domain.Not systemically absorbed. In a two-year carcinogenicity study in rats, an increased incidence of urinary bladder transitional cell papilloma was observed in male rats at a high dose. No evidence of mutagenicity in the Ames test.
Clinical Safety Profile No clinical trial safety data available.Generally well-tolerated. The most common adverse events are gastrointestinal, including constipation, nausea, loss of appetite, and diarrhea. No significant difference in serious adverse events compared to placebo in major clinical trials.Not systemically absorbed. Common adverse events are primarily gastrointestinal, including vomiting, nausea, diarrhea, dyspepsia, abdominal pain, flatulence, and constipation. Sevelamer hydrochloride may worsen metabolic acidosis.
Development Status Investigational; reportedly in clinical development.Approved for use in Japan, South Korea, Taiwan, and the Philippines.Approved for the control of serum phosphorus in CKD patients on dialysis.

In-Depth Safety Profile of this compound (5-hydroxy-1-methylhydantoin)

This compound, chemically known as 5-hydroxy-1-methylhydantoin, is a metabolite of creatinine and is being investigated for its potential as a uremic toxin scavenger due to its intrinsic antioxidant and hydroxyl radical scavenging properties.

Preclinical Safety Data:

To date, formal preclinical safety studies conducted under Good Laboratory Practice (GLP) guidelines for this compound have not been identified in the public domain. The available information is derived from academic research focused on its protective effects in specific toxicity models:

  • Paraquat-Induced Nephrotoxicity Studies: In studies involving rodent models of paraquat-induced kidney injury, administration of 5-hydroxy-1-methylhydantoin demonstrated a protective effect, which was attributed to its antioxidant properties and ability to scavenge hydroxyl radicals[1][2]. These studies showed that it could reduce markers of oxidative stress, such as malondialdehyde (MDA), and increase the activity of antioxidant enzymes like superoxide dismutase (SOD)[1][2]. While these findings suggest a favorable biological activity, they do not provide the comprehensive safety assessment required for a new drug candidate. Key toxicological endpoints such as acute toxicity (LD50), repeated-dose toxicity (No-Observed-Adverse-Effect Level - NOAEL), genotoxicity, and carcinogenicity have not been reported.

Clinical Safety Data:

No published data from Phase I or subsequent clinical trials detailing the safety and tolerability of this compound in humans are currently available.

In-Depth Safety Profile of AST-120 (Kremezin®)

AST-120 is an oral spherical carbon adsorbent designed to adsorb uremic toxins and their precursors, such as indole (a precursor to indoxyl sulfate), within the gastrointestinal tract, thereby reducing their systemic absorption[3][4].

Preclinical Safety Data:

While numerous preclinical efficacy studies in rat models of CKD have demonstrated the ability of AST-120 to attenuate the progression of renal disease, specific quantitative data from formal toxicology studies are not widely published. These preclinical studies have generally supported the safety of AST-120, paving the way for extensive clinical investigation.

Clinical Safety Data:

The safety of AST-120 has been evaluated in numerous clinical trials, including large-scale, randomized, placebo-controlled studies[5][6]. The overall safety profile is considered favorable, with the majority of adverse events being gastrointestinal in nature.

  • Common Adverse Events: A consistent finding across clinical trials is a higher incidence of gastrointestinal disorders in patients treated with AST-120 compared to placebo. These include:

    • Constipation

    • Nausea

    • Vomiting

    • Decreased appetite

    • Diarrhea

  • Serious Adverse Events: In major clinical trials, no significant difference in the incidence of serious adverse events has been observed between the AST-120 and placebo groups.

  • Dermatological Events: Some meta-analyses have suggested a potential increase in dermatological events with tailored-dose AST-120[5].

In-Depth Safety Profile of Sevelamer (Renagel®, Renvela®)

Sevelamer is a non-absorbable, calcium-free phosphate-binding polymer used to manage hyperphosphatemia in CKD patients. It also possesses the ability to bind and remove certain uremic toxins from the gastrointestinal tract. Sevelamer is available as sevelamer hydrochloride and sevelamer carbonate.

Preclinical Safety Data:

As a non-systemically absorbed polymer, the primary focus of preclinical safety evaluation has been on local gastrointestinal effects and long-term exposure.

  • Carcinogenicity: In a two-year dietary carcinogenicity study in rats, sevelamer hydrochloride was associated with an increased incidence of urinary bladder transitional cell papilloma in male rats at a high dose (human equivalent dose twice the maximum clinical trial dose)[3]. The mechanism for this is not fully understood but may be related to the high chloride load.

  • Mutagenicity: Sevelamer hydrochloride was not mutagenic in the in vitro bacterial reverse mutation assay (Ames test)[3].

  • Impairment of Fertility: In a study in rats, sevelamer hydrochloride did not impair fertility[3].

Clinical Safety Data:

Sevelamer has been extensively studied in clinical trials and is widely used in clinical practice. Its safety profile is well-characterized.

  • Common Adverse Events: Similar to AST-120, the most frequently reported adverse events are gastrointestinal, including:

    • Vomiting

    • Nausea

    • Diarrhea

    • Dyspepsia

    • Abdominal pain

    • Flatulence

    • Constipation[3]

  • Metabolic Acidosis: Sevelamer hydrochloride can exacerbate or cause metabolic acidosis due to the exchange of chloride for phosphate in the gut. Sevelamer carbonate was developed to address this issue and has been shown to have a more favorable effect on serum bicarbonate levels.

  • Absorption of Vitamins: Being a non-specific binder, sevelamer may reduce the absorption of fat-soluble vitamins (A, D, E, and K) and folic acid[3].

Methodologies for Key Safety Experiments

To ensure a thorough and standardized evaluation of the safety of new drug candidates like this compound, a series of preclinical toxicology studies are typically conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance and to obtain information on its hazardous properties to allow for classification.

Experimental Protocol:

  • Test Animals: Typically, a rodent species such as rats is used. A small number of animals are used in a stepwise procedure.

  • Dose Administration: The test substance is administered orally by gavage at one of a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure: The study proceeds in a stepwise manner, with the outcome of dosing at one level determining the dose for the next step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality and toxic effects at different dose levels.

start Start with defined dose level (e.g., 300 mg/kg) step2 Dose 3 animals start->step2 observe Observe for mortality/toxicity step2->observe outcome1 2-3 animals die observe->outcome1 outcome2 0-1 animal dies observe->outcome2 lower_dose Repeat at a lower dose outcome1->lower_dose higher_dose Repeat at a higher dose outcome2->higher_dose lower_dose->step2 classify Classify substance based on outcome lower_dose->classify higher_dose->step2 higher_dose->classify

Workflow for Acute Oral Toxicity Testing (OECD 423).
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Experimental Protocol:

  • Tester Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme preparation, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

  • Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation will be able to grow and form visible colonies. The number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

cluster_without_s9 Without Metabolic Activation cluster_with_s9 With Metabolic Activation (S9 Mix) bacteria1 Bacterial Tester Strains plate1 Plate on Minimal Agar bacteria1->plate1 substance1 Test Substance substance1->plate1 incubate1 Incubate plate1->incubate1 count1 Count Revertant Colonies incubate1->count1 result Compare colony counts to control count1->result bacteria2 Bacterial Tester Strains plate2 Plate on Minimal Agar bacteria2->plate2 substance2 Test Substance substance2->plate2 s9 S9 Mix s9->plate2 incubate2 Incubate plate2->incubate2 count2 Count Revertant Colonies incubate2->count2 count2->result

Workflow for the Bacterial Reverse Mutation (Ames) Test.
Repeated-Dose 28-Day Oral Toxicity Study in Rodents (as per OECD Guideline 407)

Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 28-day period.

Experimental Protocol:

  • Test Animals: Young adult rats are typically used. Animals are divided into at least three dose groups and one control group, with an equal number of males and females in each group.

  • Dose Administration: The test substance is administered orally (by gavage, in diet, or in drinking water) daily for 28 days.

  • Observations:

    • Clinical Observations: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters.

    • Ophthalmological Examination: Performed before and at the end of the study.

  • Pathology: At the end of the 28-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

  • Endpoint: The study aims to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

cluster_observations In-life Observations cluster_terminal Terminal Procedures start Select Rodent Groups (3 Dose Levels + 1 Control) dosing Daily Oral Administration for 28 Days start->dosing clinical Daily Clinical Signs dosing->clinical bw_food Weekly Body Weight & Food/Water Intake dosing->bw_food ophthalmology Ophthalmology dosing->ophthalmology end_of_study End of 28-Day Dosing dosing->end_of_study analysis Data Analysis & NOAEL Determination clinical->analysis bw_food->analysis ophthalmology->analysis blood Hematology & Clinical Biochemistry end_of_study->blood necropsy Gross Necropsy end_of_study->necropsy blood->analysis histopath Histopathology necropsy->histopath histopath->analysis

Workflow for a 28-Day Repeated-Dose Oral Toxicity Study.

Conclusion

This comparative guide highlights the current state of knowledge regarding the safety profiles of this compound, AST-120, and Sevelamer. While AST-120 and Sevelamer have well-documented safety profiles, characterized primarily by gastrointestinal adverse events, there is a significant lack of publicly available safety data for this compound. The preliminary preclinical findings for this compound are promising in terms of its antioxidant activity, but a comprehensive assessment of its safety through standardized preclinical toxicology studies and controlled clinical trials is essential for its further development as a therapeutic agent for CKD. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound and other novel uremic toxin scavengers.

References

Unveiling the Antioxidant Potential of NZ 419: A Comparative Guide Correlating In Vitro Activity with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antioxidant properties of NZ 419, a creatinine metabolite also known as 5-hydroxy-1-methylhydantoin (HMH). By objectively comparing its performance with the well-established antioxidant N-acetylcysteine (NAC) and presenting supporting experimental data, this document aims to elucidate the correlation between its in vitro antioxidant activity and its in vivo efficacy.

In Vitro Antioxidant Activity: A Head-to-Head Comparison

The intrinsic antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data, offering a clear comparison with NAC.

CompoundAssayMain FindingReference
This compound H₂O₂-induced ROS reduction (HCT116 cells)1 mM this compound decreased DCF fluorescence intensity to 55.9% of the untreated control.[1][2]
NAC H₂O₂-induced ROS reduction (HCT116 cells)Decreased DCF fluorescence intensity to 72.1% of the untreated control.[1][2]
5-ASA H₂O₂-induced ROS reduction (HCT116 cells)Decreased DCF fluorescence intensity to 31.0% of the untreated control.[1][2]
This compound Nrf2 Promoter Activity (HCT116 cells)10,000 µM this compound decreased H₂O₂-induced Nrf2 promoter transcriptional activity by 56%.[1]
This compound Cisplatin-induced cell damage (LLC-PK₁ cells)Inhibited lactate dehydrogenase (LDH) leakage and malondialdehyde (MDA) formation in a concentration-dependent manner, with a minimum effective concentration of 2.5 μM.[3]
This compound Cephaloridine-induced cell damage (LLC-PK₁ cells)Inhibited LDH leakage and MDA formation in a concentration-dependent manner.[3]
This compound Hypoxia/reoxygenation-induced cell damage (LLC-PK₁ cells)Inhibited LDH leakage and MDA formation in a concentration-dependent manner.[3]

In Vivo Efficacy: Translating In Vitro Promise to Tangible Outcomes

In vivo studies have further substantiated the antioxidant and protective effects of this compound in animal models. The data highlights its potential in mitigating oxidative stress-related pathologies.

Animal ModelTreatmentKey In Vivo OutcomesReference
Apc-mutant Min mice500 ppm this compound for 8 weeksDecreased the number of polyps in the middle segment of the small intestine to 62.4% of the untreated control.[1]
Apc-mutant Min miceThis compound treatmentReduced levels of reactive carbonyl species (oxidative stress markers) in the serum.[1][2]
Apc-mutant Min mice1000 ppm this compound for 8 weeksSignificantly reduced c-Myc mRNA expression levels in intestinal polyps to 61% of the untreated value.[1]
Rats with chronic kidney diseaseOral administration of this compoundPrevents the progression of chronic kidney disease.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 Oxidative Stress cluster_1 This compound Intervention H2O2 H2O2 ROS Reactive Oxygen Species (ROS) H2O2->ROS induces NZ_419 This compound NZ_419->ROS scavenges Nrf2_inactive Nrf2-Keap1 Complex NZ_419->Nrf2_inactive suppresses H2O2-induced activation ROS->Nrf2_inactive destabilizes Nrf2_active Active Nrf2 Nrf2_inactive->Nrf2_active releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription of

Caption: this compound's mechanism of action in mitigating oxidative stress.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Study Cell_Culture HCT116 Cell Culture H2O2_Stimulation Induce Oxidative Stress (H2O2) Cell_Culture->H2O2_Stimulation NZ419_Treatment Treatment with this compound H2O2_Stimulation->NZ419_Treatment ROS_Measurement Measure ROS levels (H2DCFDA) NZ419_Treatment->ROS_Measurement Nrf2_Assay Nrf2 Promoter Activity Assay NZ419_Treatment->Nrf2_Assay Animal_Model Apc-mutant Min Mice NZ419_Administration Administer this compound in Diet Animal_Model->NZ419_Administration Polyp_Quantification Quantify Intestinal Polyps NZ419_Administration->Polyp_Quantification Biomarker_Analysis Analyze Serum Oxidative Stress Markers NZ419_Administration->Biomarker_Analysis Gene_Expression Measure c-Myc mRNA levels NZ419_Administration->Gene_Expression

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

1. In Vitro H₂O₂-induced ROS Reduction Assay

  • Cell Line: HCT116 human colon cancer cells.

  • Protocol:

    • Cells are seeded in appropriate plates and allowed to adhere overnight.

    • Cells are pre-treated with this compound (1 mM), NAC, or 5-ASA for a specified duration.

    • The culture medium is replaced with a solution containing the oxidation-sensitive fluorescent probe H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

    • After incubation, cells are stimulated with H₂O₂ (e.g., 0.5 mM) for 10 minutes to induce oxidative stress.[2]

    • The fluorescence intensity of DCF (dichlorofluorescein), the oxidized form of H₂DCFDA, is measured using a fluorescence microplate reader or flow cytometer. The intensity is proportional to the amount of intracellular ROS.

  • Data Analysis: The percentage reduction in DCF fluorescence in treated cells is calculated relative to the H₂O₂-stimulated, untreated control cells.

2. In Vivo Intestinal Polyp Development Study

  • Animal Model: Apc-mutant Min mice, which are genetically predisposed to develop intestinal polyps.

  • Protocol:

    • Mice are randomly assigned to control and treatment groups.

    • The treatment group receives a diet supplemented with this compound (e.g., 500 ppm) for a specified period, such as 8 weeks.[1]

    • At the end of the treatment period, the mice are euthanized, and their intestines are excised.

    • The small intestine and colon are opened longitudinally, and the number and size of polyps are counted and measured under a dissecting microscope.

  • Data Analysis: The number of polyps in the treatment group is compared to that in the control group, and statistical significance is determined.

3. Measurement of Serum Oxidative Stress Markers

  • Sample: Serum collected from the Apc-mutant Min mice.

  • Protocol:

    • Blood is collected from the mice at the time of sacrifice.

    • Serum is separated by centrifugation.

    • Levels of reactive carbonyl species, as markers of oxidative stress, are measured using a commercially available ELISA kit or other validated methods.[1][2]

  • Data Analysis: The levels of oxidative stress markers in the this compound-treated group are compared to the control group.

This guide demonstrates that this compound is a promising antioxidant with demonstrable in vitro activity that translates to significant in vivo effects in preclinical models of intestinal tumorigenesis and kidney disease. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in human diseases associated with oxidative stress.[1]

References

Unveiling the Action of NZ 419: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of NZ 419's performance against other alternatives, supported by experimental data. We delve into its mechanism of action, focusing on its role as a potent scavenger of reactive oxygen species (ROS).

Performance of this compound in HCT116 Cells: A Comparative Analysis

This compound, a hydroxyl radical scavenger, has demonstrated significant efficacy in reducing oxidative stress in the human colorectal carcinoma cell line, HCT116. Its primary mechanism involves the direct elimination of reactive oxygen species (ROS), a key factor in cellular damage and cancer progression.

Experimental data reveals that this compound effectively suppresses ROS production in HCT116 cells stimulated with hydrogen peroxide (H₂O₂).[1][2] To contextualize its performance, this compound has been compared with other known antioxidants, N-Acetyl-l-cysteine (NAC) and 5-aminosalicylic acid (5-ASA).

CompoundConcentrationCell LineROS Production Inhibition
This compound 1 mMHCT116Significant reduction
N-Acetyl-l-cysteine (NAC) 5 mMHCT116Positive Control
5-aminosalicylic acid (5-ASA) 100 µMHCT116Positive Control

Table 1: Comparison of ROS Scavenging Activity in HCT116 Cells. This table summarizes the comparative effects of this compound, NAC, and 5-ASA on reactive oxygen species (ROS) production in the HCT116 human colorectal carcinoma cell line.

It is important to note that while the mechanism of this compound has been validated in the HCT116 cell line, there is currently a lack of published data on its effects across a broader range of cancer cell lines, such as those from breast, lung, or prostate cancers. Further research is necessary to establish the broader applicability of this compound's mechanism of action.

Delving into the Molecular Mechanism: Signaling Pathways

This compound's action extends beyond simple ROS scavenging, influencing key signaling pathways involved in cellular stress response and proliferation.

NZ419_Mechanism cluster_extracellular Extracellular H2O2 H₂O₂

In HCT116 cells, this compound has been shown to downregulate the transcriptional activation of the Nrf2 promoter that is induced by hydrogen peroxide.[1][2] Furthermore, in polyp tissues from Apc-mutant Min mice, treatment with this compound resulted in a decreased expression of the proliferation-related oncogene c-Myc.[2] This was accompanied by a modest suppression of epithelial cell proliferation.[2]

Experimental Protocols

For researchers looking to validate or build upon these findings, the following are detailed methodologies for the key experiments cited.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HCT116) Treatment Treatment with this compound and/or H₂O₂ Cell_Culture->Treatment ROS_Assay ROS Production Assay Treatment->ROS_Assay Nrf2_Assay Nrf2 Promoter Activity Assay Treatment->Nrf2_Assay cMyc_Analysis c-Myc Expression Analysis (qRT-PCR) Treatment->cMyc_Analysis Data_Analysis Data Analysis and Comparison ROS_Assay->Data_Analysis Nrf2_Assay->Data_Analysis cMyc_Analysis->Data_Analysis

Measurement of Intracellular ROS Production
  • Cell Seeding: HCT116 cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with this compound, NAC, or 5-ASA for 30 minutes.

  • Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) is added to the wells to induce ROS production.

  • Staining: After a 10-minute incubation, the cells are stained with a fluorescent probe, such as 2',7' –dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation.

  • Quantification: The fluorescence intensity is measured using a microplate reader to quantify the levels of intracellular ROS.

Nrf2 Promoter Activity Assay
  • Transfection: HCT116 cells are transiently transfected with a reporter plasmid containing the Nrf2 promoter sequence linked to a luciferase gene.

  • Treatment: After transfection, cells are treated with this compound with or without H₂O₂.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

c-Myc mRNA Expression Analysis (Quantitative Real-Time PCR)
  • Cell Treatment and RNA Extraction: HCT116 cells are treated with this compound. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) with primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of c-Myc mRNA is calculated using the comparative Ct (ΔΔCt) method.

References

Safety Operating Guide

Proper Disposal of Acrylic Conformal Coatings (NZ 419/419D/419E) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in New Zealand, the proper disposal of chemical products such as MG Chemicals' 419D and 419E acrylic conformal coatings—often referred to as NZ 419—is a critical component of laboratory safety and environmental responsibility. These products are classified as hazardous substances and require a structured disposal process in accordance with New Zealand's regulations.

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory. This includes safety glasses, disposable gloves, and appropriate lab coats. All handling of these coatings for disposal should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1] The liquid and spray forms are flammable and must be kept away from all ignition sources.[1][2][3]

Hazardous Properties Summary

The MG Chemicals 419D and 419E acrylic conformal coatings possess several hazardous properties that necessitate careful handling and disposal. A summary of these properties is provided in the table below.

Hazard ClassificationMG Chemicals 419DMG Chemicals 419E
Flammability Highly flammable liquid and vapor (Category 2).[2][3]Highly flammable liquid and vapor (Category 2).[4]
Eye Irritation Causes serious eye irritation (Category 2A).[2][3]Causes serious eye irritation (Category 2A).[4]
Skin Sensitization May cause an allergic skin reaction.[2]May cause an allergic skin reaction (Category 1).[4]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness (Category 3).[2][3]May cause respiratory irritation and drowsiness or dizziness (Category 3).[4]
Reproductive Toxicity Not classified as a reproductive toxicant.Suspected of damaging fertility or the unborn child (Category 2).[4]

Step-by-Step Disposal Protocol

Disposal of these chemical products must adhere to the guidelines set forth by the Health and Safety at Work (Hazardous Substances) Regulations 2017 and the Hazardous Substances and New Organisms (HSNO) Act 1996.[5][6][7]

  • Waste Identification and Segregation :

    • Unused or waste 419D and 419E coatings must be treated as hazardous chemical waste.

    • This waste must be kept separate from general laboratory waste and segregated from incompatible chemicals. Specifically, do not mix flammable liquids with reactive substances like oxidizers.[8]

  • Waste Collection and Storage :

    • Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container must be in sound condition.[5]

    • Ensure the waste container is correctly labeled in English. The label must include:

      • The words "Hazardous Waste."

      • A clear identification of the contents (e.g., "Waste Acrylic Coating - Flammable Liquid").

      • The relevant hazard pictograms (e.g., flammable liquid symbol).

      • The name and contact details of the person or laboratory responsible for the waste.[5][8]

    • Store the sealed waste container in a designated hazardous waste storage area, such as a flammables cabinet, away from heat and ignition sources.[5]

  • Arranging for Professional Disposal :

    • In New Zealand, the disposal of hazardous chemical waste from laboratories must be carried out by a licensed chemical waste contractor.[9][10][11]

    • Contact your institution's Departmental Laboratory Manager (DLM) or Health and Safety Officer to coordinate a waste pickup.[12] They will typically liaise with a contracted waste disposal service.

    • Several companies in New Zealand, such as ChemCollect, Waste Management, and Haz-Tech Environmental, offer specialized services for the collection and disposal of laboratory chemical waste.[9][10][11]

  • Documentation :

    • Maintain a log of the hazardous waste generated. This should include the name of the waste, its quantity, and the date it was added to the waste container.[5]

    • When the waste is collected, you may need to complete a hazardous waste manifest or provide a declaration of the contents to the disposal company.[13]

Never dispose of 419D or 419E acrylic conformal coatings down the drain or in regular trash. This is illegal and poses a significant risk to the environment and public health.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound (MG Chemicals 419D/419E) in a laboratory setting.

G Disposal Workflow for this compound (Acrylic Conformal Coatings) cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Disposal start Waste Generation (Unused or Contaminated this compound) ppe Wear Appropriate PPE (Gloves, Safety Glasses) start->ppe fume_hood Work in a Well-Ventilated Area ppe->fume_hood segregate Segregate as Flammable Liquid Waste fume_hood->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container storage Store in Flammables Cabinet Away from Ignition Sources container->storage contact_hso Contact Lab Manager or Health & Safety Officer storage->contact_hso waste_contractor Arrange Pickup by Licensed Waste Contractor contact_hso->waste_contractor document Complete Waste Disposal Documentation waste_contractor->document end End of Process document->end Disposal Complete

Disposal workflow for acrylic conformal coatings.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Novel Compound NZ 419

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug development, the introduction of new chemical entities necessitates rigorous safety protocols to protect researchers and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling the novel compound NZ 419. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical layer of defense in the hierarchy of controls. For this compound, a substance with an unconfirmed hazard profile, a conservative approach is mandated. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEngineering ControlsRequired Personal Protective Equipment (PPE)
Receiving and Unpacking Local exhaust ventilation (if powder)- Nitrile gloves- Safety glasses with side shields- Laboratory coat
Weighing and Aliquoting Chemical fume hood or ventilated balance enclosure- Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat (flame-retardant)- Respiratory protection (e.g., N95 respirator for powders)
In-Vitro/In-Vivo Experiments Biosafety cabinet or chemical fume hood- Nitrile gloves- Chemical splash goggles or face shield- Laboratory coat- Additional PPE as determined by risk assessment
Waste Disposal Closed, labeled waste containers- Nitrile gloves- Safety glasses- Laboratory coat

Experimental Protocol: Standard Operating Procedure for Handling this compound

Adherence to a standardized protocol is crucial when working with a new chemical entity. The following methodology outlines the key steps for safely handling this compound in a laboratory setting.

1. Risk Assessment:

  • Before any handling, a comprehensive risk assessment must be conducted.

  • Review all available information on this compound, including any preliminary toxicological data.

  • Identify potential hazards (e.g., inhalation, skin contact, ingestion).

  • Evaluate the risks associated with the planned experimental procedures.

2. Engineering Controls:

  • All manipulations of this compound that may generate aerosols, dust, or vapors must be performed within a certified chemical fume hood or other appropriate ventilated enclosure.

  • Ensure that safety equipment, such as emergency showers and eyewash stations, are readily accessible.

3. Personal Protective Equipment (PPE):

  • Don the appropriate PPE as specified in the table above before entering the designated handling area.

  • Inspect all PPE for integrity before use.

4. Handling and Preparation:

  • Work with the smallest practicable quantities of this compound.

  • Use dedicated glassware and equipment.

  • Prepare solutions in a well-ventilated area, preferably within a fume hood.

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert laboratory personnel.

  • Follow the established spill cleanup procedure for hazardous chemicals.

  • For personal exposure, immediately use the emergency shower or eyewash station and seek medical attention.

6. Waste Disposal:

  • All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Use designated, clearly labeled, and sealed waste containers.

  • Follow institutional and local regulations for hazardous waste disposal.

Visualizing Safety Workflows and Principles

To further clarify the procedural and logical relationships in handling this compound, the following diagrams have been generated using Graphviz.

cluster_receiving Receiving and Inspection cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Log Log in Inventory Inspect->Log RiskAssess Conduct Risk Assessment Log->RiskAssess DonPPE Don Appropriate PPE RiskAssess->DonPPE Prepare Prepare Compound in Fume Hood DonPPE->Prepare Experiment Conduct Experiment Prepare->Experiment Segregate Segregate Waste Experiment->Segregate Label Label Waste Container Segregate->Label Store Store in Designated Area Label->Store Dispose Dispose via Certified Vendor Store->Dispose

Figure 1: Experimental Workflow for Handling this compound

Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Figure 2: Hierarchy of Controls for Hazardous Substances

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NZ 419
Reactant of Route 2
NZ 419

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。